(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
(4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOFBFRBITMMR-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430827 | |
| Record name | (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158722-22-6 | |
| Record name | (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid: A Comprehensive Technical Guide
CAS Number: 158722-22-6
Abstract
This technical guide provides an in-depth exploration of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, a pivotal chiral intermediate in pharmaceutical synthesis. The document elucidates its physicochemical properties, provides a detailed, field-proven protocol for its stereospecific synthesis, and delves into the mechanistic underpinnings of the synthetic pathway. Furthermore, it highlights its critical application in the semi-synthesis of Paclitaxel, a prominent anticancer agent, and outlines robust analytical methodologies for its characterization and quality control. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, actionable protocols.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid, chiral scaffold makes it an invaluable building block, particularly in the construction of complex molecular architectures with defined stereochemistry. The primary and most notable application of this compound is as a protected precursor to the C-13 side chain of Paclitaxel (Taxol®), a potent microtubule-stabilizing agent widely used in cancer chemotherapy.[1][3] The precise stereochemistry of the oxazoline ring, specifically the (4S,5R) configuration, is crucial for the biological activity of the final Paclitaxel molecule.[3] This guide will provide a comprehensive overview of this key intermediate, from its synthesis to its application and analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 158722-22-6 | , , |
| Molecular Formula | C₁₆H₁₃NO₃ | , , |
| Molecular Weight | 267.28 g/mol | , , |
| Appearance | Solid | |
| Melting Point | 203-204 °C | |
| Storage | 2-8 °C, Sealed in dry conditions |
Stereospecific Synthesis
The synthesis of this compound is a well-established process that leverages the principles of stereocontrolled synthesis. The most common and efficient method involves the reaction of (2R,3S)-3-Phenylisoserine with trimethyl orthobenzoate.[1][2] This reaction proceeds with retention of stereochemistry at the two chiral centers, making it a highly valuable transformation.
Synthesis Workflow
The overall workflow for the synthesis is depicted in the following diagram:
Caption: Synthesis workflow for the target compound.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Materials:
-
(2R,3S)-3-Phenylisoserine
-
Trimethyl orthobenzoate
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (2R,3S)-3-Phenylisoserine (1 equivalent) and anhydrous toluene.
-
Addition of Reagents: Add trimethyl orthobenzoate (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours. During this time, methanol, a byproduct of the reaction, is collected in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with hexane to remove any unreacted trimethyl orthobenzoate. The crude product can be further purified by recrystallization from an ethyl acetate/hexane solvent system to yield the desired this compound as a white solid.
Mechanistic Insights
The formation of the oxazoline ring from a β-amino acid and an orthoester is a fascinating and stereospecific process. The proposed mechanism is outlined below:
Caption: Proposed reaction mechanism.
The reaction is initiated by the acid-catalyzed formation of a reactive intermediate from the orthoester. The amino group of the (2R,3S)-3-Phenylisoserine then attacks this intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the hydroxyl group, leads to the formation of the five-membered oxazoline ring. The stereochemistry of the starting material is retained throughout this process due to the concerted nature of the cyclization step.
Application in Paclitaxel Semi-Synthesis
The primary utility of this compound lies in its role as a key building block for the C-13 side chain of Paclitaxel.[1][2] The oxazoline ring serves as a protecting group for both the amine and the carboxylic acid functionalities of the phenylisoserine core. This protection is crucial during the coupling of the side chain to the baccatin III core of the Paclitaxel molecule.
The workflow for the integration of the oxazoline intermediate into the Paclitaxel structure is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid of the oxazoline is activated, typically by conversion to an acid chloride or through the use of coupling agents.
-
Esterification: The activated oxazoline is then esterified with the C-13 hydroxyl group of a protected baccatin III derivative.
-
Deprotection: In the final step, the oxazoline ring is hydrolyzed under acidic conditions to reveal the N-benzoyl-3-phenylisoserine side chain, completing the synthesis of Paclitaxel.
The (4S,5R) stereochemistry of the oxazoline is directly translated to the (2'R, 3'S) stereochemistry of the Paclitaxel side chain, which is essential for its potent anticancer activity.
Analytical Characterization
Robust analytical methods are imperative for confirming the identity, purity, and stereochemical integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the oxazoline ring and the two phenyl groups. The coupling constants between the protons at the C4 and C5 positions are indicative of their cis relationship, confirming the stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the oxazoline ring, and the carbons of the phenyl groups.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for determining the enantiomeric purity of the compound. A suitable chiral stationary phase, such as a polysaccharide-based column, can be used to separate the (4S,5R) enantiomer from its (4R,5S) counterpart.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H or equivalent |
| Mobile Phase | A mixture of n-hexane and isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Conclusion
This compound is a cornerstone of modern pharmaceutical synthesis, particularly in the production of Paclitaxel. Its stereospecific synthesis and the stability of the oxazoline ring make it an ideal intermediate for complex, multi-step synthetic routes. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals working with this important molecule. A thorough understanding of its chemistry and handling is paramount to its successful application in the development of life-saving therapeutics.
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An In-depth Technical Guide to the Physical Properties of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a chiral heterocyclic compound of significant interest in pharmaceutical sciences. Its rigid, well-defined stereochemistry makes it a valuable building block in asymmetric synthesis, most notably as a precursor for the side chain of paclitaxel and its analogues.[1] A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a detailed overview of the key physical characteristics of this compound, underpinned by established scientific principles and standard methodologies.
Molecular Structure and Physicochemical Identity
The foundational identity of this compound is established by its molecular structure and associated identifiers.
Caption: Molecular Structure of this compound.
| Identifier | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 267.28 g/mol | [2][3] |
| CAS Number | 158722-22-6 | [2][4] |
| IUPAC Name | (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid | [3] |
Crystallinity and Thermal Properties
The physical state and melting point are fundamental parameters for the identification and purity assessment of a solid compound.
This compound is a crystalline solid at room temperature. The melting point of a pure crystalline solid is a sharp, well-defined temperature range at which the substance transitions from the solid to the liquid phase.[5] Impurities typically lead to a depression and broadening of the melting point range.[6][7]
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Melting Point | 203-204 °C | [4] |
Experimental Protocol: Melting Point Determination
The determination of the melting point is a standard procedure in organic chemistry laboratories. A common and reliable method involves the use of a capillary melting point apparatus.[6][8]
Caption: Workflow for Melting Point Determination.
Causality in Experimental Choices:
-
Fine Powder: Ensures uniform heat distribution throughout the sample.[5]
-
Slow Heating Rate: A slow temperature ramp (1-2°C per minute) near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[6]
Solubility Profile
The presence of a carboxylic acid group suggests that the compound will be soluble in basic aqueous solutions through deprotonation to form a carboxylate salt. The two phenyl groups and the dihydrooxazole ring contribute to its nonpolar character, suggesting solubility in organic solvents.
Experimental Protocol: Qualitative Solubility Testing
A systematic approach to determining the solubility of an organic compound involves testing its solubility in a series of solvents of varying polarity and pH.[9][10][11][12][13]
Caption: Systematic Workflow for Qualitative Solubility Testing.
Self-Validating System:
-
A positive test for solubility in 5% NaOH and 5% NaHCO₃ strongly indicates the presence of a carboxylic acid.[9][13] The effervescence with NaHCO₃ provides further confirmation.
-
Insolubility in water but solubility in an organic solvent like ether would confirm its predominantly organic character.
Optical Activity
As a chiral molecule with defined stereocenters at the C4 and C5 positions, this compound is optically active. This means it rotates the plane of plane-polarized light. The specific rotation is a characteristic physical constant for a chiral compound.
Standard Methodology: Polarimetry
The optical rotation is measured using a polarimeter, and the specific rotation is calculated based on the observed rotation, concentration, and path length, as outlined in the United States Pharmacopeia (USP) General Chapter <781>.[14][15][16][17][18]
Equation for Specific Rotation:
[α]ᵀλ = (100 * α) / (l * c)
Where:
-
[α] is the specific rotation
-
T is the temperature in degrees Celsius
-
λ is the wavelength of light (usually the sodium D-line, 589 nm)
-
α is the observed rotation in degrees
-
l is the path length in decimeters
-
c is the concentration in g/100 mL
Trustworthiness of the Protocol: The USP provides a detailed protocol for the operational qualification of polarimeters, including accuracy and repeatability, ensuring the reliability of the measurements.[17]
Spectroscopic Profile
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Carbonyl C=O | 1760-1690 | Stretching |
| Imine C=N | ~1650 | Stretching |
| C-O | 1320-1210 | Stretching |
Expert Insights: The O-H stretch of a carboxylic acid is typically very broad due to hydrogen bonding.[19][20][21][22] The C=O stretch is a strong, sharp peak and is highly diagnostic.[19][20][22][23]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 10-13 ppm.[20][22]
-
Aromatic Protons (-C₆H₅): Multiple signals in the range of 7-8 ppm.
-
Oxazoline Ring Protons (-CH-CH-): Signals for the protons at C4 and C5 would be expected in the 4-6 ppm region, with their coupling pattern providing information about their relative stereochemistry.
-
Aliphatic Protons: Protons on the oxazoline ring will have characteristic shifts.[24][25][26][27][28]
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
Carbonyl Carbon (-COOH): In the range of 165-185 ppm.[20][22]
-
Aromatic Carbons (-C₆H₅): Multiple signals between 120-140 ppm.
-
Oxazoline Ring Carbons: Characteristic shifts for C2, C4, and C5.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 267. Fragmentation would likely involve the loss of the carboxylic acid group, cleavage of the oxazoline ring, and fragmentation of the phenyl substituents.[29][30][31][32][33]
Conclusion
The physical properties of this compound are integral to its application in pharmaceutical research and development. This guide has synthesized available data and established scientific principles to provide a comprehensive overview of its key characteristics. The outlined experimental protocols offer a framework for the in-house determination and verification of these properties, ensuring scientific integrity and reproducibility.
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
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Department of Chemistry, University of Kashmir. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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ECA Academy. (2021, May 26). Revision of USP <781> Optical Rotation. Retrieved from [Link]
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SpringerLink. (n.d.). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Retrieved from [Link]
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Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
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BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR experimental spectrum of 4,4-dimethyl-2-oxazoline. Retrieved from [Link]
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ResearchGate. (2025, August 6). 1H NMR Spectroscopic Investigation of the Mechanism of 2-Substituted-2-Oxazoline Ring Formation and of the Hydrolysis of the Corresponding Oxazolinium Salts. Retrieved from [Link]
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Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
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Semantic Scholar. (n.d.). Determination of the enantiomeric composition of chiral delta-2-oxazolines-1,3 by 1H and 19F NMR spectroscopy using chiral solvating agents. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of poly(2-ethyl-2-oxazoline) (1) and.... Retrieved from [Link]
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solubility of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid in organic solvents
An In-Depth Technical Guide to Determining the Solubility of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Introduction
This compound is a chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis.[1][2] As a derivative of the versatile oxazoline scaffold, it serves as a crucial building block for complex organic molecules, including pharmaceuticals.[3][4][5] The solubility of this compound in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and ultimately, its bioavailability in drug development.[6][7][8] Poor solubility can present significant challenges during the drug discovery and development process, affecting everything from reaction kinetics to the feasibility of certain dosage forms.[6][9]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and analyze the solubility of this compound in a range of organic solvents. The methodologies presented herein are designed to ensure scientific integrity and provide reliable, reproducible data.
Theoretical Considerations: Factors Influencing Solubility
The solubility of this compound is governed by a combination of its molecular structure and the physicochemical properties of the solvent. Understanding these factors is crucial for solvent selection and for interpreting experimental results.
Molecular Structure of the Solute:
-
Polarity: The molecule possesses both polar and non-polar regions. The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding, while the two phenyl rings are non-polar.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The oxazoline ring also contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors.
-
Chirality: The specific stereochemistry (4S,5R) dictates the crystal packing of the solid form, which in turn affects the energy required to break the crystal lattice for dissolution.
Solvent Properties:
-
Polarity: The principle of "like dissolves like" is a useful starting point.[10] Polar solvents are generally better at dissolving polar solutes, and non-polar solvents are better for non-polar solutes. For a molecule with mixed polarity like our target compound, a range of solvents with varying polarities should be investigated.
-
Hydrogen Bonding Capacity: Solvents that can effectively form hydrogen bonds with the carboxylic acid and oxazoline moieties will likely exhibit higher solvating power.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6][10]
Experimental Determination of Equilibrium Solubility
The equilibrium solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature, where the dissolved solute is in equilibrium with any undissolved solid. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and accuracy.[7][8][11]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Figure 1. Experimental workflow for solubility determination.
Detailed Protocol
Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Glass vials with screw caps
-
Incubator shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7] A preliminary kinetic study can be performed to determine the exact time to reach equilibrium.
-
-
Phase Separation:
-
After incubation, remove the vials and allow them to stand for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[12] This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[12] A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Self-Validating System
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Visual Confirmation: After the equilibration period, there should be visible undissolved solid at the bottom of each vial.
-
Kinetic Profile: For a new compound, it is advisable to take samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[7]
-
Purity of Solid: The purity of the starting material should be confirmed before the experiment. After the experiment, the remaining solid can be analyzed to check for any polymorphic transformations.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 8.93 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |
Interpreting the Results
The solubility data can be correlated with the properties of the solvents to understand the underlying intermolecular interactions.
Caption: Figure 2. Molecular interactions governing solubility.
A higher solubility in polar, protic solvents like methanol and ethanol would suggest that hydrogen bonding with the carboxylic acid group is a dominant factor. Conversely, solubility in less polar solvents like toluene would indicate the importance of van der Waals interactions with the phenyl rings.
Conclusion
Determining the solubility of this compound in a range of organic solvents is a fundamental step in its development for synthetic and pharmaceutical applications. By following a robust experimental protocol, such as the shake-flask method, and carefully considering the underlying physicochemical principles, researchers can generate high-quality, reliable data. This information is invaluable for making informed decisions regarding solvent selection for reactions, crystallization, and formulation development, ultimately accelerating the path from discovery to application.
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The Crucial Link: A Technical Guide to the Discovery and Synthesis of Paclitaxel's Side Chain
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword: The Side Chain that Unlocked a Cancer-Fighting Powerhouse
The story of paclitaxel (Taxol®) is a landmark in the history of cancer chemotherapy. From its discovery in the bark of the Pacific yew tree (Taxus brevifolia) to its establishment as a frontline treatment for a variety of cancers, its journey has been one of scientific perseverance and innovation.[1] At the heart of paclitaxel's potent anticancer activity lies its unique mechanism of action: the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] However, the intricate molecular architecture of paclitaxel presented a formidable challenge to chemists. Early structure-activity relationship (SAR) studies unequivocally demonstrated that the C-13 ester side chain, an N-benzoylphenylisoserine moiety, was absolutely essential for its biological function.[3] The scarcity of the natural source and the low abundance of paclitaxel within the yew tree created a pressing need for synthetic and semi-synthetic routes to this vital chemotherapeutic. This guide delves into the pivotal discoveries and the evolution of synthetic strategies for paclitaxel's all-important side chain, a narrative of elegant chemical solutions that ultimately made this life-saving drug widely accessible.
The Supply Crisis and the Dawn of Semi-Synthesis
The initial excitement surrounding paclitaxel's discovery by Monroe E. Wall and Mansukh C. Wani in 1971 was tempered by a significant supply problem.[1] The harvesting of Pacific yew bark was not a sustainable long-term solution, sparking a global effort to develop alternative production methods. While the total synthesis of a molecule as complex as paclitaxel was a monumental undertaking, researchers quickly identified a more practical approach: semi-synthesis. This strategy focused on utilizing a more abundant, naturally occurring precursor from the yew tree and chemically attaching the crucial side chain. The breakthrough came with the identification of 10-deacetylbaccatin III (10-DAB), a taxane derivative found in the needles of the European yew (Taxus baccata), a renewable resource.[1][4] This discovery shifted the synthetic focus to the efficient and stereoselective construction of the C-13 side chain and its subsequent attachment to the 10-DAB core.
Pioneering Approaches to the Phenylisoserine Side Chain
The challenge of synthesizing the paclitaxel side chain lies in the stereocontrolled formation of the two contiguous chiral centers at C2' and C3'. Several research groups made seminal contributions to this endeavor, each developing unique and innovative strategies.
The Denis and Greene Ester Enolate Approach
One of the earliest and most practical approaches was developed by Jean-Noël Denis and Andrew E. Greene. Their method involved the condensation of a chiral ester enolate with an imine.[5] This strategy provided a direct route to the α-hydroxy-β-amino acid skeleton of the side chain with good stereocontrol. The choice of a chiral auxiliary on the ester was critical for inducing the desired stereochemistry.
The Potier and Commerçon Contributions
Pierre Potier and his group at Rhône-Poulenc Rorer (now Sanofi) made significant strides in the semi-synthesis of paclitaxel, leading to the development of docetaxel (Taxotere®), a clinically important paclitaxel analog.[6] Their work, along with that of A. Commerçon, also explored various strategies for the efficient synthesis and attachment of the side chain, contributing to the industrial-scale production of taxane-based drugs.[7]
The Game Changer: The Ojima-Holton β-Lactam Method
A truly transformative breakthrough in paclitaxel side chain synthesis came with the development of the β-lactam method, pioneered by Iwao Ojima and Robert A. Holton.[8][9] This elegant and highly stereoselective approach quickly became the gold standard for both laboratory and industrial-scale synthesis.
The core of this strategy is the [2+2] cycloaddition of a ketene and an imine, a reaction known as the Staudinger cycloaddition, to form a β-lactam (azetidin-2-one) ring.[2][10] The Ojima-Holton method utilizes a chiral auxiliary to control the stereochemistry of the resulting β-lactam, which is then opened by the C-13 hydroxyl group of a protected baccatin derivative to form the desired ester linkage with the correct stereochemistry.[8][9]
The high diastereoselectivity of the β-lactam formation, often exceeding 98%, and the efficiency of the subsequent coupling reaction made this method exceptionally robust and scalable.[7]
Mechanism of the Ojima-Holton β-Lactam Coupling
The Ojima-Holton method involves two key stages: the stereoselective synthesis of the β-lactam (often referred to as the Ojima lactam) and its subsequent coupling with the protected baccatin core.
1. Synthesis of the Ojima Lactam:
The synthesis of the Ojima lactam typically begins with the preparation of a chiral ester of glycolic acid. The hydroxyl group is protected, and the carboxylic acid is activated, often as an acid chloride. This activated ester then reacts with a chiral auxiliary, such as trans-2-phenyl-1-cyclohexanol, to form a chiral ester.[6] The hydroxyl protecting group is then replaced with a silyl protecting group, and reaction with an organolithium reagent generates the corresponding lithium enolate.
Separately, an imine is prepared by the condensation of benzaldehyde with an amine. The lithium enolate of the chiral ester then undergoes a cycloaddition reaction with the imine to form the β-lactam ring. The chiral auxiliary directs the stereochemical outcome of this reaction, leading to the formation of the desired cis-β-lactam with high diastereoselectivity.[6]
2. Coupling with the Baccatin Core:
The protected baccatin derivative, typically 7-O-triethylsilyl baccatin III, is deprotonated at the C-13 hydroxyl group using a strong base, such as lithium hexamethyldisilazide (LiHMDS), to form a lithium alkoxide. This nucleophilic alkoxide then attacks the carbonyl group of the Ojima lactam, leading to the opening of the four-membered ring and the formation of the ester linkage at C-13.[9] Subsequent deprotection of the silyl and other protecting groups yields paclitaxel.
Experimental Protocols
Protocol 1: Synthesis of the Ojima Lactam (Illustrative)
This protocol is a generalized representation of the synthesis of a key β-lactam intermediate.
Materials:
-
Glycolic acid
-
Benzyl bromide
-
Thionyl chloride
-
trans-2-Phenyl-1-cyclohexanol
-
Triethylsilyl chloride (TESCl)
-
Phenyllithium
-
Hexamethyldisilazane
-
Benzaldehyde
-
Anhydrous solvents (THF, diethyl ether)
-
Reagents for workup and purification (e.g., saturated ammonium chloride, sodium bicarbonate, magnesium sulfate, silica gel)
Methodology:
-
Protection of Glycolic Acid: The hydroxyl group of glycolic acid is protected as a benzyl ether using benzyl bromide in the presence of a base.
-
Formation of the Acid Chloride: The carboxylic acid of the benzylated glycolic acid is converted to the acid chloride using thionyl chloride.
-
Attachment of Chiral Auxiliary: The acid chloride is reacted with the chiral auxiliary, trans-2-phenyl-1-cyclohexanol, in the presence of a base to form the chiral ester.
-
Silyl Protection: The benzyl protecting group is removed, and the resulting hydroxyl group is protected with a triethylsilyl group using TESCl and a base.
-
Formation of the Lithium Enolate: The chiral ester is treated with phenyllithium in anhydrous THF at low temperature to generate the lithium enolate.
-
Synthesis of the Imine: Benzaldehyde is reacted with lithium hexamethyldisilazide (prepared from hexamethyldisilazane and phenyllithium) to form the corresponding imine.
-
Cycloaddition: The solution of the lithium enolate is added to the imine solution at low temperature. The reaction mixture is stirred for several hours to allow for the cycloaddition to occur.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically pure β-lactam.
Protocol 2: Coupling of the Ojima Lactam with 7-O-TES-Baccatin III (Illustrative)
This protocol outlines the general procedure for the coupling reaction.
Materials:
-
7-O-Triethylsilyl baccatin III
-
Ojima lactam
-
Lithium hexamethyldisilazide (LiHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Reagents for workup and purification
Methodology:
-
Preparation of the Baccatin Alkoxide: A solution of 7-O-triethylsilyl baccatin III in anhydrous THF is cooled to a low temperature (e.g., -40 °C). A solution of LiHMDS in THF is then added dropwise to deprotonate the C-13 hydroxyl group, forming the lithium alkoxide.
-
Coupling Reaction: A solution of the Ojima lactam in anhydrous THF is added to the solution of the baccatin alkoxide. The reaction mixture is stirred at low temperature for several hours.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent.
-
Purification: The organic layer is washed, dried, and concentrated. The resulting fully protected paclitaxel is purified by column chromatography.
-
Deprotection: The protecting groups are removed in subsequent steps to yield paclitaxel.
Quantitative Comparison of Key Side Chain Synthesis Strategies
| Method | Key Transformation | Stereocontrol | Typical Yields | Advantages | Disadvantages |
| Denis-Greene | Ester enolate-imine condensation | Chiral auxiliary on the ester | Good to excellent | Direct route to the α-hydroxy-β-amino acid skeleton | May require stoichiometric amounts of the chiral auxiliary |
| Ojima-Holton | Staudinger [2+2] cycloaddition | Chiral auxiliary on the ketene precursor | Excellent | Highly stereoselective and efficient, widely applicable | Multi-step synthesis of the chiral lactam |
| Multi-component | Hydroxy ylide trapping | Catalyst-controlled | Good | High atom economy, convergent | May require optimization for stereoselectivity |
Mechanistic Insights: Visualizing the Key Reactions
The Staudinger Cycloaddition in Ojima Lactam Synthesis
The Staudinger cycloaddition is a non-concerted reaction that proceeds through a zwitterionic intermediate. The stereochemical outcome is determined by the subsequent conrotatory ring closure of this intermediate. The use of a chiral auxiliary on the ketene precursor effectively biases this ring closure to produce the desired cis-β-lactam with high diastereoselectivity.
Caption: Mechanism of the Staudinger cycloaddition for Ojima lactam synthesis.
The Ojima-Holton Coupling Workflow
The overall workflow of the Ojima-Holton coupling involves the preparation of the two key fragments, their coupling, and the final deprotection steps.
Caption: Workflow of the Ojima-Holton semi-synthesis of paclitaxel.
Protecting Group Strategies: A Critical Element of Success
The successful synthesis of the paclitaxel side chain and its coupling to the baccatin core is heavily reliant on a well-designed protecting group strategy. The various hydroxyl and amino groups on both the side chain precursor and the baccatin molecule have different reactivities, and their selective protection and deprotection are crucial for achieving high yields and avoiding unwanted side reactions.
Commonly used protecting groups in paclitaxel synthesis include:
-
Silyl ethers (e.g., TES, TIPS, TBDMS): Used to protect hydroxyl groups, particularly the C-7 hydroxyl of baccatin III and the C-2' hydroxyl of the side chain. They are generally stable to a range of reaction conditions but can be selectively removed using fluoride reagents or acidic conditions.[11]
-
Carbonates and Carbamates (e.g., Boc, Cbz): Employed for the protection of amino groups. The tert-butoxycarbonyl (Boc) group is widely used and is readily removed under acidic conditions.[12]
-
Benzyl ethers (Bn): Used for hydroxyl protection and are typically removed by hydrogenolysis.[4]
The choice of protecting groups is dictated by the overall synthetic strategy, ensuring that each group can be removed without affecting the others (orthogonality).
Conclusion: A Legacy of Innovation and a Future of Possibilities
The discovery and development of synthetic routes to the paclitaxel side chain stand as a testament to the power of organic chemistry to solve critical problems in medicine. The elegant solutions devised by chemists not only overcame a significant supply hurdle but also paved the way for the creation of numerous paclitaxel analogs with improved properties. The in-depth understanding of the synthesis and reactivity of the phenylisoserine side chain continues to be a vibrant area of research, with new methods and strategies continually emerging. This rich history of scientific achievement serves as an inspiration for future generations of scientists in the ongoing quest for more effective and accessible cancer therapies.
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Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (2023). National Institutes of Health. [Link]
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Ojima's procedure towards bis β‐lactams A. (2019). ResearchGate. [Link]
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Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. (2009). National Institutes of Health. [Link]
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Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. (2019). Chinese Journal of Organic Chemistry. [Link]
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Enantiodivergent, biocatalytic routes to both taxol side chain antipodes. (2005). PubMed. [Link]
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Next Generation Taxoids. (n.d.). Stony Brook University. [Link]
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Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI2-Mediated Cyclization. (2001). ResearchGate. [Link]
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Strategies and Lessons Learned from Total Synthesis of Taxol. (2023). ACS Publications. [Link]
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A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage. (2018). ResearchGate. [Link]
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Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (2024). National Institutes of Health. [Link]
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The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction. (2017). Brieflands. [Link]
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Semi-synthesis of paclitaxel from 10-deacetyl-7-xylosyltaxanes and 10-deacetyl paclitaxel-7-xyloside. (2023). ResearchGate. [Link]
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Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. (2019). Semantic Scholar. [Link]
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Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
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Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
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Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. (2009). PubMed. [Link]
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Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]
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Synthesis and bioactivity of a side chain bridged paclitaxel: A test of the T-Taxol conformation. (2009). PubMed. [Link]
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The Role of the Ω-Loop in Regulation of the Catalytic Activity of TEM-Type β-Lactamases. (2019). MDPI. [Link]
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The Oxazoline Protocol: A Technical Guide to the Role of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid in Paclitaxel Semi-Synthesis
Abstract
The semi-synthesis of paclitaxel, a cornerstone of modern chemotherapy, is a testament to the ingenuity of synthetic organic chemistry. While several strategies exist for the attachment of the crucial C-13 side chain to the baccatin III core, the use of an oxazoline-based precursor offers a distinct and powerful approach. This technical guide provides an in-depth exploration of the role of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid as a key intermediate in this process. We will dissect the causality behind this strategic choice, detailing the synthesis of the oxazoline synthon, its stereocontrolled coupling with the paclitaxel core, and the final deprotection to yield the active pharmaceutical ingredient. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of oncology drug development and complex natural product synthesis.
Introduction: The Paclitaxel Puzzle and the C-13 Side Chain Imperative
Paclitaxel (formerly Taxol®) is a highly oxygenated diterpenoid natural product, renowned for its unique mechanism of action as a microtubule-stabilizing agent.[1] This property arrests cell division, making it a potent weapon against various cancers, including ovarian, breast, and non-small cell lung carcinomas.[2] The molecule's complex structure, featuring a tetracyclic baccatin III core and an essential N-benzoyl-(2R,3S)-3-phenylisoserine ester side chain at the C-13 position, presented a formidable challenge for chemists.[1]
The scarcity of paclitaxel from its natural source, the Pacific yew tree (Taxus brevifolia), necessitated the development of semi-synthetic routes from more abundant precursors like 10-deacetylbaccatin III (10-DAB).[2] A critical step in any semi-synthesis is the efficient and stereochemically precise attachment of the C-13 side chain. The (2'R, 3'S) stereochemistry of this side chain is paramount for biological activity. Several methodologies have been developed to achieve this, most notably the Ojima-Holton β-lactam method.[3] An alternative and elegant strategy, the oxazoline method, utilizes this compound as a masked and stereochemically defined precursor to the desired side chain.
This guide will illuminate the intricacies of the oxazoline approach, highlighting its function as both a protecting group and a chiral auxiliary to ensure the correct stereochemical outcome.
The Core Logic: Why an Oxazoline Intermediate?
The selection of this compound is a strategic decision rooted in fundamental principles of stereocontrol and protecting group chemistry. The oxazoline ring serves a dual purpose:
-
Simultaneous Protection: It concurrently protects the C-2' hydroxyl and the C-3' amino groups of the phenylisoserine backbone. This masking prevents unwanted side reactions during the crucial esterification step at the sterically hindered C-13 hydroxyl group of the baccatin core.
-
Stereochemical Lock: The rigid, cyclic structure of the dihydrooxazole ring "locks" the relative stereochemistry of the C-4 and C-5 positions. Synthesizing the oxazoline with the (4S,5R) configuration ensures that upon ring opening, the correct (2'R, 3'S) stereochemistry of the paclitaxel side chain is revealed. This pre-installed chirality circumvents potential epimerization issues that can plague other methods.[2]
The workflow, therefore, involves the synthesis of this chiral synthon, its coupling to the baccatin core, and a final, mild hydrolysis to unveil the paclitaxel side chain.
Caption: High-level workflow of the oxazoline method in paclitaxel semi-synthesis.
Experimental Methodologies & Field-Proven Insights
This section details the step-by-step protocols for the key transformations. The causality behind reagent choices and reaction conditions is explained to provide a deeper understanding of the process.
Synthesis of the Key Intermediate: this compound
The synthesis begins with the commercially available and enantiomerically pure (2R,3S)-3-Phenylisoserine. The oxazoline ring is formed by condensation with a benzimidate, which simultaneously establishes the C-2 phenyl group and cyclizes the molecule.
Protocol 1: Synthesis of the Oxazoline Synthon
-
Starting Material: (2R,3S)-3-Phenylisoserine.
-
Reaction: Suspend (2R,3S)-3-Phenylisoserine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add an equivalent of a benzimidate, such as trimethyl orthobenzoate, and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Cyclization: Reflux the mixture with removal of the alcohol byproduct (e.g., methanol) using a Dean-Stark apparatus. The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up & Isolation: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Expert Insight: The choice of an orthoester like trimethyl orthobenzoate is critical. It serves as a dehydrated form of the benzoyl group, driving the condensation and cyclization to completion by forming a volatile alcohol byproduct that can be easily removed, thus shifting the reaction equilibrium forward. The trans relationship of the phenyl and carboxyl groups in the final product is dictated by the stereochemistry of the starting phenylisoserine.
Coupling to the Baccatin Core: The Esterification Challenge
The C-13 hydroxyl group of baccatin III is notoriously sterically hindered, making its esterification a non-trivial synthetic step. The 7-hydroxyl group is typically protected, often as a triethylsilyl (TES) ether, to prevent competing acylation. The coupling of the oxazoline carboxylic acid to 7-TES-baccatin III is a key step where the efficiency of the overall synthesis is often determined.[4]
Protocol 2: Esterification of 7-TES-Baccatin III
-
Reactants: Dissolve 7-TES-baccatin III and 1.5-2.0 equivalents of this compound in an anhydrous, aprotic solvent like toluene or DCM.
-
Coupling Agents: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), along with a catalytic amount of an acylation catalyst, typically 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: The reaction is typically stirred at room temperature for 12-24 hours. Progress is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed sequentially with dilute acid (e.g., 0.5 N HCl) to remove excess DMAP, followed by saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried, concentrated, and the resulting crude product is purified by flash column chromatography on silica gel to afford the coupled oxazoline-baccatin conjugate.
Expert Insight: The DCC/DMAP system is a classic and effective choice for this sterically demanding esterification. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate with the carboxylic acid, which is then readily attacked by the C-13 alcohol. The use of an excess of the oxazoline acid can help drive the reaction to completion.
Caption: Simplified mechanism of DMAP-catalyzed esterification.
The Final Reveal: Hydrolytic Ring Opening
The final step is the mild hydrolysis of the oxazoline ring to unveil the N-benzoyl-α-hydroxy-β-amino functionalities of the side chain and the deprotection of the C-7 TES group to yield paclitaxel. The conditions must be carefully controlled to avoid the hydrolysis of the other four ester groups present in the molecule.[4]
Protocol 3: Hydrolysis and Deprotection
-
Reactant: Dissolve the purified oxazoline-baccatin conjugate in a solvent system such as a mixture of acetonitrile and THF.
-
Hydrolysis: Treat the solution with a dilute aqueous acid. A common choice is dilute hydrochloric acid (e.g., 0.1 N HCl) or trifluoroacetic acid (TFA) in a THF/water mixture.
-
Reaction Conditions: The reaction is typically performed at room temperature or slightly below (0°C to 25°C) and stirred for several hours. The progress is carefully monitored by HPLC to ensure complete conversion without significant degradation.
-
Deprotection: The acidic conditions used for the oxazoline hydrolysis are often sufficient to concurrently cleave the C-7 TES ether.
-
Work-up and Purification: The reaction is quenched by neutralization with a mild base (e.g., saturated sodium bicarbonate solution). The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final purification is achieved via preparative HPLC or recrystallization to yield paclitaxel of high purity.
Expert Insight: The dihydrooxazole ring is essentially a cyclic imidate, which is significantly more labile to acidic hydrolysis than the ester linkages at C-2, C-4, C-10, and C-13. This difference in reactivity is the cornerstone of this deprotection strategy, allowing for selective cleavage under mild acidic conditions that leave the rest of the molecule intact.
Comparative Analysis: Oxazoline vs. β-Lactam Method
The most widely adopted industrial method for paclitaxel semi-synthesis is the Ojima-Holton method, which involves the coupling of a chiral β-lactam with the C-13 hydroxyl of a metallated baccatin derivative.[3] A comparison highlights the relative merits of the oxazoline approach.
| Feature | Oxazoline Method | β-Lactam (Ojima-Holton) Method |
| Side-Chain Synthon | This compound | (3R,4S)-N-acyl-3-silyloxy-4-phenylazetidin-2-one |
| Coupling Chemistry | DCC/DMAP-mediated esterification | Ring-opening of β-lactam by a C-13 alkoxide |
| Stereocontrol | Pre-set in the rigid oxazoline ring | Excellent control via asymmetric synthesis of the lactam |
| Key Advantages | Utilizes classical esterification; avoids strong bases for coupling. | High yielding and highly stereoselective; extensively optimized. |
| Potential Challenges | Esterification of the sterically hindered C-13 can be challenging. | Requires strong bases (e.g., NaHMDS) to form the C-13 alkoxide. |
| Overall Yield | Reported as "good yield".[4] Specific quantitative data is less prevalent in literature. | Generally very high yields (often >90%) for the coupling step. |
Field Perspective: While the β-lactam method has become the industrial standard due to its high efficiency and extensive development, the oxazoline method represents a valuable alternative. Its primary appeal lies in circumventing the need for strong organometallic bases required to deprotonate the C-13 alcohol, potentially offering a milder overall process. The choice between methods in a research or development setting may depend on the availability of starting materials, desired scale, and specific process safety considerations.
Conclusion
This compound is more than just an intermediate; it is a carefully designed synthetic tool that elegantly solves the dual challenges of protection and stereocontrol in the semi-synthesis of paclitaxel. By masking the sensitive functionalities of the C-13 side chain within a rigid cyclic structure, it allows for a targeted esterification, followed by a selective, mild deprotection. Understanding the chemical principles and experimental nuances of this oxazoline-based strategy provides valuable insights for chemists working on the synthesis of paclitaxel and other complex, stereochemically rich natural products. This approach remains a compelling demonstration of the power of strategic protecting group chemistry in achieving complex molecular architecture.
References
-
National Center for Biotechnology Information (2023). Paclitaxel. PubChem Compound Summary for CID 36314. [Link]
-
MDPI (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(21), 7517. [Link]
-
Kingston, D. G. I., Chaudhary, A. G., Gunatilaka, A. A. L., & Middleton, M. L. (1994). Synthesis of taxol from baccatin III via an oxazoline intermediate. Tetrahedron Letters, 35(26), 4483-4484. [Link]
-
Ojima Research Group, Stony Brook University. Next Generation Taxoids. [Link]
-
ChemEurope.com. Paclitaxel total synthesis. [Link]
-
Ojima, I., Habus, I., Zhao, M., Zucco, M., Park, Y. H., Sun, C. M., & Brigaud, T. (1992). New and efficient approaches to the semisynthesis of taxol and its C-13 side chain analogs by means of β-lactam synthon method. Tetrahedron, 48(34), 6985-7012. [Link]
Sources
A Technical Guide to the Spectroscopic Profile of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectroscopic data for the chiral molecule (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, a compound of significant interest in medicinal chemistry and asymmetric synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages data from closely related analogs and established spectroscopic principles to present a comprehensive and predictive characterization. This approach offers a robust framework for researchers engaged in the synthesis, identification, and application of this and similar chiral oxazolines.
Introduction: The Significance of Chiral Oxazolines
Chiral oxazolines are a pivotal class of heterocyclic compounds, widely recognized for their utility as ligands in asymmetric catalysis and as chiral synthons in the synthesis of complex organic molecules, including pharmaceuticals.[1] The rigid, planar, and stereochemically defined structure of the oxazoline ring allows for effective stereocontrol in a variety of chemical transformations. This compound, with its defined cis-stereochemistry at the C4 and C5 positions, serves as a valuable building block, particularly as a side chain precursor for paclitaxel and its analogs, which are potent anticancer agents.[2][3] An in-depth understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.
Molecular Structure and Stereochemistry
The structural and stereochemical features of this compound are foundational to the interpretation of its spectroscopic data. The "4S, 5R" designation indicates a cis relationship between the phenyl group at C4 and the carboxylic acid group at C5. This spatial arrangement significantly influences the magnetic environments of the protons and carbons within the molecule, leading to a distinct spectroscopic signature.
Caption: Diagram illustrating the core dihydrooxazole ring and its key substituents.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for this compound based on analogous compounds and fundamental principles.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. For the title compound, the key diagnostic signals are those of the protons on the dihydrooxazole ring, H-4 and H-5.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 5.8 - 6.0 | Doublet | ~10 | The cis relationship with H-5 leads to a larger coupling constant. The proximity to the phenyl group causes a downfield shift. |
| H-5 | 5.2 - 5.5 | Doublet | ~10 | Coupled to H-4. The adjacent carboxylic acid group influences its chemical shift. |
| Aromatic-H | 7.2 - 8.1 | Multiplet | - | Protons of the two phenyl rings will appear in the typical aromatic region. |
| COOH | > 10 | Broad Singlet | - | The acidic proton of the carboxylic acid is typically broad and downfield, and its position can be concentration-dependent. |
Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the multiplets in the aromatic region and for accurately determining the coupling constants between H-4 and H-5, which is critical for confirming the cis-stereochemistry. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvent choices, with the latter being particularly useful for observing the acidic proton of the carboxylic acid.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | > 170 | The carbonyl carbon of a carboxylic acid is characteristically found at a very downfield chemical shift. |
| C=N (C-2) | 162 - 165 | This imine-like carbon in the oxazoline ring is significantly deshielded. |
| Aromatic-C | 125 - 140 | Carbons of the two phenyl rings will appear in this range. |
| C-5 | 85 - 89 | This carbon, bonded to both an oxygen and the carboxylic acid group, is shifted downfield. |
| C-4 | 78 - 82 | This carbon, attached to a nitrogen and a phenyl group, is also in a deshielded environment. |
Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling will yield singlet peaks for each unique carbon atom. For unambiguous assignment, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to correlate carbon signals with their attached protons and neighboring atoms, respectively.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1730 | Stretching |
| C=N (Oxazoline Ring) | 1610 - 1640 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
Expertise in Interpretation: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The precise position of the C=O stretch can be indicative of the extent of hydrogen bonding. The C=N stretch is a key diagnostic for the oxazoline ring.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 267 | Molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₃NO₃). |
| [M - COOH]⁺ | 222 | Loss of the carboxylic acid group. |
| [C₆H₅CO]⁺ | 105 | Fragment corresponding to the benzoyl cation. |
| [C₆H₅]⁺ | 77 | Phenyl cation. |
Authoritative Grounding: The fragmentation pattern is predicted based on the stability of the resulting carbocations. The molecular ion peak is expected to be prominent in the mass spectrum of oxazoline derivatives. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion with high accuracy.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-pulse ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover the range of -1 to 15 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR (typically several hundred to thousands) due to the low natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
Caption: A simplified workflow for acquiring and processing NMR data.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used as the inlet system for an Electron Ionization (EI) source. For less volatile compounds, Electrospray Ionization (ESI) would be a more suitable technique.
-
Data Acquisition:
-
The sample is ionized in the source (e.g., with a 70 eV electron beam for EI).
-
The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A mass spectrum is generated by plotting the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By drawing upon established principles and data from analogous structures, researchers can confidently approach the identification and analysis of this important chiral building block. The detailed protocols and interpretations herein serve as a valuable resource for professionals in drug discovery and development, ensuring the integrity and quality of their synthetic endeavors.
References
-
PubChem. This compound. [Link]
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- Abbas, F. A., et al. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724.
- Gant, T. G. (2011). Using NMR to assist in reaction optimization. Org. Process Res. Dev., 15(4), 859–865.
-
ChemBK. (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. [Link]
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- McManus, H. A., & Guiry, P. J. (2004). Recent developments in the application of oxazoline-containing ligands in asymmetric catalysis. Chemical reviews, 104(9), 4151-4202.
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An In-Depth Technical Guide to (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid: Commercial Availability and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, a chiral heterocyclic compound, is a key intermediate in the synthesis of taxane-based anticancer agents, most notably Paclitaxel and its analogues. Its rigid, well-defined stereochemistry makes it an invaluable building block for introducing the essential C13 side chain of these complex natural products. This guide provides a comprehensive overview of its commercial availability, chemical properties, synthesis, and applications in drug development, offering a critical resource for researchers in medicinal chemistry and oncology.
Chemical Properties and Identification
| Property | Value |
| CAS Number | 158722-22-6 |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| Appearance | Solid |
| Purity | Typically available in purities of 95% to >98% |
| Storage | Should be stored in a dry, refrigerated environment (2-8°C) |
Commercial Availability
This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. Purity levels generally range from 95% to over 98%, with the higher purities being essential for GMP-compliant synthesis of active pharmaceutical ingredients (APIs).
Selected Suppliers and Product Information:
| Supplier | Product Number | Purity |
| A Chemtek | 0104-037253 | 98+%[1] |
| ChemScene | CS-0210936 | 95+%[2] |
| AK Scientific, Inc. | - | 95%[3] |
| Simson Pharma Limited | P800071 | Custom Synthesis |
| HONG KONG IPURE BIOLOGY CO.,LIMITED | - | 98%[4] |
| WUHAN FORTUNA CHEMICAL CO., LTD. | - | 98%min[4] |
| Shaanxi Dideu New Materials Co. Ltd | - | 99.0%[4] |
This is not an exhaustive list, and availability and product codes should be verified with the respective suppliers.
Synthesis Overview
The most common synthetic route to this compound involves a two-step process starting from (2R,3S)-3-Phenylisoserine.[5] This method is favored for its stereochemical control, which is critical for the final biological activity of the target taxane.
Synthesis Pathway of the Target Compound.
A detailed experimental protocol for a similar transformation can be found in the supporting information of related research, which describes the hydrolysis of a similar oxazole.[6]
Applications in Drug Development
The primary and most significant application of this compound is as a crucial intermediate in the semi-synthesis of Paclitaxel (Taxol®) and its analogue, Docetaxel (Taxotere®).[4][5] These drugs are widely used in chemotherapy to treat a variety of cancers, including ovarian, breast, and lung cancer. The oxazole serves as a protected form of the N-benzoyl-β-phenylisoserine side chain, which is attached to the baccatin III core at the C-13 position. This side chain is essential for the antimitotic activity of the final drug, as it binds to microtubules and inhibits their depolymerization, leading to cell cycle arrest and apoptosis.
The use of this specific chiral intermediate allows for the introduction of substituents at the C-13 and C-14 positions of the paclitaxel skeleton, which can be explored to reduce the toxic side effects of the natural product while retaining its anticancer activity.[5]
Role in Paclitaxel Synthesis.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area, and the formation of dust and aerosols should be avoided.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][7]
Conclusion
This compound is a commercially accessible and indispensable building block for the synthesis of taxane-based anticancer drugs. Its well-defined stereochemistry and role as a protected side-chain precursor make it a critical component in the production of these life-saving therapies. Researchers and drug development professionals can readily source this intermediate from a variety of suppliers, enabling further research into novel paclitaxel analogues and other potential therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory and in pharmaceutical manufacturing.
References
-
ChemBK. (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. Available at: [Link]
-
Cenmed. This compound (C007B-520172). Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Angene Chemical. Safety Data Sheet. Available at: [Link]
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A Technical Guide to the Molecular Weight Determination of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a chiral heterocyclic compound of significant interest in pharmaceutical development. Its structural rigidity and defined stereochemistry make it a valuable building block, notably as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including side chains for taxane-based anticancer agents like Paclitaxel.[1][2] The accurate determination of its molecular weight is a cornerstone of its chemical identity, purity assessment, and application in stoichiometrically controlled synthetic processes. This guide provides a comprehensive overview of the theoretical calculation, experimental verification, and practical significance of the molecular weight of this compound, grounded in established analytical principles.
Compound Identification and Physicochemical Properties
Precise identification is the first step in any rigorous scientific investigation. The fundamental properties of this compound are summarized below. The molecular weight is a critical parameter, presented here as both the average molecular weight (based on natural isotopic abundance) and the monoisotopic mass, which is crucial for high-resolution mass spectrometry analysis.
| Property | Value | Source |
| IUPAC Name | (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid | [3] |
| CAS Number | 158722-22-6 | [1][4][5] |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][4][5] |
| Average Molecular Weight | 267.28 g/mol | [3][4][5] |
| Monoisotopic Mass | 267.089543 Da | [3] |
| Physical Form | Solid | [4][6] |
| Melting Point | 203-204 °C | [1] |
| Topological Polar Surface Area (TPSA) | 58.89 Ų | [5] |
| SMILES | C1=CC=C(C=C1)[C@H]2OC(=N2)C3=CC=CC=C3 | [5] |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is derived directly from its molecular formula. For C₁₆H₁₃NO₃, the calculation is based on the atomic weights of its constituent elements.
-
Carbon (C): 16 atoms × 12.011 u = 192.176 u
-
Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 3 atoms × 15.999 u = 47.997 u
Sum (Average Molecular Weight) = 267.284 u
This value, typically expressed as 267.28 g/mol , represents the weighted average of all naturally occurring isotopes. For mass spectrometry, the monoisotopic mass is often more relevant, calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), which results in a value of 267.089543 Da.[3]
Experimental Verification: The Role of Mass Spectrometry
While theoretical calculation provides an expected value, experimental verification is essential for confirming the identity and purity of a synthesized compound. Mass Spectrometry (MS) is the definitive analytical technique for this purpose.
Causality of Method Selection: Electrospray Ionization (ESI) is the preferred ionization method for this molecule. The carboxylic acid moiety is readily deprotonated in negative ion mode to form the [M-H]⁻ ion, while the oxazoline nitrogen can be protonated in positive ion mode to form the [M+H]⁺ ion. This dual-mode detection capability provides exceptionally strong evidence for the parent mass. Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) ensures that the analyte is separated from impurities prior to analysis, preventing signal suppression and confirming the molecular weight of the peak of interest.
The logical workflow for this determination is outlined below.
Caption: Workflow for MW verification by LC-MS.
Protocol: Molecular Weight Determination by LC-MS
This protocol describes a self-validating system for the confirmation of the molecular weight of this compound.
5.1. Materials and Reagents
-
This compound sample
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Calibrant solution for mass spectrometer
5.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with an ESI source (e.g., Quadrupole or TOF)
-
C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
5.3. Procedure
-
System Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure mass accuracy.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN. Dilute this stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of ACN and water.
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Injection Volume: 2 µL
-
-
MS Method:
-
Ionization Mode: ESI, with rapid polarity switching between positive and negative modes.
-
Scan Range: 100 - 500 m/z
-
Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative)
-
Gas Temperature: 300 °C
-
-
Data Acquisition: Inject the sample and acquire data for the duration of the LC run.
-
Data Analysis and Validation:
-
Identify the chromatographic peak corresponding to the compound.
-
Extract the mass spectrum from this peak.
-
In the positive ion spectrum, locate the peak corresponding to the [M+H]⁺ adduct. The expected m/z value is 267.0895 + 1.0073 = 268.0968 .
-
In the negative ion spectrum, locate the peak corresponding to the [M-H]⁻ adduct. The expected m/z value is 267.0895 - 1.0073 = 266.0822 .
-
The observation of both ions within an acceptable mass error (e.g., < 5 ppm for a high-resolution instrument) provides definitive confirmation of the molecular weight.
-
Caption: The Electrospray Ionization (ESI) process.
Significance in Research and Drug Development
The precise molecular weight of this compound is not merely an academic detail; it is a critical quality attribute with direct implications across the pharmaceutical development lifecycle.
-
Asymmetric Synthesis: Chiral oxazolines are a cornerstone of modern asymmetric catalysis, serving as highly effective ligands for various metal catalysts.[7][8][9] The development and application of these ligands require unambiguous characterization, for which molecular weight is the primary identifier.
-
Stoichiometric Control: In multi-step syntheses, such as the attachment of this molecule as a side chain to a complex core, accurate molecular weight is essential for calculating molar ratios. Errors in stoichiometry can lead to reduced yields, increased impurities, and failed reactions.
-
Quality Control (QC): For both intermediate and final API production, molecular weight confirmation via mass spectrometry is a standard QC test to verify identity and rule out gross contamination or structural modification between batches.
-
Regulatory Submission: Regulatory agencies like the FDA require a comprehensive characterization package for all new chemical entities and their intermediates. This includes definitive proof of structure, where molecular weight data from mass spectrometry is a non-negotiable component.
-
Pharmacokinetic Analysis: In drug discovery, understanding the metabolic fate of compounds is crucial.[10] Mass spectrometry is used to track the parent drug and its metabolites, a process that relies on knowing the precise mass of the initial compound.
Conclusion
The molecular weight of this compound is theoretically calculated to be 267.28 g/mol . This fundamental parameter is experimentally confirmed with high precision and confidence using LC-MS, which identifies the characteristic [M+H]⁺ and [M-H]⁻ molecular ions. The accurate knowledge and verification of this value are indispensable for the compound's application in synthetic chemistry, quality control, and the broader field of pharmaceutical research, ensuring reproducibility, purity, and regulatory compliance.
References
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ChemBK. (2024). (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Hargaden, G. C., & Guiry, P. J. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(15), 9040-9104. Available at: [Link]
-
Ye, X., et al. (2023). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry, 21(5), 1011-1016. Available at: [Link]
-
ResearchGate. (2023). Synthesis of Some New Chiral Triazole-Oxazoline Derivatives. Available at: [Link]
-
Bloomer. (n.d.). This compound CAS 158722-22-6. Available at: [Link]
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RSC Publishing. (2023). Microwave-assisted rapid synthesis of chiral oxazolines. Available at: [Link]
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Wikipedia. (n.d.). Chiral analysis. Available at: [Link]
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Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. Available at: [Link]
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Campos-Montes, I., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(10), 2530. Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Introduction: The Strategic Importance of a Chiral Building Block
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a highly valuable chiral intermediate in the field of medicinal chemistry and organic synthesis. Its rigid, stereochemically defined structure makes it a crucial component for the asymmetric synthesis of complex molecules. Notably, this oxazoline derivative serves as a key precursor for the side chain of Paclitaxel (Taxol®) and its analogues, a cornerstone class of anti-cancer agents.[1] The ability to synthesize this compound with high stereochemical fidelity is paramount for developing next-generation taxane-based therapeutics with potentially improved efficacy and reduced side effects.[1]
This document provides a comprehensive guide to the synthesis of this compound, starting from the commercially available chiral amino acid, (2R,3S)-3-Phenylisoserine. The protocol is designed for researchers in synthetic chemistry and drug development, offering not just a series of steps, but also the underlying mechanistic rationale to empower effective troubleshooting and adaptation.
Overall Synthetic Strategy
The synthesis proceeds via a two-step, one-pot reaction sequence involving the formation of an intermediate imidate from (2R,3S)-3-Phenylisoserine and trimethyl orthobenzoate, followed by an acid-catalyzed intramolecular cyclization. The stereochemistry of the final product is directly inherited from the starting amino acid.
Caption: Overall two-step synthetic transformation.
Mechanistic Rationale: Controlling Stereochemistry
The success of this synthesis hinges on a classic and robust method for oxazoline formation.[2]
-
Imidate Formation and Esterification: (2R,3S)-3-Phenylisoserine, which contains both a secondary alcohol and a primary amine, reacts with trimethyl orthobenzoate. In the presence of a catalytic amount of acid, the amine attacks the orthoester, leading to the formation of a methyl imidate intermediate. Concurrently, the carboxylic acid of the phenylisoserine is esterified to a methyl ester.
-
Intramolecular Cyclization: The crucial ring-closing step is an intramolecular nucleophilic attack. The hydroxyl group of the phenylisoserine backbone attacks the electrophilic carbon of the protonated imidate. This process is a dehydrative cyclization, resulting in the formation of the five-membered dihydrooxazole ring with the expulsion of methanol.[3][4] The trans relationship between the phenyl group at C4 and the carboxylic acid group at C5 is established by the stereochemistry of the starting (2R,3S)-3-Phenylisoserine.
-
Saponification: The resulting methyl ester is then hydrolyzed using a strong base (saponification), followed by an acidic workup to yield the final carboxylic acid product.
Detailed Experimental Protocol
This protocol details the synthesis of the intermediate methyl ester followed by its hydrolysis to the target carboxylic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Suggested Purity |
| (2R,3S)-3-Phenylisoserine | 132334-86-8 | 181.19 | >98% |
| Trimethyl Orthobenzoate | 707-07-3 | 182.22 | >98% |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | >98.5% |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | >97% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2M Aqueous |
| Methanol | 67-56-1 | 32.04 | Reagent Grade |
| Ethyl Acetate | 141-78-6 | 88.11 | Reagent Grade |
| Saturated Sodium Bicarbonate (aq.) | - | - | - |
| Brine (Saturated NaCl aq.) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Equipment
-
Round-bottom flasks (250 mL and 500 mL)
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
Step-by-Step Synthesis
Part A: Synthesis of Methyl (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add (2R,3S)-3-Phenylisoserine (10.0 g, 55.2 mmol).
-
Reagent Addition: Add anhydrous toluene (120 mL), followed by trimethyl orthobenzoate (12.0 g, 65.8 mmol, 1.2 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.52 g, 2.76 mmol, 0.05 equiv).
-
Reaction: Heat the mixture to reflux (approx. 110-115 °C) and maintain for 4-6 hours. Methanol will be collected in the Dean-Stark trap as a byproduct. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude methyl ester as an oil or semi-solid, which can be used directly in the next step.
Part B: Saponification to this compound
-
Hydrolysis: Dissolve the crude methyl ester from Part A in methanol (100 mL) in a 500 mL round-bottom flask. Add a solution of sodium hydroxide (4.4 g, 110 mmol, 2.0 equiv) in water (25 mL).
-
Reaction: Stir the mixture at room temperature for 3-5 hours, monitoring the disappearance of the ester by TLC.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification & Precipitation: Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Slowly add 2M HCl with stirring to acidify the solution to a pH of ~2-3. A white precipitate of the product will form.
-
Isolation and Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL). Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Caption: Detailed experimental workflow for the synthesis.
Expected Results and Characterization
| Parameter | Expected Value |
| Product | This compound |
| Molecular Formula | C₁₆H₁₃NO₃[5][6] |
| Molecular Weight | 267.28 g/mol [5][7] |
| Appearance | White to off-white solid[7] |
| Expected Yield | 75-85% over two steps |
| Purity (Typical) | >98% after drying[7] |
| Storage | Refrigerated, sealed in a dry environment[5][7] |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons (multiplets, ~7.2-8.1 ppm), and two distinct doublets for the diastereotopic protons on the oxazoline ring (H4 and H5, ~4.5-5.5 ppm) with a small coupling constant (~4-6 Hz) indicative of a trans relationship. A broad singlet for the carboxylic acid proton will also be present.
-
¹³C NMR (CDCl₃, 101 MHz): Expect signals for the carboxylic acid carbonyl (~170-175 ppm), the C=N carbon of the oxazoline (~165 ppm), aromatic carbons (~125-140 ppm), and the two stereocenter carbons of the ring (~70-85 ppm).
-
FT-IR (KBr, cm⁻¹): Expect a broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1720 cm⁻¹), and a C=N stretch (~1650 cm⁻¹).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in Part A | Insufficient heating; water in the reaction. | Ensure the temperature is at reflux. Use anhydrous toluene and freshly opened reagents. Add more p-TsOH if necessary. |
| Low Yield | Incomplete hydrolysis; loss during workup. | Extend the reaction time for saponification. Ensure complete precipitation by cooling and careful pH adjustment. |
| Oily product after Part B | Impurities present; incomplete drying. | Purify by recrystallization. Ensure the product is thoroughly dried under vacuum. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Toluene and methanol are flammable. Avoid open flames and use appropriate heating methods (heating mantle, oil bath).
-
Hydrochloric acid and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
-
Gawroński, J., Gołębiewski, W. M., & Wascinska, N. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(11), 2526. Available at: [Link]
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Phillips, A. J., & Gadamsetty, V. (2008). Decarboxylative Isomerization of N-Acyl-2-oxazolidinones to 2-Oxazolines. Organic Letters, 10(23), 5341–5343. Available at: [Link]
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Crich, D., & Sasaki, D. (2009). Direct Synthesis of 2-Oxazolines from Carboxylic Acids Using 2-Chloro-4,6-dimethoxy-1,3,5-triazine under Mild Conditions. Organic Letters, 11(15), 3514–3517. Available at: [Link]
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Li, H., et al. (2018). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry, 16(33), 6013-6017. Available at: [Link]
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Chen, D., et al. (2020). Synthesis of New Chiral Hydrogenated Quinolinyl-Oxazoline Ligands. Chemical Journal of Chinese Universities, 41(10), 2264-2270. Available at: [Link]
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Ishihara, K., et al. (1996). Convenient One-Pot Synthesis of 2-Oxazolines from Carboxylic Acids. Synlett, 1996(11), 1045-1046. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 2-oxazolines. Available at: [Link]
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Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. Available at: [Link]
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ChemBK. (2024). (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. Available at: [Link]
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de la Torre, A. F., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 72. Available at: [Link]
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Yang, T., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2000). DE10010984A1 - Preparation of 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid derivatives.
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Sandoo Pharma. China (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic Factory. Available at: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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coupling reaction of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid with baccatin III
An Application Guide for the Synthesis of Paclitaxel Precursors: Coupling of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid with Baccatin III
Introduction: The Semisynthesis of a Landmark Anticancer Agent
Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, exhibiting potent activity against a range of solid tumors. Its complex molecular architecture, featuring a unique taxane core and a C-13 ester-linked side chain, presented a formidable challenge for total synthesis. The landmark Holton Taxol total synthesis in 1994 marked a pivotal moment in organic chemistry.[1][2] However, for large-scale production, a more practical semi-synthetic approach is employed, starting from advanced natural precursors.
The most common strategy involves the esterification of Baccatin III, the diterpenoid core of paclitaxel, which can be renewably harvested from the needles of the European yew tree (Taxus baccata). The primary chemical challenge in this process is the formation of the ester bond at the sterically hindered C-13 hydroxyl group of the baccatin III skeleton.[3] Direct esterification is inefficient due to this steric hindrance.
This application note details a robust protocol for coupling a protected and activated side-chain precursor, this compound, with a C-7 protected Baccatin III derivative. This method leverages the dual role of the oxazoline moiety as both a protecting group and a chiral auxiliary, coupled with a powerful esterification method to overcome the inherent steric challenges.[4][5]
Scientific Principles and Rationale
The success of this coupling reaction hinges on three key components: the strategic protection of the Baccatin III core, the design of the oxazoline-based side chain, and the choice of a highly efficient coupling chemistry.
1. The Baccatin III Core: A Protected Starting Point Baccatin III possesses multiple hydroxyl groups (at C-1, C-7, and C-13). To ensure selective esterification at the desired C-13 position, the more reactive C-7 hydroxyl group must be protected. A common and effective choice for this role is the triethylsilyl (TES) group, which can be selectively introduced and later removed under mild conditions.
2. The Oxazoline Side Chain: A Chiral and Protective Synthon The this compound is a sophisticated precursor to the N-benzoyl-(2R,3S)-3-phenylisoserine side chain required for paclitaxel's bioactivity. The oxazoline ring system serves two critical functions:
-
Protection: It simultaneously protects the C-2' hydroxyl and the C-3' amino groups of the phenylisoserine backbone, preventing them from participating in unwanted side reactions during the coupling.[5]
-
Stereochemical Control: The synthesis of the oxazoline from an appropriate chiral amino alcohol ensures that the stereocenters are set correctly, which is crucial for the biological activity of the final paclitaxel analog.[4][6]
3. The Coupling Chemistry: Steglich Esterification To overcome the significant steric hindrance at the C-13 hydroxyl of Baccatin III, a powerful activation of the carboxylic acid is necessary. The Steglich esterification is an exceptionally mild and effective method for such challenging transformations.[7][8] The reaction proceeds via a well-understood mechanism, catalyzed by 4-Dimethylaminopyridine (DMAP):
-
Activation: The carboxylic acid first reacts with the coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.[9]
-
Catalysis: DMAP, a potent nucleophilic catalyst, intercepts the O-acylisourea to generate a N-acylpyridinium ion. This intermediate is significantly more reactive towards sterically hindered alcohols than the O-acylisourea and, crucially, is incapable of rearranging to the inactive N-acylurea byproduct that can otherwise plague DCC couplings.[7][8]
-
Esterification: The C-13 hydroxyl of 7-TES-Baccatin III attacks the activated N-acylpyridinium ion, forming the desired ester linkage and regenerating the DMAP catalyst.
-
Byproduct Removal: The spent DCC is converted into N,N'-dicyclohexylurea (DCU), a solid that is largely insoluble in most organic solvents and can be easily removed by filtration at the end of the reaction.[10]
Experimental Workflow and Protocols
The overall process involves the preparation of the reactants, the coupling reaction, and subsequent purification and characterization of the product.
Caption: Experimental workflow for the coupling reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Typical Purity | Notes |
| 7-TES-Baccatin III | 700.93 | 148446-22-8 | >98% | Must be anhydrous. Prepared from Baccatin III. |
| This compound | 281.30 | 150155-52-9 | >98% | Must be anhydrous. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 538-75-0 | >99% | Moisture sensitive. |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 1122-58-3 | >99% | Toxic. Handle with care. |
| Toluene, Anhydrous | 92.14 | 108-88-3 | >99.8% | Use a dry, aprotic solvent. Dichloromethane is an alternative. |
| Ethyl Acetate | 88.11 | 141-78-6 | HPLC Grade | For work-up and chromatography. |
| Hexanes | - | 110-54-3 | HPLC Grade | For chromatography. |
| Hydrochloric Acid (HCl), 0.5 M solution | 36.46 | 7647-01-0 | - | For aqueous work-up. |
| Sodium Bicarbonate (NaHCO₃), saturated solution | 84.01 | 144-55-8 | - | For aqueous work-up. |
| Brine (Saturated NaCl solution) | 58.44 | 7647-14-5 | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | - | Drying agent. |
| Silica Gel | 60.08 | 7631-86-9 | - | For column chromatography (e.g., 230-400 mesh). |
Detailed Protocol
1. Reaction Setup
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 7-TES-Baccatin III (1.0 eq), this compound (1.5 eq), and DMAP (0.2 eq).
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to 7-TES-Baccatin III. Stir the mixture at room temperature until all solids have dissolved.
-
In a separate dry flask, prepare a solution of DCC (1.5 eq) in a small volume of anhydrous toluene.
-
Cool the main reaction flask to 0 °C using an ice-water bath.
Rationale: The reaction must be conducted under anhydrous conditions to prevent the hydrolysis of DCC and the reactive intermediates. Using a slight excess of the carboxylic acid and DCC ensures the complete consumption of the valuable Baccatin III starting material. DMAP is used in catalytic amounts.
2. Reaction Initiation and Monitoring
-
Slowly add the DCC solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 12-24 hours. A fine white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-40% Ethyl Acetate in Hexanes). The consumption of 7-TES-Baccatin III and the formation of a new, less polar spot corresponding to the product should be observed.
3. Work-up and Purification
-
Once the reaction is complete (as judged by TLC), cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
-
Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Rinse the flask and the filter cake with a small amount of cold ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 0.5 M HCl (2x) to remove DMAP, saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the coupled product as a white solid.
Rationale: The acidic wash is critical for removing the basic DMAP catalyst.[10] The bicarbonate wash removes any unreacted carboxylic acid. Column chromatography is essential to separate the desired product from any remaining starting materials and minor side products.
Mechanism Visualization
Caption: Mechanism of the DMAP-catalyzed Steglich esterification.
Expected Results and Characterization
Upon successful completion of the reaction and purification, a yield of 70-85% can typically be expected. The final product should be characterized thoroughly to confirm its structure and purity.
-
¹H NMR (in CDCl₃): Expect to see characteristic signals for both the Baccatin III core and the oxazoline side chain. Key diagnostic signals include the disappearance of the C-13 hydroxyl proton from Baccatin III and the appearance of signals corresponding to the oxazoline and phenyl groups of the side chain.
-
Mass Spectrometry (e.g., HRMS-ESI): The high-resolution mass spectrum should show a prominent peak corresponding to the [M+Na]⁺ or [M+H]⁺ adduct of the coupled product, confirming the correct molecular weight.
Conclusion
The coupling of this compound with 7-TES-Baccatin III via a DCC/DMAP-mediated Steglich esterification is a highly effective and reliable method for constructing the core structure of paclitaxel and its analogs. This protocol provides a detailed, step-by-step guide for researchers in drug development and synthetic chemistry. The rationale provided for each step, from reactant protection to the specific choice of coupling agents, underscores the chemical principles that enable the successful synthesis of this complex and vital pharmaceutical agent. Subsequent deprotection of the oxazoline ring and the C-7 silyl ether, followed by N-benzoylation, completes the semi-synthesis of paclitaxel.
References
- Sheng, J., et al. (2018). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Organic Chemistry.
- Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present). Tetrahedron.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Wikipedia contributors. (2023). Oxazoline. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Semantic Scholar. Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the .... Available at: [Link]
- McManus, H. A., & Guiry, P. J. (2004). Recent developments in the application of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 104(9), 4151-4202.
-
Chen, K., et al. (2003). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. Journal of Organic Chemistry, 68(19), 7521-7524. Available at: [Link]
- Hargaden, G. C., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 109(6), 2505-2550.
-
Rasmussen, T., & Jørgensen, K. A. (2009). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews. Available at: [Link]
- Google Patents. (n.d.). Method for paclitaxel synthesis.
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of the C-13 Side-Chain of Taxol. Available at: [Link]
-
Wikipedia contributors. (2023). Steglich esterification. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Grokipedia. (2026). Holton Taxol total synthesis. Available at: [Link]
- Google Patents. (n.d.). New esterification process for baccatin III and 10-deacetyl baccatin III.
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Available at: [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]
-
Wikipedia contributors. (2023). Holton Taxol total synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Andreu, J. M., et al. (1996). Evaluation of the Cytotoxic Mechanism Mediated by Baccatin III, the Synthetic Precursor of Taxol. Cancer Investigation. Available at: [Link]
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Navigating the Synthesis of the Paclitaxel Side Chain: A Guide to Protecting Group Strategy
An Application Guide for Researchers and Drug Development Professionals
Introduction
Paclitaxel (Taxol®) remains a cornerstone of chemotherapy, a potent mitotic inhibitor used to treat a range of cancers.[1][2] Its complex diterpenoid structure, featuring a unique taxane core, is challenging to synthesize de novo.[3] The biological activity of paclitaxel is critically dependent on the N-benzoyl-(2R,3S)-3-phenylisoserine side chain attached at the C13 position of the baccatin III core.[4][5] This side chain is responsible for key binding interactions with β-tubulin, promoting its polymerization and stabilizing microtubules, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[2][6]
The semi-synthesis of paclitaxel, which involves attaching a synthetically prepared side chain to the more readily available baccatin III precursor, is the most commercially viable route. This approach, however, hinges on a sophisticated and meticulously planned protecting group strategy . The side chain itself is a small but challenging molecule, possessing three key functional groups—a carboxylic acid, a secondary alcohol, and a secondary amine—all with distinct reactivities.
This guide provides an in-depth analysis of the protecting group strategies employed in the synthesis of the paclitaxel side chain. We will move beyond a mere listing of reagents to explore the causal logic behind experimental choices, emphasizing the principles of orthogonality and chemoselectivity that are paramount to success.
The Synthetic Challenge: Key Functional Groups
The core of the challenge lies in the selective manipulation of the three functional groups on the phenylisoserine backbone. An effective strategy must allow for the protection of certain groups while others are being modified, and finally, permit the removal of all protecting groups under conditions that do not compromise the integrity of the complex paclitaxel molecule.
Figure 1: Key reactive functional groups on the paclitaxel side chain requiring a protection strategy.
Pillar 1: Protection of the C2'-Hydroxyl Group
The C2'-hydroxyl group is highly reactive and its protection is essential for two primary reasons:
-
To prevent unwanted side reactions during the activation and coupling of the C1 carboxylic acid to the C13 hydroxyl of baccatin III.
-
To avoid acylation or other modifications during the manipulation of the C3'-amino group.
Silyl ethers are the most common choice for protecting the C2'-OH due to their ease of introduction, stability to a wide range of reaction conditions (e.g., organometallic reagents, many oxidants and reductants), and tunable lability for removal.
| Protecting Group | Structure | Typical Introduction Reagents | Cleavage Conditions | Rationale & Considerations |
| TES (Triethylsilyl) | -Si(CH₂CH₃)₃ | TESCl, Pyridine or Imidazole, DCM | HF, TBAF, Acetic Acid | Workhorse Group: Stable enough for most transformations but easily removed under mild acidic or fluoride-based conditions. Often used in convergent syntheses where it is removed concurrently with the C7-TES group on the baccatin core. |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | TIPSCl, Imidazole, DMF | TBAF, HF-Pyridine | Increased Steric Bulk: Offers greater stability than TES, particularly towards acid. Useful when more robust protection is needed.[7] |
| TBDMS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | TBDMSCl, Imidazole, DMF | TBAF, HF, CSA | Highly Stable: More stable than TES to acidic conditions. Its removal generally requires fluoride ions. |
| BOM (Benzyloxymethyl) | -CH₂OCH₂Ph | BOMCl, DIPEA, DCM | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal Choice: Cleaved under reductive conditions, making it orthogonal to acid-labile (e.g., Boc) and fluoride-labile (silyl) groups. Useful in complex, multi-step linear syntheses. |
Protocol 1: TES Protection of a Phenylisoserine Ethyl Ester
This protocol describes a typical procedure for the protection of the C2'-hydroxyl group.
Materials:
-
(2R,3S)-N-Benzoyl-3-phenylisoserine ethyl ester
-
Triethylsilyl chloride (TESCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the phenylisoserine ethyl ester (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (2.0 eq) to the solution, followed by the slow, dropwise addition of TESCl (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the C2'-O-TES protected side chain.
Pillar 2: The Elegance of the β-Lactam Strategy for N-Protection
The most significant breakthrough in paclitaxel side chain synthesis was the development of the β-lactam coupling method, often credited to Ojima and Holton.[7] This strategy ingeniously uses the azetidin-2-one (β-lactam) ring as both a protecting group for the amine and an activating group for the carboxylic acid.
In this convergent approach, a stereochemically defined β-lactam is synthesized separately and then coupled with a protected baccatin III derivative. The coupling is a base-mediated ring-opening reaction where the C13-alkoxide of baccatin III attacks the carbonyl carbon of the β-lactam ring, simultaneously forming the desired ester bond and liberating the protected amine.
Figure 2: Workflow of the convergent β-lactam strategy for paclitaxel synthesis.
This approach offers several key advantages:
-
High Stereocontrol: The stereocenters at C2' and C3' are set during the synthesis of the β-lactam, often via a Staudinger cycloaddition, and are transferred with high fidelity.
-
Convergence: Synthesizing the complex side chain and baccatin core separately and coupling them late in the synthesis improves overall efficiency.[8]
-
Implicit Protection: The N-H bond is masked within the rigid four-membered ring, preventing side reactions.
Protocol 2: Synthesis of a Key β-Lactam Intermediate
This protocol outlines the Staudinger [2+2] cycloaddition to form the β-lactam ring, a common method for preparing the side chain precursor.[7]
Materials:
-
Benzaldehyde
-
p-Anisidine
-
Acetoxyacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Imine Formation: Dissolve benzaldehyde (1.0 eq) and p-anisidine (1.0 eq) in anhydrous DCM. Add a drying agent (e.g., MgSO₄) and stir at room temperature for 2-4 hours to form the corresponding imine. Filter off the drying agent.
-
Cycloaddition: Transfer the imine solution to a flame-dried flask under an inert atmosphere and cool to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of acetoxyacetyl chloride (1.2 eq) in anhydrous DCM dropwise over 30 minutes. The reaction is often exothermic.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via recrystallization or flash column chromatography to yield the desired cis-β-lactam. The acetoxy group can then be hydrolyzed and the resulting alcohol protected (e.g., with a silyl group) for the subsequent coupling step.[7]
Pillar 3: Managing the C1-Carboxylic Acid
The C1-carboxylic acid must be activated to form the ester linkage with the C13-hydroxyl of baccatin III. The strategy for managing this group depends heavily on the overall synthetic route.
-
In the β-Lactam Strategy: The carboxylic acid is generated in situ upon ring opening. The β-lactam's strained carbonyl is sufficiently electrophilic to react with the C13-alkoxide, so no external activating agent is typically needed. This is the most elegant solution.
-
In Linear Syntheses: If a linear approach is taken where the side chain is built step-by-step, the carboxylic acid is usually protected as a simple ester (e.g., methyl or ethyl ester) during the initial stages.[9] This ester is then hydrolyzed (saponified) in a late-stage step to reveal the free carboxylic acid, which is then activated for coupling using standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The need to protect this group in linear or peptide-like syntheses is critical to avoid unwanted side reactions.[10][11]
Orthogonality: The Unifying Principle
An effective protecting group strategy is an orthogonal one. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups in the molecule.[12]
In the context of paclitaxel semi-synthesis, this is critical. Consider the typical protected intermediates:
-
Side Chain: C2'-O-TES, N-benzoyl (within a β-lactam)
-
Core: C7-O-TES-Baccatin III
After coupling, the resulting molecule has two TES groups. A single deprotection step using an agent like HF-Pyridine or a strong acid can remove both silyl ethers simultaneously to yield the final paclitaxel molecule. The N-benzoyl group is stable to these conditions and remains as part of the final structure. This "global deprotection" at the end of the synthesis is highly efficient.
If a more complex analogue were being synthesized, one might choose a C2'-O-TIPS group and a C7-O-TES group. The greater lability of the TES group would allow for the selective deprotection and modification of the C7 position before the final removal of the more robust TIPS group.
Conclusion
The synthesis of the paclitaxel side chain is a classic case study in the power and necessity of a well-designed protecting group strategy. The choice of protecting groups is not arbitrary but is dictated by the reactivity of the functional groups, the sequence of reactions, and the principle of orthogonality. The development of the β-lactam method represents a paradigm of chemical elegance, combining protection and activation into a single moiety. For researchers in drug development, a deep understanding of these strategies is essential not only for synthesizing paclitaxel itself but also for creating novel analogues with potentially improved efficacy and pharmacological properties.[13][14]
References
- Sheng, J., Yu, Y., Wang, X., Qian, Y., Fu, L., Zhao, Y., Ma, M., & Hu, W. (2018). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues. Chinese Journal of Organic Chemistry.
- Grokipedia. (n.d.). Paclitaxel total synthesis. Grokipedia.
-
G. Appendino, et al. (2006). Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives. Journal of Organic Chemistry. Available at: [Link]
-
Ma, M., & Hu, W. (2018). Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the ... Semantic Scholar. Available at: [Link]
-
Taber, D. F. (2022). The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. Available at: [Link]
-
Kingston, D. G., et al. (2009). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. PMC - NIH. Available at: [Link]
-
Ojima, I., et al. (2008). Design and synthesis of de novo cytotoxic alkaloids by mimicking the bioactive conformation of paclitaxel. PMC - NIH. Available at: [Link]
-
Córdova, A., et al. (2009). Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues. PubMed. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Do side chain carboxylic acids need to be protected in peptide synthesis? Stack Exchange. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. jocpr.com. Available at: [Link]
-
Li, H., et al. (2016). Prodrug Strategies for Paclitaxel. MDPI. Available at: [Link]
-
Udugamasooriya, D. G., et al. (2018). Synthesis and Antiproliferative Activities of Conjugates of Paclitaxel and Camptothecin with a Cyclic Cell-Penetrating Peptide. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. ResearchGate. Available at: [Link]
-
GCW Gandhi Nagar Jammu. (n.d.). Carboxyl protecting groups. gcwgandhinagar.com. Available at: [Link]
-
Roberge, M., et al. (2001). Enantiodivergent, biocatalytic routes to both taxol side chain antipodes. PubMed. Available at: [Link]
-
PubChem. (n.d.). Paclitaxel. National Institutes of Health. Available at: [Link]
-
NIH. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of paclitaxel. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ResearchGate. Available at: [Link]
-
Kingston, D. G. (2009). Synthesis and bioactivity of a side chain bridged paclitaxel: A test of the T-Taxol conformation. PubMed. Available at: [Link]
-
Kamal, A., et al. (2015). Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity. PMC. Available at: [Link]
Sources
- 1. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 9. Enantiodivergent, biocatalytic routes to both taxol side chain antipodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. biosynth.com [biosynth.com]
- 13. Synthesis of Paclitaxel Side Chain via Multi-Component Reaction and Its Application to the Synthesis of Paclitaxel Analogues [ccspublishing.org.cn]
- 14. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Introduction
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the semi-synthesis of the potent anticancer drug, Paclitaxel (Taxol®) and its analogues.[1][2] The stereochemistry of this side chain is crucial for the biological activity of Paclitaxel. This document provides a comprehensive guide for the large-scale synthesis of this important chiral building block, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be robust, scalable, and to yield the target compound with high purity.
Synthetic Strategy: An Overview
The most direct and stereospecific route for the synthesis of this compound involves the condensation of (2R,3S)-3-phenylisoserine with trimethyl orthobenzoate.[2] This method is advantageous as it proceeds with retention of stereochemistry at the two chiral centers of the phenylisoserine backbone. The reaction is typically acid-catalyzed and involves the formation of the oxazoline ring through intramolecular cyclization.
The overall synthetic workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of the target oxazoline carboxylic acid.
Detailed Synthesis Protocol
This protocol is optimized for a large-scale laboratory setting. Appropriate safety measures, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Quantity (per mole of Phenylisoserine) | Notes |
| (2R,3S)-3-Phenylisoserine | 132101-22-9 | 181.19 g/mol | 1.0 mole | Starting material |
| Trimethyl Orthobenzoate | 707-07-3 | 182.22 g/mol | 1.2 moles | Reagent and water scavenger |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 g/mol | 0.05 moles | Catalyst |
| Toluene | 108-88-3 | 92.14 g/mol | 5 L | Solvent |
| Isopropanol | 67-63-0 | 60.10 g/mol | As needed | Crystallization solvent |
| Diethyl ether | 60-29-7 | 74.12 g/mol | As needed | for washing |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 10 L jacketed glass reactor equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser, add (2R,3S)-3-phenylisoserine (1.0 mole, 181.19 g) and toluene (5 L).
-
Stir the suspension to ensure good mixing.
-
Add p-toluenesulfonic acid monohydrate (0.05 moles, 9.51 g) to the suspension.
-
Add trimethyl orthobenzoate (1.2 moles, 218.66 g, approximately 204 mL) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-115 °C) with continuous stirring.
-
Methanol, a byproduct of the reaction, will begin to co-distill with toluene and be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will begin to precipitate out of the solution upon cooling. Further cooling to 0-5 °C in an ice bath will enhance precipitation.
-
Filter the crude product using a Büchner funnel and wash the filter cake with cold toluene (2 x 250 mL) followed by diethyl ether (2 x 250 mL) to remove residual impurities.
-
Dry the crude product under vacuum at 40-50 °C to a constant weight.
-
-
Purification by Crystallization:
-
Transfer the crude product to a clean, dry reactor.
-
Add a minimal amount of hot isopropanol to dissolve the solid completely. The exact volume will depend on the amount of crude product but aim for a concentrated solution.
-
Allow the solution to cool slowly to room temperature. Seed crystals may be added to induce crystallization if necessary.
-
Further cool the mixture to 0-5 °C for several hours to maximize the yield of the crystallized product.
-
Filter the purified product, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Dry the final product under vacuum at 50-60 °C until a constant weight is achieved.
-
Characterization and Quality Control
The final product should be a white to off-white crystalline solid.[3] The quality and purity of the synthesized this compound should be confirmed by the following analytical techniques:
| Analysis | Expected Results |
| Melting Point | 203-204 °C[2] |
| ¹H NMR | Consistent with the structure of the target compound. |
| ¹³C NMR | Consistent with the structure of the target compound. |
| HPLC | Purity >98% |
| Chiral HPLC | Enantiomeric excess >99% |
| Mass Spectrometry | [M+H]⁺ = 268.09 |
Safety and Scalability Considerations
-
Reagent Handling: Toluene is a flammable and volatile solvent. Trimethyl orthobenzoate and p-toluenesulfonic acid are irritants. Handle all chemicals in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Reaction at Scale: The reaction is exothermic upon initial heating. Ensure the reactor has adequate cooling capacity. The removal of the methanol byproduct via the Dean-Stark trap is crucial for driving the reaction to completion.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Mechanistic Insights
The formation of the oxazoline ring proceeds through a well-established mechanism. The acid catalyst protonates the orthoester, which then reacts with the amino group of the phenylisoserine. Subsequent intramolecular cyclization with the elimination of methanol molecules leads to the formation of the stable five-membered oxazoline ring.
Caption: Simplified mechanism of oxazoline formation from phenylisoserine and trimethyl orthobenzoate.
References
-
Paclitaxel total synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
(4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. (2024, April 9). ChemBK. Retrieved January 14, 2026, from [Link]
Sources
Application Note: High-Purity Isolation of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid via Optimized Recrystallization
Abstract
This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, a critical chiral intermediate in the synthesis of paclitaxel and its analogues. The purity of this precursor is paramount to ensure the stereochemical integrity and overall quality of the final active pharmaceutical ingredient (API). This guide elucidates an optimized recrystallization procedure, delving into the rationale behind solvent selection and procedural steps to ensure high yield and exceptional purity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Critical Role of Purity in Chiral Intermediates
This compound serves as a key building block in the semi-synthesis of the widely used anticancer drug, paclitaxel. The specific stereochemistry of this intermediate is crucial for the biological activity of the final drug product. Impurities, including diastereomers and by-products from the synthetic route, can compromise the efficacy and safety of the API.
Recrystallization is a powerful and scalable technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove impurities, enhance crystalline structure, and yield a product of high stereochemical and chemical purity. This document provides a comprehensive methodology for the purification of the title compound, ensuring it meets the stringent requirements for pharmaceutical applications.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of a solid in a hot solvent compared to a cold solvent. An ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent should completely dissolve the crude compound at or near its boiling point.
-
Low Solvating Power at Low Temperatures: Upon cooling, the solvent should have a low affinity for the target compound, promoting its crystallization.
-
Differential Solubility of Impurities: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Non-reactive: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
For this compound, a moderately polar compound, a solvent/anti-solvent system is often effective. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the addition of a "poor" or "anti-solvent" in which the compound is sparingly soluble, to induce crystallization.
Materials and Equipment
Materials:
-
Crude this compound
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
n-Hexane, HPLC grade
-
Activated Charcoal (optional, for colored impurities)
-
Celatom® or Filter Aid (optional, for fine impurities)
-
Deionized Water
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass funnel
-
Spatulas
-
Beakers
-
Schott bottle for waste
-
Drying oven or vacuum desiccator
-
Analytical balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Protocol: Recrystallization of this compound
This protocol employs a dichloromethane/n-hexane solvent system, which has been found to be effective for structurally similar compounds. Dichloromethane acts as the primary solvent, while n-hexane serves as the anti-solvent.
Step 1: Dissolution
-
Place the crude this compound into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of dichloromethane to the flask to just cover the solid.
-
Gently heat the mixture to a low boil (approximately 40°C for dichloromethane) while stirring to facilitate dissolution.
-
Continue adding dichloromethane portion-wise until the solid is completely dissolved. Scientific Rationale: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of the recrystallized product.
Step 2: Decolorization and Hot Filtration (Optional)
-
If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution. Scientific Rationale: Activated charcoal has a high surface area and adsorbs colored impurities.
-
Reheat the solution to a gentle boil for a few minutes.
-
If fine particulate impurities are present, perform a hot filtration. Place a fluted filter paper in a pre-warmed glass funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Scientific Rationale: Pre-warming the glassware prevents premature crystallization of the product in the funnel.
Step 3: Crystallization
-
Allow the hot, clear solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small, impure crystals.
-
Once the solution has reached room temperature, slowly add n-hexane dropwise while stirring until the solution becomes slightly turbid. Scientific Rationale: The addition of the anti-solvent, n-hexane, decreases the solubility of the polar product, inducing crystallization.
-
Gently warm the solution until the turbidity just disappears to ensure the formation of a saturated solution.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.
Step 4: Isolation and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold n-hexane to remove any residual soluble impurities. Scientific Rationale: Using a cold solvent minimizes the loss of the purified product during washing.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
Step 5: Drying
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator at room temperature. Scientific Rationale: Drying under vacuum at a low temperature prevents the degradation of the compound and ensures the complete removal of residual solvents.
Workflow Diagram:
Caption: Recrystallization workflow for purification.
Purity Assessment and Data
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
Table 1: Purity Analysis Data
| Analysis | Crude Product | Recrystallized Product |
| Appearance | Off-white to yellowish solid | White crystalline solid |
| Melting Point | 198-202 °C | 203-204 °C |
| HPLC Purity | ~95% | >99.5% |
| Diastereomeric Excess | Variable | >99% |
Note: The data presented in this table is representative and may vary depending on the initial purity of the crude material.
Purity Determination by HPLC:
A chiral HPLC method is recommended to determine both the chemical purity and the diastereomeric excess of the final product.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent)
-
Mobile Phase: A suitable mixture of hexane and isopropanol.
-
Detection: UV at 230 nm
Troubleshooting
| Issue | Probable Cause(s) | Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated. | Use a lower boiling point solvent; add a slightly larger volume of solvent; ensure slow cooling. |
| No Crystal Formation | The solution is not sufficiently saturated; the compound is too soluble in the chosen solvent. | Add more anti-solvent; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal. |
| Low Recovery | Too much solvent was used; the crystals were washed with a solvent that was not cold enough. | Use the minimum amount of hot solvent; ensure the washing solvent is ice-cold. |
| Colored Crystals | Colored impurities were not effectively removed. | Repeat the recrystallization process with the addition of activated charcoal. |
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the purification of this compound by recrystallization. By carefully selecting the solvent system and controlling the experimental parameters, a high-purity product suitable for pharmaceutical applications can be consistently obtained. The principles and techniques described herein are fundamental to the robust production of chiral intermediates and underscore the importance of purification in drug development.
References
-
Kingston, D. G. I. "Taxol: a molecule for all seasons." Chemical Communications, no. 10, 2001, pp. 867-880. [Link]
-
Nicolaou, K. C., et al. "The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century." Angewandte Chemie International Edition, vol. 39, no. 1, 2000, pp. 44-122. [Link]
-
Laurence, M. H., and Christopher J. M. "Crystallization." Ullmann's Encyclopedia of Industrial Chemistry, 2002. [Link]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
**Abstract
This document provides a detailed guide for the analytical characterization of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, a critical chiral building block and pharmaceutical intermediate.[1][2] Given its specific stereochemistry, which is fundamental to its function, a rigorous and multi-faceted analytical approach is required to confirm its structural integrity, purity, and absolute configuration. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We present a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering not just protocols but the scientific rationale behind their application.
Introduction and Significance
This compound (PubChem CID: 9795341) is a heterocyclic compound of significant interest.[3] Its rigid chiral scaffold makes it a valuable component in asymmetric synthesis, often employed as a chiral auxiliary or ligand.[4][5] Notably, it serves as a key intermediate in the synthesis of complex pharmaceutical agents, such as side chains for paclitaxel analogues, where stereochemical purity is paramount for therapeutic efficacy and safety.[1][6]
The precise (4S,5R) configuration dictates the three-dimensional orientation of its phenyl and carboxylic acid functional groups. An incorrect stereoisomer could lead to inactive or even toxic final products. Therefore, robust analytical methods are essential to not only confirm the chemical structure but to unambiguously verify its enantiomeric and diastereomeric purity.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 158722-22-6 | [6][7] |
| Molecular Formula | C₁₆H₁₃NO₃ | [3][7] |
| Molecular Weight | 267.28 g/mol | [3][7] |
| Appearance | White to off-white solid (typical) | N/A |
| Stereochemistry | (4S, 5R) | [3] |
Integrated Analytical Workflow
A comprehensive characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical progression from initial structural confirmation to definitive stereochemical assignment.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification
NMR is the cornerstone technique for confirming the covalent structure of the molecule. Both ¹H and ¹³C NMR are essential, with 2D techniques like COSY and HSQC providing deeper connectivity insights.
Expertise & Causality: The key to NMR analysis of this molecule is confirming the trans relationship between the protons at the C4 and C5 positions of the dihydrooxazole ring. This relationship is established by the magnitude of the scalar coupling constant (J-coupling), which is typically smaller for trans protons in a five-membered ring compared to their cis counterparts.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the carboxylic acid proton, which may otherwise exchange or be broadened in CDCl₃.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for adequate signal dispersion.
-
Experiments: Standard ¹H, ¹³C{¹H}, and optionally, 2D COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
-
-
Data Acquisition:
-
¹H NMR: Acquire with a spectral width covering -2 to 12 ppm.
-
¹³C NMR: Acquire with a spectral width covering 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Expected Spectral Data
The following table summarizes the anticipated chemical shifts (δ) and multiplicities. Actual values may vary based on solvent and concentration.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |
| Aromatic-H | 7.2 - 8.1 (m, 10H) | 125 - 140 | Protons from the two phenyl rings. |
| C=O | (Not observed) | ~170 - 175 | Carboxylic acid carbonyl carbon. |
| C=N | (Not observed) | ~165 - 170 | Imine carbon of the dihydrooxazole ring. |
| H-4 | ~5.0 - 5.5 (d) | ~75 - 85 | Benzylic proton adjacent to nitrogen. |
| H-5 | ~4.5 - 5.0 (d) | ~70 - 80 | Proton adjacent to the carboxylic acid. |
| COOH | 10 - 12 (br s) | (Not observed) | Acidic proton, often broad and exchangeable. |
The H-4 and H-5 protons are expected to appear as doublets due to coupling to each other. The key diagnostic is their coupling constant, ³J(H4,H5), which should be in the range of 4-7 Hz, consistent with a trans configuration.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides unequivocal confirmation of the compound's molecular weight and offers structural clues through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method due to the polar nature of the carboxylic acid.
Expertise & Causality: High-resolution mass spectrometry (HRMS), such as ESI-Time-of-Flight (TOF), is crucial. It provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₆H₁₃NO₃) and distinguishing it from any potential isobaric impurities. Tandem MS (MS/MS) helps to confirm the structure by inducing fragmentation at specific bonds.[8]
Protocol: ESI-QTOF HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid to promote protonation [M+H]⁺ or a base like ammonium hydroxide for deprotonation [M-H]⁻.
-
Instrument Setup:
-
Ionization Source: ESI, positive or negative ion mode.
-
Analyzer: Quadrupole-Time-of-Flight (QTOF).
-
Infusion: Direct infusion via syringe pump (5-10 µL/min) or coupled to an LC system.
-
-
Data Acquisition:
-
Full Scan MS: Acquire data over a mass range of m/z 100-500.
-
Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID) energy to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass. The mass error should be < 5 ppm.
-
Analyze the fragmentation pattern to identify characteristic losses.
-
Expected Mass Spectrometry Data
| Ion | Theoretical m/z | Observed m/z | Rationale |
| [M+H]⁺ | 268.0968 | Within 5 ppm | Protonated parent molecule. |
| [M-H]⁻ | 266.0823 | Within 5 ppm | Deprotonated parent molecule. |
| Fragment | Varies | Varies | Common fragments include loss of CO₂ (44 Da) from the carboxylic acid, or cleavage of the oxazoline ring.[8][9] |
High-Performance Liquid Chromatography (HPLC): Purity and Enantiomeric Separation
HPLC is indispensable for assessing both the chemical purity (via reversed-phase) and, critically, the enantiomeric purity (via chiral chromatography) of the compound.[10][11]
Expertise & Causality: The choice of a chiral stationary phase (CSP) is the most critical parameter for enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective for a broad range of chiral compounds, including oxazolines, due to their ability to form transient diastereomeric complexes through a combination of hydrogen bonding, π-π stacking, and steric interactions.[12]
Protocol 5.1: Reversed-Phase HPLC for Chemical Purity
-
System: HPLC with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution using (A) Water + 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject a 1 mg/mL solution. Purity is determined by the area percentage of the main peak.
Protocol 5.2: Chiral HPLC for Enantiomeric Purity
-
System: HPLC with UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject a standard of the racemate first to determine the retention times of both enantiomers. Then, inject the sample. The enantiomeric excess (e.e.) is calculated from the peak areas of the (4S,5R) and the undesired (4R,5S) enantiomers.
X-ray Crystallography: Unambiguous Stereochemical Assignment
While other techniques provide strong evidence, single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule.[4]
Expertise & Causality: This technique works by diffracting X-rays off a well-ordered crystal lattice. The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. By using anomalous dispersion, the absolute configuration (R/S) can be determined without ambiguity.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Critical Step): Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent from a concentrated solution. Common solvent systems include ethyl acetate/hexane or dichloromethane/pentane. This is a trial-and-error process.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the model against the experimental data.[13]
-
-
Absolute Structure Determination: Determine the Flack parameter. A value close to 0 for the correct configuration (and close to 1 for the inverted one) confirms the (4S,5R) assignment.
Conclusion
The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR and MS together confirm the molecular structure and formula. Reversed-phase HPLC establishes chemical purity, while chiral HPLC is essential for quantifying enantiomeric excess. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the absolute stereochemistry. Following these detailed protocols will ensure a comprehensive and reliable characterization, meeting the stringent quality requirements of the pharmaceutical and fine chemical industries.
References
- A Comparative Guide to the NMR Spectral Characteristics of 2-Vinyl-4,5-dihydrooxazole and its Analogs. Benchchem.
- Oxazoline derivatives exhibiting chiral liquid crystalline mesophases. Taylor & Francis Online.
- Gas-phase reactivity of protonated 2-oxazoline derivatives: Mass spectrometry and computational studies. ResearchGate.
- Oxazoline derivatives exhibiting chiral liquid crystalline mesophases. Taylor & Francis Online.
- This compound. PubChem.
- NMR Spectra of Products. The Royal Society of Chemistry.
- This compound. ChemScene.
- Chiral Oxazolines and Their Legacy in Asymmetric Carbon−Carbon Bond-Forming Reactions. ACS Publications.
- Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. ResearchGate.
- Determination of ω-end functionalities in tailored poly(2-alkyl-2-oxazoline)s by liquid chromatography and mass spectrometry. Springer.
- A procedure for preparing oxazolines of highly unsaturated fatty acids to determine double bond positions by mass spectrometry. ResearchGate.
- (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. ChemBK.
- This compound. ChemicalBook.
- Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. ACS Publications.
- Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI.
- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
- Chiral Oxazoline - Containing Ligands. BLDpharm.
- A Review of the Synthesis of Oxazoline Derivatives. PubMed.
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- 13. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, a key chiral intermediate in pharmaceutical synthesis.[1] The developed method is designed for the quantitative determination of purity, including the separation of the target analyte from its potential process-related impurities and its enantiomer. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation guidelines in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] This guide is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure is crucial for the synthesis of complex active pharmaceutical ingredients (APIs). The chemical purity and enantiomeric excess of this intermediate are critical quality attributes that directly impact the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its purity assessment is essential.[4][5]
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds, offering high resolution, sensitivity, and quantitative accuracy.[4][5] For chiral molecules such as the topic compound, HPLC with a chiral stationary phase (CSP) is the method of choice for determining enantiomeric purity.[3][6] This application note describes a stability-indicating HPLC method capable of separating the (4S,5R) enantiomer from its potential impurities, including the (4R,5S) enantiomer and starting materials from its synthesis.
The synthesis of this compound typically involves the reaction of (2R,3S)-3-Phenylisoserine with trimethyl orthobenzoate.[1] Consequently, unreacted starting materials and potential side-products from this synthesis are the primary impurities to be monitored.
Scientific Principles and Method Rationale
The developed method utilizes a polysaccharide-based chiral stationary phase, which has demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including those with oxazoline structures.[3] A reversed-phase elution mode was selected due to the presence of the carboxylic acid and phenyl groups in the analyte, which allows for good retention and separation with aqueous-organic mobile phases. The mobile phase composition and gradient are optimized to ensure robust separation of the main peak from potential impurities.
Materials and Reagents
-
Analyte: this compound reference standard (Purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)
-
Additives: Formic acid (LC-MS grade)
-
Sample Diluent: Acetonitrile:Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 70% B; 25-30 min: 70% B; 30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm |
| Data Acquisition | Empower 3, Chromeleon, or equivalent |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the test sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines.[2][3] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte in the presence of its impurities and degradation products. This can be demonstrated by spiking the sample with known impurities and by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).[4][7]
-
Linearity: The linearity of the method should be evaluated over a concentration range of 50% to 150% of the nominal concentration. A minimum of five concentrations should be used.
-
Accuracy: The accuracy should be determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, by two different analysts, and on two different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
Data Presentation
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be pure and well-resolved from any impurity or degradation product peaks. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters should remain within acceptable limits. |
Visualizations
Experimental Workflow
Caption: HPLC analysis workflow for purity determination.
Logical Relationship of Potential Impurities
Caption: Relationship of the analyte to its potential impurities.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable approach for the purity analysis of this compound. The use of a polysaccharide-based chiral stationary phase allows for the effective separation of the desired enantiomer from its stereoisomer and other potential process-related impurities. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended purpose in a regulated environment, contributing to the quality and safety of pharmaceutical products.
References
-
ChemBK. (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. [Link]
-
Cenmed. This compound (C007B-520172). [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
IJTSRD. Stability Indicating HPLC Method Development – A Review. [Link]
-
SciSpace. Stability Indicating HPLC Method Development and Validation. [Link]
-
PubChem. This compound. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
-
National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]
-
Research Results in Pharmacology. View of Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]
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- 4. scispace.com [scispace.com]
- 5. sandoopharma.com [sandoopharma.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. ijtsrd.com [ijtsrd.com]
Application Notes & Protocols: Stereoselective Synthesis of Docetaxel via an Oxazoline Chiral Auxiliary
Introduction: The Challenge of Synthesizing a Complex Anticancer Agent
Docetaxel (Taxotere®) is a highly effective, semi-synthetic chemotherapeutic agent belonging to the taxane family of drugs.[1] Its potent anti-mitotic activity, which is crucial for treating a range of cancers including breast, ovarian, and non-small cell lung cancer, is intrinsically linked to its complex and stereochemically rich structure.[1] The biological efficacy of docetaxel is critically dependent on the (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine side chain attached at the C-13 position of the diterpenoid core, 10-deacetylbaccatin III (10-DAB).[2]
The commercial production of docetaxel relies on semi-synthesis from 10-DAB, a precursor extracted from the needles of the European yew tree (Taxus baccata). A primary challenge in this process is the stereoselective construction of the C-13 side chain and its subsequent esterification to the sterically hindered C-13 hydroxyl group of the baccatin core. Achieving the precise (2'R, 3'S) stereochemistry is paramount, as other stereoisomers exhibit significantly reduced or no therapeutic activity.
This document provides a detailed guide on a robust and widely utilized strategy that employs (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid as a chiral auxiliary to overcome this synthetic hurdle. This method ensures high stereochemical fidelity during the crucial side-chain coupling step.[3]
The Chiral Auxiliary Strategy: Rationale and Mechanism
The Principle of Chiral Auxiliaries
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer.[4] The auxiliary introduces a known chiral center, which biases the reaction environment and directs subsequent chemical transformations to occur with a high degree of stereoselectivity. Once its role is complete, the auxiliary is cleaved from the molecule and can often be recovered.[4] This strategy is a cornerstone of modern pharmaceutical synthesis, enabling the production of enantiomerically pure drugs.[4]
This compound: A Tailor-Made Solution
The choice of this specific dihydrooxazole derivative is a masterful example of synthetic design for several reasons:
-
In-built Stereochemistry: The auxiliary is prepared from (2R,3S)-3-phenylisoserine, meaning it already contains the exact stereochemical information required for the final docetaxel side chain.[3]
-
Rigid Conformational Control: The five-membered oxazoline ring is conformationally rigid. This rigidity, combined with the bulky phenyl groups at positions C2 and C4, creates a highly defined three-dimensional space. This steric hindrance effectively blocks one face of the molecule, forcing the coupling reaction with the baccatin core to occur from the less hindered face, thus ensuring the correct stereochemical outcome.
-
Dual Functionality: The oxazoline ring serves as a protecting group for both the C-2' hydroxyl and the C-3' amino groups of the phenylisoserine precursor during the esterification step. This prevents unwanted side reactions and simplifies the overall process.
The overall synthetic workflow using this auxiliary is a multi-step process that ensures control at each critical stage.
Sources
Application Note & Protocol: Synthesis and Evaluation of Novel Paclitaxel Analogs via Modified Oxazoline Side Chains
Abstract
Paclitaxel, a cornerstone of cancer chemotherapy, exerts its potent anti-tumor activity by stabilizing microtubules and inducing cell cycle arrest. The C-13 phenylisoserine side chain is a critical determinant of this activity. This document provides a comprehensive guide to the synthesis of novel paclitaxel analogs by modifying this side chain, specifically through the incorporation of oxazoline scaffolds. We will detail the strategic rationale, step-by-step synthetic protocols, and analytical methods for characterization, offering a framework for the development of next-generation taxanes with potentially improved efficacy, solubility, and tumor-targeting capabilities.
Introduction: The Rationale for C-13 Side Chain Modification
The therapeutic efficacy of paclitaxel (Taxol®) is intrinsically linked to its unique mechanism of action: the stabilization of microtubules, which disrupts the dynamic instability required for mitosis and other essential cellular functions, ultimately leading to apoptotic cell death. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the N-benzoyl-β-phenylisoserine side chain at the C-13 position of the baccatin III core is indispensable for this biological activity. Even minor modifications to this side chain can dramatically alter the drug's potency and pharmacological profile.
The development of paclitaxel analogs is driven by several key objectives:
-
Overcoming Drug Resistance: Many tumors develop resistance to paclitaxel, often through the overexpression of P-glycoprotein (P-gp), an efflux pump that actively removes the drug from the cell.
-
Improving Solubility: Paclitaxel's poor aqueous solubility necessitates the use of formulation vehicles like Cremophor EL, which can cause severe hypersensitivity reactions.
-
Enhancing Tumor Targeting: Modification of the side chain allows for the attachment of targeting moieties that can direct the drug specifically to cancer cells, reducing systemic toxicity.
Oxazoline-containing moieties are particularly attractive for side chain modification due to their rigid, planar structure and their ability to engage in various non-covalent interactions within the microtubule binding pocket. Furthermore, the oxazoline ring can serve as a versatile scaffold for further functionalization.
Strategic Overview of the Synthetic Workflow
The synthesis of paclitaxel analogs with modified oxazoline side chains generally follows a semi-synthetic approach, starting from a readily available precursor like 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of the European yew tree (Taxus baccata). The core workflow involves two main stages: the synthesis of the modified oxazoline side chain and its subsequent coupling to the protected baccatin III core.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The target molecule, a key chiral intermediate for taxane-based anticancer agents, demands high stereochemical fidelity and process efficiency.[1][2]
This guide is structured to provide immediate, actionable insights through a detailed FAQ section and a problem-oriented troubleshooting guide.
Synthesis Overview: The Core Workflow
The most common and reliable route to synthesize this compound involves the condensation and cyclization of a chiral amino acid precursor, (2R,3S)-3-Phenylisoserine, with a benzoylating agent.[1] The general workflow is depicted below.
Caption: High-level workflow for the synthesis of the target oxazoline.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this oxazoline ring formation?
The reaction proceeds via a dehydrative cyclization. Initially, the amino group of (2R,3S)-3-Phenylisoserine attacks the electrophilic carbon of the benzoylating agent. This is followed by an intramolecular nucleophilic attack by the hydroxyl group onto the newly formed imine or equivalent intermediate, eliminating a leaving group (e.g., methanol from trimethyl orthobenzoate) to form the dihydrooxazole ring. Maintaining the stereochemistry at both the C4 and C5 positions is paramount.
Q2: Why is (2R,3S)-3-Phenylisoserine the preferred starting material?
This specific diastereomer possesses the correct relative stereochemistry required to form the desired (4S,5R) product. The C2-R and C3-S configuration of the starting material directly translates to the C5-R and C4-S configuration in the oxazoline product, respectively, assuming a standard reaction mechanism with inversion at one center or retention at both, depending on the precise pathway. Using a different stereoisomer of 3-phenylisoserine will result in a different diastereomer of the final product.
Q3: What are the most critical parameters influencing the reaction yield?
The three most critical parameters are:
-
Water Removal: The reaction is a condensation and is often reversible. Efficient removal of water or other small molecule byproducts (like alcohol) drives the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by using a reagent that acts as both a reactant and a dehydrating agent.
-
Temperature Control: While heat is required to drive the reaction, excessive temperatures can lead to side reactions, decomposition, and most critically, racemization at the C5 position, which is alpha to the carboxylic acid.[3]
-
Purity of Starting Materials: Impurities in the (2R,3S)-3-Phenylisoserine or the benzoylating agent can introduce competing side reactions or inhibit the catalyst, leading to lower yields and purification challenges.
Q4: Are there alternative methods for synthesizing chiral oxazolines?
Yes, the field of organic synthesis has developed numerous methods. While the direct condensation is common for this specific molecule, other strategies include:
-
Microwave-assisted synthesis: Can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4]
-
Acid-promoted cyclization: N-(2-hydroxyethyl)amides can be cyclized using strong acids like Triflic Acid (TfOH), generating water as the only byproduct.[5]
-
Palladium-catalyzed couplings: Three-component couplings of aryl halides, amino alcohols, and isocyanides offer an alternative route, though they are more common for other oxazoline structures.[6]
These alternatives are valuable but may require significant optimization for this specific substrate.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Caption: A logical flow for troubleshooting common synthesis issues.
Problem Area 1: Low Reaction Yield
Q: My final isolated yield is consistently low. What are the likely causes and how can I fix them?
A: Low yield is a common issue stemming from incomplete reactions, product degradation, or losses during workup. Let's break down the possibilities.
-
Cause 1: Inefficient Water Removal
-
Diagnosis: The reaction may stall, as indicated by TLC or LCMS analysis showing significant amounts of starting material even after prolonged reaction times.
-
Solution: If using a solvent like toluene, ensure your Dean-Stark trap is functioning correctly and efficiently collecting water. Consider adding activated molecular sieves (4Å) to the reaction mixture to sequester water in situ. If using a reagent like trimethyl orthobenzoate, it acts as its own dehydrating agent by consuming water to produce methanol and methyl benzoate. Ensure you are using a sufficient stoichiometric excess.
-
-
Cause 2: Sub-optimal Reaction Temperature or Time
-
Diagnosis: The reaction does not proceed to completion.
-
Solution: Systematically optimize the reaction conditions. Monitor the reaction progress every hour using an appropriate analytical technique. A summary of typical conditions is provided in the table below. Be cautious, as increasing temperature can risk racemization.
Parameter Condition A (Standard) Condition B (Optimized) Rationale for Change Solvent Toluene Toluene Good azeotrope with water. Temperature 80-90 °C 100-110 °C (Reflux) Higher temp increases rate, but monitor purity. Time 6-8 hours 3-5 hours (Monitor by TLC) Avoids prolonged heating and potential degradation. Dehydrating Agent Dean-Stark Dean-Stark + 1.2 eq. Trimethyl Orthobenzoate Orthoester acts as both reactant and dehydrator. -
-
Cause 3: Product Loss During Workup
-
Diagnosis: The crude yield before purification is low, or significant material is lost during crystallization.
-
Solution: The product is a carboxylic acid. During aqueous workup, ensure the pH of the aqueous layer is kept sufficiently low (pH 2-3) during extraction with an organic solvent (e.g., ethyl acetate) to ensure the product is fully protonated and remains in the organic phase. For crystallization, perform solvent screening to find an optimal system (e.g., ethyl acetate/heptane or isopropanol/water) that provides good recovery and high purity.
-
Problem Area 2: Product Impurity & Diastereoselectivity Issues
Q: My final product shows impurities or evidence of the wrong diastereomer by NMR/chiral HPLC. What's going wrong?
A: This points towards side reactions or, more critically, loss of stereochemical control.
-
Cause 1: Racemization/Epimerization
-
Diagnosis: Chiral HPLC analysis shows more than one stereoisomer, or NMR spectroscopy shows complex signals for the C4-H and C5-H protons.
-
Solution: This is often caused by excessively harsh conditions.
-
Reduce Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Avoid Strong Bases: If the synthesis involves a base, use a mild organic base like triethylamine rather than strong inorganic bases (e.g., KOH, NaOMe), which can deprotonate the acidic C5 proton, leading to epimerization.[3]
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
-
-
-
Cause 2: Presence of Unreacted β-Hydroxy Amide Intermediate
-
Diagnosis: A polar spot corresponding to the intermediate is visible on TLC, and corresponding peaks are present in LCMS or NMR of the crude product.
-
Solution: This indicates incomplete cyclization. Refer back to Problem Area 1, Causes 1 & 2 . Improving water removal and optimizing the time/temperature profile should drive the reaction to completion.
-
Problem Area 3: Product Isolation and Physical Form
Q: I can't get my product to crystallize; it remains an oil or a sticky solid. How can I achieve a crystalline final product?
A: This is a common final-step challenge related to purity and technique.
-
Cause 1: Residual Solvent or Impurities
-
Diagnosis: The product has a "gummy" consistency and fails to solidify even after prolonged drying under high vacuum.
-
Solution: Impurities can act as "crystallization inhibitors." Re-purify the material. A quick silica gel plug filtration eluting with an appropriate solvent system can remove highly polar or non-polar impurities. Ensure all solvent is thoroughly removed under high vacuum, potentially with gentle heating (e.g., 40 °C).
-
-
Cause 2: Incorrect Crystallization Solvent System
-
Diagnosis: The product either crashes out as an amorphous powder or remains fully dissolved.
-
Solution:
-
Systematic Screening: Dissolve a small amount of the oil in a good solvent (e.g., ethyl acetate, acetone, isopropanol) and slowly add an anti-solvent (e.g., heptane, hexanes, water) dropwise until turbidity persists.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to a supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
-
Optimized Experimental Protocol
This protocol is a self-validating starting point, incorporating best practices to maximize yield and purity.
Materials:
-
(2R,3S)-3-Phenylisoserine (1.0 eq)
-
Trimethyl orthobenzoate (1.2 eq)
-
Toluene (approx. 10 mL per gram of amino acid)
-
Catalytic p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
1M Hydrochloric Acid
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reagents: To the flask, add (2R,3S)-3-Phenylisoserine (1.0 eq), toluene, trimethyl orthobenzoate (1.2 eq), and p-TSA (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of the methanol/water azeotrope in the Dean-Stark trap.
-
Monitoring: Follow the reaction's progress by TLC (e.g., 50:50 Hexane:Ethyl Acetate with 1% acetic acid) or LCMS. The reaction is typically complete in 3-5 hours when no starting material is observed.
-
Workup - Cooldown & Quench: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.
-
Workup - Wash: Transfer the mixture to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (to remove p-TSA), water, and finally brine. Caution: The bicarbonate wash may be effervescent.
-
Workup - Acidification & Extraction: The product may be in the bicarbonate layer. Combine all aqueous layers and acidify to pH 2-3 with 1M HCl. Extract the product back into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification - Crystallization: Dissolve the crude solid in a minimal amount of hot isopropanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to complete crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration, wash with cold 50% isopropanol/water, and dry under high vacuum to a constant weight.
References
-
García, J. I., et al. (2003). Improved Synthesis of Aza-bis(oxazoline) Ligands. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2018). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry. [Link]
-
Wikipedia. (2023). Asymmetric hydrogenation. [Link]
-
ChemBK. (2024). (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]
-
Cigáň, M., et al. (2023). Oxazoline derivatives exhibiting chiral liquid crystalline mesophases. Liquid Crystals. [Link]
-
Shaabani, S., et al. (2022). Various synthetic routes for the preparation of chiral oxazoline ligands. ResearchGate. [Link]
-
Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Wuts, P. G. M., et al. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. ACS Combinatorial Science. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. This compound | 158722-22-6 [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Oxazoline synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Introduction
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a critical chiral building block, notably utilized as a precursor for the side chain of the anticancer agent Paclitaxel.[1] Achieving high chemical and stereochemical purity is paramount for its successful application in multi-step pharmaceutical syntheses. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common impurities encountered during its synthesis, which typically involves the cyclocondensation of (2R,3S)-3-Phenylisoserine with a benzoyl equivalent.[1][2] Our focus is to move beyond simple procedural steps and explain the underlying chemical principles that govern the formation of these impurities, empowering researchers to proactively mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My chiral HPLC analysis shows a significant diastereomeric impurity. What is its likely identity and how can I prevent its formation?
Answer: The most common diastereomeric impurity is the cis-oxazoline, (4S,5S)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid . The desired product is the trans isomer. The formation of this impurity stems from two primary sources: epimerization at the C5 position during the reaction or workup, or the presence of diastereomeric impurities in the starting amino acid.
Causality of Epimerization: The hydrogen atom at the C5 position is alpha to the carboxylic acid group, making it acidic and susceptible to removal by a base. Once deprotonated, the resulting enolate can be re-protonated from either face, leading to a loss of stereochemical integrity and the formation of the thermodynamically more stable cis isomer.[3] This process is particularly prevalent under harsh basic or acidic conditions or with prolonged heating.
Troubleshooting & Prevention:
-
Strict pH Control: During aqueous workup, avoid strongly basic conditions (pH > 9). A mild bicarbonate wash is preferable to stronger bases like sodium hydroxide.
-
Temperature Management: Conduct the cyclization at the lowest effective temperature and for the minimum time required to achieve full conversion of the starting material.
-
Starting Material Purity: The stereochemical purity of your final product can never exceed that of your starting material. Always verify the diastereomeric and enantiomeric purity of the (2R,3S)-3-Phenylisoserine lot before starting the synthesis, preferably using chiral HPLC.
FAQ 2: My reaction appears sluggish, and I have significant amounts of unreacted (2R,3S)-3-Phenylisoserine after the recommended reaction time. What are the likely causes?
Answer: Incomplete conversion is a common issue often traced back to reagent stoichiometry, purity, and the presence of moisture. The cyclization reaction to form the oxazoline ring is a dehydration process.[4]
Causality of Incomplete Reaction:
-
Hydrolysis of Reagents: If using an activated benzoyl species like benzoyl chloride, any moisture in the reaction solvent or on the glassware will hydrolyze it to benzoic acid, rendering it unreactive for the desired transformation.
-
Insufficient Activation: When starting from benzoic acid itself, the activating agent (e.g., a carbodiimide or thionyl chloride) may be insufficient or of poor quality.
-
Equilibrium: The cyclization can be a reversible process. The removal of water is crucial to drive the reaction to completion, especially in syntheses that generate water as a byproduct.[5]
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven prior to use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Verify Reagent Quality: Use a fresh, unopened bottle of the benzoylating agent or purify/verify it before use.
-
Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the benzoylating agent can help drive the reaction to completion.
-
Water Removal: If the reaction generates water, using a Dean-Stark apparatus or adding molecular sieves can be effective.
FAQ 3: During purification on silica gel, I noticed a new, more polar spot appearing on my TLC plates, and my overall yield dropped. What is this compound?
Answer: This is a classic sign of on-column degradation. The impurity is almost certainly N-benzoyl-(2R,3S)-3-phenylisoserine , the product of oxazoline ring hydrolysis. The oxazoline ring contains an imino ether functional group, which is highly susceptible to cleavage under acidic conditions.[6][7][8]
Causality of Hydrolysis: Standard silica gel is inherently acidic (pH ≈ 4-5), which is sufficient to catalyze the hydrolysis of the oxazoline ring during the extended contact time of column chromatography. The acidic protons on the silica surface protonate the ring nitrogen, activating the C=N bond for nucleophilic attack by water molecules present in the solvent or adsorbed on the silica.
Troubleshooting & Prevention:
-
Neutralize Before Chromatography: Thoroughly wash the crude product with a saturated sodium bicarbonate solution and dry it completely before loading it onto the column.
-
Deactivate the Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another volatile base) by volume. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If hydrolysis remains an issue, consider using neutral alumina or a reverse-phase (C18) column for purification.
-
Minimize Contact Time: Perform flash chromatography rather than slow gravity chromatography to reduce the time the compound spends on the acidic stationary phase.
Visual Guide to Impurity Formation
The following diagram illustrates the primary synthetic route and the pathways leading to the most common impurities.
Caption: Synthetic pathway and common impurity side reactions.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve purity issues encountered during your synthesis.
Caption: A workflow for troubleshooting common synthesis impurities.
Impurity Summary and Analytical Data
The following table summarizes the key characteristics of the common impurities.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Observation |
| (4S,5S)-cis-Diastereomer | C₁₆H₁₃NO₃ | 267.28 | Separable from the desired product by chiral HPLC. May show different coupling constants (J-values) for H4-H5 protons in ¹H NMR. |
| N-benzoyl-(2R,3S)-3-phenylisoserine | C₁₆H₁₅NO₄ | 285.29 | Significantly more polar on TLC/silica gel. Appears as a distinct peak with a higher mass (M+18) in LC-MS due to the addition of H₂O. |
| (2R,3S)-3-Phenylisoserine | C₉H₁₁NO₃ | 181.19 | Very polar starting material, easily detected by LC-MS. |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Byproduct from hydrolysis of the benzoylating agent. Detectable by LC-MS and may be visible in ¹H NMR if present in high concentration. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add (2R,3S)-3-Phenylisoserine (1.0 eq).
-
Suspension: Suspend the amino acid in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Benzoylation: Add trimethyl orthobenzoate (1.2 eq) to the suspension.
-
Cyclization: Add a catalytic amount of a mild acid catalyst (e.g., camphorsulfonic acid, 0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography using deactivated silica gel.
Protocol 2: Chiral HPLC Method for Diastereomeric Purity Analysis
This is a starting point for method development. The specific column and mobile phase may require optimization.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol with 0.1% Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10 (Hexane:Isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The trans (desired) and cis (impurity) diastereomers should resolve into two distinct peaks. Calculate the diastereomeric excess (%de) based on the integrated peak areas.
References
-
Wiley, R. H., & Bennett, Jr., L. L. (1949). The Chemistry of the Oxazolines. Chemical Reviews, 44(3), 447-476. [Link]
-
ChemBK. (2024). (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. ChemBK Chemical Database. [Link]
-
Chovancová, J., & Kettmann, V. (2003). Synthesis of bis-2-oxazolines containing inner unsaturation and their hydrolysis to phenylenediacrylic acids. Chemical Papers, 57(1), 60-64. [Link]
-
Martin, R. B., Hedrick, R. I., & Parcell, A. (1964). Thiazoline and Oxazoline Hydrolyses and Sulfur-Nitrogen and Oxygen-Nitrogen Acyl Transfer Reactions. The Journal of Organic Chemistry, 29(11), 3197–3201. [Link]
-
Levin, J. I., & Weinreb, S. M. (1982). A novel ring cleavage reaction of oxazolines. Tetrahedron Letters, 23(23), 2347-2350. [Link]
-
Bedini, A., et al. (2020). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 10(2), 1017-1022. [Link]
-
Wikipedia. (2023). Oxazoline. Wikipedia, The Free Encyclopedia. [Link]
-
G. A. Molander, et al. (2021). Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. Nature Communications, 12(1), 1-10. [Link]
-
Riva, R., et al. (2020). Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][6][9]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction. RSC Advances, 10(4), 2139-2146. [Link]
-
A. M. P. Koskinen, et al. (2018). A Review of the Synthesis of Oxazoline Derivatives. Current Organic Synthesis, 22(2), 184-197. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Oxazoline - Wikipedia [en.wikipedia.org]
- 3. Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines, through highly diastereoselective multicomponent Ugi–Joullié reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cenmed.com [cenmed.com]
troubleshooting low yield in paclitaxel side chain coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for one of the most critical steps in the semi-synthesis of paclitaxel (Taxol®) and its analogues: the esterification coupling of the C-13 side chain to the baccatin III core. Low yields at this stage can significantly impede research and development timelines. This document provides a structured, cause-and-effect approach to diagnosing and resolving common issues, grounded in established chemical principles.
Troubleshooting Guide: Diagnosing Low Coupling Yield
This section addresses specific, common problems encountered during the side chain coupling process in a direct question-and-answer format.
Q1: My overall yield is dramatically low after attempting to couple the protected N-benzoyl-3-phenylisoserine side chain with 7-O-(triethylsilyl)baccatin III using DCC and DMAP. Where should I start my investigation?
Low yield is a systemic issue. A logical, step-by-step evaluation is critical to pinpoint the root cause without wasting valuable materials. Begin by assessing the three pillars of the reaction: starting material integrity, reagent and solvent quality, and reaction conditions.
Initial Diagnostic Workflow:
-
Confirm Starting Material Purity: Re-verify the purity of your baccatin III derivative and the side chain acid via ¹H NMR and LC-MS. Impurities, even in small amounts, can terminate the reaction or introduce competing side reactions.
-
Assess Reagent Viability:
-
DCC (Dicyclohexylcarbodiimide): This is a moisture-sensitive reagent. If it appears clumpy instead of a free-flowing powder, its activity is likely compromised. Use a fresh bottle or purify by recrystallization.
-
DMAP (4-Dimethylaminopyridine): While generally stable, ensure it's a white, crystalline solid. Discoloration may indicate degradation.
-
-
Verify Anhydrous Conditions: The presence of water is one of the most common reasons for failure. Water will hydrolyze the activated ester intermediate faster than the desired alcohol can attack, leading to the regeneration of the starting acid and low conversion.
.
Q2: TLC and LC-MS analysis shows a significant amount of unreacted baccatin III. How can I drive the reaction to completion?
Observing unreacted baccatin III points to a problem with either the activation of the carboxylic acid side chain or the subsequent nucleophilic attack by the C-13 hydroxyl group.
Causality & Solutions:
-
Inefficient Carboxylic Acid Activation: The reaction's first step is the formation of a highly reactive O-acylisourea intermediate from the reaction between the side chain acid and DCC.[1][2] If this intermediate does not form efficiently, the reaction will stall.
-
Action: Increase the stoichiometry of the coupling reagents. A modest excess of both the side chain acid and the coupling agents can favor product formation. See the table below for guidance.
-
-
Insufficient Catalysis: DMAP acts as a potent nucleophilic catalyst that intercepts the O-acylisourea intermediate to form an even more reactive acylpyridinium species.[1][3][4] This step dramatically accelerates the esterification, especially with a sterically hindered alcohol like the C-13 hydroxyl of baccatin III.[5]
-
Action 1: Ensure you are using a catalytic amount (typically 5-20 mol%) of high-purity DMAP.
-
Action 2: For particularly stubborn couplings, DMAP can be used in stoichiometric amounts, though this can complicate purification.[6]
-
Table 1: Recommended Reagent Stoichiometry for Troubleshooting Low Conversion
| Reagent | Standard Conditions (Equivalents) | For Low Conversion (Equivalents) | Rationale |
| 7-O-TES-Baccatin III | 1.0 | 1.0 | Limiting Reagent |
| Side Chain Acid | 1.2 - 1.5 | 1.5 - 2.0 | Pushes equilibrium towards the activated species. |
| DCC | 1.2 - 1.5 | 1.5 - 2.0 | Ensures complete activation of the excess acid. |
| DMAP | 0.1 - 0.2 | 0.2 - 0.5 | Increases the concentration of the highly reactive acylpyridinium intermediate. |
Q3: My primary byproduct appears to be a dimer of the side chain acid, and I have a difficult-to-remove precipitate. What is happening?
This is a classic sign of two interrelated issues: the formation of symmetric anhydride from your side chain acid and the precipitation of dicyclohexylurea (DCU).
Mechanism of Side Reaction:
The highly reactive O-acylisourea intermediate can be attacked by another molecule of the carboxylate side chain. This produces a symmetric anhydride of your side chain and releases DCC. This anhydride is still reactive but may react more slowly with the baccatin III, leading to lower yields of the desired product.
The DCU Problem:
The primary byproduct of the DCC coupling is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents like dichloromethane (DCM).
Solutions:
-
Control the Stoichiometry: Using a large excess of the carboxylic acid side chain can promote anhydride formation. Stick to the stoichiometries recommended in Table 1.
-
Slow Addition/Inverse Addition: Instead of adding the DCC to the mixture of acid and alcohol, try dissolving the side chain acid and DCC first to pre-activate the acid for 15-30 minutes at 0°C. Then, add this activated solution slowly to the solution of baccatin III and DMAP. This maintains a low concentration of the activated species, disfavoring dimerization.
-
Switch to a "Soluble" Carbodiimide: Consider replacing DCC with EDC (or EDCI, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct formed from EDC is water-soluble, allowing for simple removal with an aqueous wash during workup, which significantly simplifies purification.[7]
-
Filtration: The DCU precipitate must be thoroughly removed by filtration before aqueous workup. Washing the filtrate with dilute acid (e.g., 0.5 N HCl) can help remove any remaining dissolved DCU.[8]
Frequently Asked Questions (FAQs)
FAQ 1: What is the precise role of DMAP, and can I substitute it with another base like triethylamine (TEA) or pyridine?
DMAP is not just a base; it is a superior nucleophilic catalyst.[4] Its function is to form a highly reactive N-acylpyridinium intermediate, which is much more susceptible to nucleophilic attack by the sterically hindered C-13 alcohol than the initial O-acylisourea intermediate.[1]
Pyridine can also act as a nucleophilic catalyst but is significantly less reactive. Triethylamine (TEA) is a sterically hindered, non-nucleophilic base. It can act as a proton scavenger but cannot form the hyper-reactive intermediate that DMAP does. For this specific, sterically demanding esterification, substituting DMAP with TEA or pyridine will almost certainly lead to drastically lower yields and longer reaction times.
FAQ 2: What are the best practices for ensuring anhydrous conditions for this reaction?
Water is the enemy of carbodiimide-mediated couplings. Rigorous adherence to anhydrous techniques is non-negotiable.
-
Glassware: Oven-dry all glassware (≥120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use a freshly opened bottle of an anhydrous grade solvent (e.g., DCM, DMF) or purify the solvent by distillation over a suitable drying agent (e.g., CaH₂ for DCM).
-
Reagents: Use fresh, high-purity reagents. Weigh and transfer them under an inert atmosphere if possible, especially the DCC.
-
Atmosphere: Assemble the reaction under a positive pressure of Argon or Nitrogen. Use septa and syringes/cannulas for liquid transfers.
FAQ 3: I am using the Ojima-Holton lactam method instead of a protected acid. What are the common failure points for this approach?
The Ojima-Holton method, which uses a β-lactam to acylate the C-13 hydroxyl, is a highly efficient alternative.[9][10] However, it has its own set of potential issues.
-
Base Strength: This reaction typically requires a strong, non-nucleophilic base like LHMDS or NaHMDS to deprotonate the C-13 alcohol. Ensure the base is fresh and has not been degraded by atmospheric moisture. Titrate the base before use for accurate stoichiometry.
-
Temperature Control: The deprotonation is usually performed at very low temperatures (e.g., -40°C to -78°C) to prevent side reactions. Allowing the reaction to warm prematurely can lead to decomposition.
-
Lactam Purity: The enantiopurity and chemical purity of the β-lactam are paramount. Impurities can lead to diastereomeric products that are difficult to separate.[10]
Experimental Protocols
Protocol 1: General Procedure for DCC/DMAP Coupling
This protocol is a representative example. Specific amounts should be calculated based on the molecular weight of your specific baccatin III and side chain derivatives.
Materials:
-
7-O-TES Baccatin III (1.0 eq)
-
(2'R,3'S)-N-Boc-3-phenylisoserine (1.5 eq)
-
DCC (1.5 eq)
-
DMAP (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Add 7-O-TES baccatin III and the protected side chain acid to an oven-dried, Argon-flushed round-bottom flask.
-
Dissolve the solids in anhydrous DCM (approx. 10 mL per mmol of baccatin III).
-
Add DMAP to the solution.
-
Cool the flask to 0°C in an ice bath.
-
In a separate vial, dissolve DCC in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to 0°C to maximize the precipitation of the DCU byproduct.
-
Filter the reaction mixture through a pad of Celite®, washing the filter cake with cold DCM.
-
Combine the filtrates and proceed with standard aqueous workup and chromatographic purification.
References
- Vertex AI Search. (n.d.). 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. Retrieved January 14, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Ojima Research Group, Stony Brook University. (n.d.). Next Generation Taxoids. Retrieved January 14, 2026.
- Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP. Retrieved January 14, 2026.
- Ganesh, T., et al. (2009).
- Holton, R. A. (n.d.). Holton Taxol total synthesis. Wikipedia. Retrieved January 14, 2026.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers. Retrieved January 14, 2026.
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved January 14, 2026.
- Neises, B., & Steglich, W. (1990).
- LibreTexts. (2023).
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Application of Efficient Catalyst DMAP [en.highfine.com]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
- 10. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Welcome to the dedicated technical support guide for the synthesis of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid. This crucial intermediate, a key component in the semi-synthesis of the paclitaxel side chain, demands high stereochemical purity and yield. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions inherent in this synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound from (2R,3S)-3-Phenyliserine and trimethyl orthobenzoate.
Problem 1: Low Yield of the Desired Product
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this cyclization are a common issue and can often be attributed to several competing side reactions or suboptimal reaction conditions. Let's break down the potential culprits:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Causality: The formation of the dihydrooxazole ring is a dehydration reaction. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material or intermediates.
-
Solution:
-
Monitor the reaction progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials.
-
Adjust reaction time and temperature: If the reaction has stalled, consider a modest increase in temperature or extending the reaction time. Be cautious, as excessive heat can promote side reactions.
-
-
-
Hydrolysis of the Product: The dihydrooxazole ring is susceptible to hydrolysis, especially in the presence of water and acid.
-
Causality: The reaction is typically performed under anhydrous conditions to drive the equilibrium towards the cyclized product. Any moisture present can lead to the reverse reaction, cleaving the oxazoline ring to yield N-benzoyl-3-phenylisoserine.
-
Solution:
-
Ensure anhydrous conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly in an oven before use. Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., argon or nitrogen).
-
Control the amount of acid catalyst: While an acid catalyst is necessary, an excess can accelerate hydrolysis. Use the minimum effective amount of catalyst.
-
-
-
Formation of Methyl Ester Byproduct: The carboxylic acid of the product can be esterified by methanol, a byproduct of the reaction of trimethyl orthobenzoate.
-
Causality: The reaction of trimethyl orthobenzoate with the hydroxyl and amino groups of phenylisoserine releases methanol. Under acidic conditions, this methanol can esterify the carboxylic acid of the desired product, forming methyl (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylate.
-
Solution:
-
Optimize reaction temperature: Lowering the reaction temperature can disfavor the esterification reaction, which typically has a higher activation energy than the desired cyclization.
-
Purification: This ester byproduct can often be separated from the desired carboxylic acid product by extraction or chromatography. An acidic workup will hydrolyze the ester back to the carboxylic acid, but this may also risk hydrolyzing the oxazoline ring. A basic workup to saponify the ester followed by careful acidification is an alternative.
-
-
Problem 2: Presence of Diastereomeric Impurities
Question: My final product shows the presence of diastereomers upon chiral HPLC analysis. How can I suppress the formation of these impurities?
Answer:
Maintaining stereochemical integrity is paramount in this synthesis. The formation of diastereomers indicates epimerization at either the C4 or C5 position of the dihydrooxazole ring, which correspond to the stereocenters of the starting (2R,3S)-3-Phenyliserine.
-
Epimerization at the α-carbon (C5 of the oxazoline):
-
Causality: The proton on the carbon bearing the carboxylic acid (the α-carbon of the original amino acid) can be acidic. Under harsh basic or acidic conditions, deprotonation and reprotonation can lead to a loss of stereochemical information.
-
Solution:
-
Mild Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Choice of Catalyst: Use a mild acid catalyst. While strong acids can drive the reaction, they also increase the risk of epimerization.
-
-
-
Epimerization at the β-carbon (C4 of the oxazoline):
-
Causality: While less common for this specific substrate under acidic conditions, epimerization at the carbon bearing the phenyl group can occur, particularly if there is any retro-aldol type fragmentation and recombination.
-
Solution:
-
Temperature Control: Maintain a controlled and moderate reaction temperature.
-
High Purity Starting Material: Ensure the starting (2R,3S)-3-Phenyliserine is of high diastereomeric purity.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of trimethyl orthobenzoate in this reaction?
A1: Trimethyl orthobenzoate serves a dual purpose in this synthesis. Firstly, it is the source of the benzoyl group that forms the C2-phenyl substituent of the dihydrooxazole ring. Secondly, and more critically, it acts as a dehydrating agent. It reacts with the hydroxyl and amino groups of the phenylisoserine, and in the process of cyclization, methanol is eliminated, which drives the reaction towards the formation of the oxazoline ring.
Q2: Can I use other orthoesters for this synthesis?
A2: Yes, other orthoesters can be used, which will result in different substituents at the C2 position of the dihydrooxazole ring. For example, using trimethyl orthoacetate would yield a 2-methyl substituted oxazoline. The reactivity of the orthoester can influence the reaction conditions required.
Q3: What are the recommended workup and purification procedures?
A3: A typical workup involves quenching the reaction with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst. The product can then be extracted with an organic solvent like ethyl acetate. Purification is often achieved by recrystallization or column chromatography on silica gel. Given the carboxylic acid functionality, care must be taken during chromatography to avoid streaking; adding a small amount of acetic acid to the eluent can sometimes improve the separation.
Q4: How can I confirm the stereochemistry of my final product?
A4: The stereochemistry of the final product is critical. It can be confirmed using several analytical techniques:
-
Chiral HPLC: This is the most definitive method for determining the diastereomeric and enantiomeric purity of your product.
-
NMR Spectroscopy: The coupling constants between the protons at C4 and C5 in the dihydrooxazole ring can provide information about their relative stereochemistry (cis or trans).
-
Optical Rotation: Comparison of the specific rotation of your product with the literature value for the desired (4S,5R) isomer can confirm the bulk stereochemistry.
III. Mechanistic Insights and Process Visualization
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.
Main Reaction Pathway
Technical Support Center: Optimization of Oxazoline-Baccatin III Coupling
Welcome to the technical support center for the optimization of the crucial coupling reaction between a protected oxazoline carboxylic acid side chain and the C-13 hydroxyl group of baccatin III, a key step in the semi-synthesis of vital taxane anticancer agents like paclitaxel and docetaxel. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this esterification reaction and achieve optimal yields and purity.
Introduction to the Chemistry
The esterification of the sterically hindered C-13 hydroxyl group of baccatin III with the complex C-13 side chain is a well-documented challenge in taxane synthesis. The reaction's success is paramount for the overall efficiency of the synthetic route. This guide focuses on the widely used method involving an activated oxazoline carboxylic acid, often employing coupling agents like Di-2-pyridyl carbonate (DPC) or dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst. Understanding the nuances of this reaction is key to overcoming common hurdles such as low conversion, side-product formation, and purification difficulties.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the oxazoline-baccatin III coupling reaction.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in this coupling reaction can stem from several factors, often related to reactant quality, reaction conditions, and the presence of impurities.
-
Moisture in Reaction: The presence of water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid side chain and preventing its coupling to baccatin III. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Purity of Starting Materials: Impurities in either the baccatin III or the oxazoline side chain can interfere with the reaction. It is crucial to use highly purified starting materials.
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid of the oxazoline side chain must be activated to facilitate the esterification. If the activation step is incomplete, the reaction will not proceed efficiently. Ensure the correct stoichiometry of the activating agents (e.g., DPC or DCC) and the catalyst (DMAP).
-
Steric Hindrance: The C-13 hydroxyl group of baccatin III is sterically hindered, making it a challenging nucleophile. Reaction temperature and time are critical parameters to optimize to overcome this hindrance. Insufficient reaction time or a temperature that is too low may result in incomplete conversion.
-
Degradation of Reactants or Product: The complex structures of baccatin III and the final product can be sensitive to prolonged exposure to harsh conditions. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid degradation.
Question 2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer: The formation of impurities is a common challenge.[1] These can complicate purification and reduce the overall yield of the desired product.
-
Epimerization: The stereocenter at C-2' of the oxazoline side chain can be susceptible to epimerization under certain conditions, leading to the formation of a diastereomeric product. Careful control of the reaction temperature and the choice of a non-polar aprotic solvent can help minimize this side reaction.
-
Rearrangement of the Baccatin Core: The baccatin III skeleton can undergo rearrangements, particularly if the reaction conditions are too harsh (e.g., high temperatures or strongly basic/acidic conditions).[2]
-
N-Acylurea Formation (with DCC): When using dicyclohexylcarbodiimide (DCC) as a coupling agent, the activated carboxylic acid can react with another molecule of the acid to form an anhydride or rearrange to an N-acylurea byproduct, which can be difficult to remove. The use of an additive like 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction.
-
Incomplete Protection of Baccatin III: If other hydroxyl groups on the baccatin III core are not properly protected (e.g., the C-7 hydroxyl), they can compete with the C-13 hydroxyl for acylation, leading to a mixture of products.
Question 3: The purification of my final product is proving to be very difficult. What strategies can I employ?
Answer: The purification of taxanes is notoriously challenging due to the presence of structurally similar impurities.[3]
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A careful selection of the eluent system is critical to achieve good separation. Gradient elution is often necessary.
-
Recrystallization: If a solid, the crude product can sometimes be purified by recrystallization. Experiment with different solvent systems to find one that provides good discrimination between the desired product and impurities.[4]
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be a powerful tool, although it may be less scalable.
Frequently Asked Questions (FAQs)
Q1: What is the role of DMAP in this reaction?
A1: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst.[5][6] It reacts with the activated carboxylic acid intermediate (formed by DPC or DCC) to generate a highly reactive N-acylpyridinium salt. This intermediate is much more susceptible to nucleophilic attack by the sterically hindered C-13 hydroxyl group of baccatin III, thus accelerating the esterification reaction.[7]
Q2: What are the advantages of using an oxazoline side chain compared to a β-lactam?
A2: The oxazoline approach, developed as an alternative to the β-lactam method, can offer advantages in terms of the stability of the side chain precursor and potentially milder reaction conditions for the coupling.[8] The choice between the two often depends on the specific synthetic strategy and the desired final product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system to separate the starting materials (baccatin III and the oxazoline acid) from the product. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. For more quantitative analysis, HPLC is the preferred method.
Q4: What is a typical solvent for this reaction?
A4: Anhydrous aprotic solvents are typically used to prevent hydrolysis of the activated intermediate. Common choices include toluene, dichloromethane (DCM), and ethyl acetate. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Experimental Protocols
Protocol 1: General Procedure for Oxazoline-Baccatin III Coupling using DPC/DMAP
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.
-
Preparation:
-
Ensure all glassware is thoroughly oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a solution of the oxazoline carboxylic acid (1.5 equivalents) in anhydrous toluene, add di-2-pyridyl carbonate (DPC, 1.5 equivalents) and 4-dimethylaminopyridine (DMAP, 3.0 equivalents).
-
Stir the mixture at room temperature for 1 hour to allow for the activation of the carboxylic acid.
-
Add a solution of 7-TES-baccatin III (1.0 equivalent) in anhydrous toluene to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 75-80 °C.
-
Monitor the reaction progress by TLC or HPLC until the baccatin III is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).
-
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| Solvent | Anhydrous Toluene, DCM | Aprotic to prevent hydrolysis; solubilizes reactants. |
| Temperature | 70-85 °C | Overcomes steric hindrance; higher temperatures may cause degradation. |
| Reaction Time | 2-6 hours | Monitor by TLC/HPLC for completion. |
| Coupling Agent | DPC or DCC | Activates the carboxylic acid for esterification. |
| Catalyst | DMAP | Accelerates the reaction through a highly reactive intermediate. |
| Stoichiometry | Side Chain:Baccatin III (1.2-2.0):1.0 | Excess side chain drives the reaction to completion. |
Visualizing the Workflow
Experimental Workflow Diagram
This diagram illustrates the key steps in the oxazoline-baccatin III coupling and subsequent purification.
Caption: Workflow for Oxazoline-Baccatin III Coupling.
Logical Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing and solving common issues.
Caption: Troubleshooting Flowchart for Coupling Reaction.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modified taxols, 8. Deacylation and reacylation of baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6881852B2 - Process of purification of paclitaxel and docetaxel - Google Patents [patents.google.com]
- 4. KR101149600B1 - Method for preparing highly pure anhydrous docetaxel - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones | Semantic Scholar [semanticscholar.org]
- 7. Mechanisms of Cu/DMAP-cocatalyzed and DMAP-catalyzed C–N decarboxylative cross-coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. experts.arizona.edu [experts.arizona.edu]
Preventing Epimerization at the C2' Position: A Guide for Researchers
<Technical Support Center: Paclitaxel Side Chain Synthesis >
Welcome to the Technical Support Center for paclitaxel (Taxol®) synthesis. As Senior Application Scientists, we understand the critical importance of stereochemical integrity during the synthesis of the C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[1][2] The biological activity of paclitaxel is intrinsically linked to its precise three-dimensional structure, and loss of stereocontrol at the C2' position can lead to a significant reduction in therapeutic efficacy.[2]
This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you mitigate and prevent epimerization at the C2' position during your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of the paclitaxel side chain?
A1: Epimerization refers to the inversion of stereochemistry at a single chiral center in a molecule with multiple chiral centers. In the synthesis of the paclitaxel side chain, the key chiral centers are at the C2' and C3' positions. The desired diastereomer is (2'R, 3'S). Epimerization at the C2' position leads to the formation of the undesired (2'S, 3'S) diastereomer, which is a significant impurity that can be difficult to separate and compromises the overall yield and purity of the final active pharmaceutical ingredient.
Q2: What is the underlying chemical mechanism of C2' epimerization?
A2: The primary mechanism for C2' epimerization is the deprotonation of the acidic α-proton at the C2' position by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation of this enolate can occur from either face, resulting in a mixture of both the desired (2'R) and undesired (2'S) epimers. The presence of an electron-withdrawing group (the carboxylate or its ester) increases the acidity of this proton, making it susceptible to abstraction under basic or even neutral conditions.[3][4]
Q3: At which stages of the synthesis is epimerization most likely to occur?
A3: Epimerization is a risk during any step where the C2' α-proton is exposed to basic conditions, elevated temperatures, or prolonged reaction times.[5] Key stages of concern include:
-
Saponification: Hydrolysis of the ester protecting group on the carboxylic acid using bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[6]
-
Coupling Reactions: Activation of the carboxylic acid for coupling to the baccatin III core, especially if strong bases are used.
-
Purification: Column chromatography on silica gel, which can be slightly acidic, can sometimes promote epimerization, although basic conditions are the primary concern.[5]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of the (2'S, 3'S) epimer detected by chiral HPLC or NMR. | Harsh Saponification Conditions: Use of strong bases (e.g., NaOH, KOH) at elevated temperatures for extended periods. | Employ Milder Hydrolysis Conditions: Use lithium hydroxide (LiOH) in a mixture of THF and water at room temperature or below.[6] Carefully monitor the reaction by TLC to avoid prolonged reaction times. |
| Inappropriate Base for pH Adjustment or Extraction: Use of strong inorganic bases during work-up. | Use Weak Bases for Neutralization: Employ a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of ammonium chloride (NH₄Cl) for pH adjustments during the work-up.[5] | |
| Low diastereoselectivity in coupling reactions with baccatin III. | Epimerization during Carboxylic Acid Activation: The activating agent and conditions may be promoting enolization and subsequent epimerization. | Optimize Coupling Reagents and Conditions: Utilize coupling agents that operate under milder, near-neutral conditions. Consider using reagents like DCC/DMAP at low temperatures.[7] |
| Pre-existing Epimeric Mixture: The side chain starting material may already be a mixture of epimers. | Verify Purity of Starting Material: Always analyze the diastereomeric purity of the synthesized side chain by chiral HPLC or NMR before proceeding to the coupling step. | |
| Epimerization observed after column chromatography. | Acidic or Basic Stationary Phase: Standard silica gel can be acidic, while certain treated silica or alumina can be basic. | Use Deactivated Silica Gel: Neutralize silica gel by pre-treating it with a solution of triethylamine in the eluent.[5] Alternatively, consider using a different stationary phase like neutral alumina. |
| Prolonged Exposure to Solvent: Long chromatography run times can sometimes contribute to epimerization, especially with certain solvent systems. | Optimize Chromatography: Develop a more efficient purification method to minimize the time the compound spends on the column. |
Preventative Strategies and Methodologies
The key to preventing epimerization lies in carefully selecting synthetic routes, protecting groups, and reaction conditions that maintain the stereochemical integrity of the C2' center.
Strategic Choice of Synthetic Route
Several robust methods have been developed for the asymmetric synthesis of the paclitaxel side chain, each with inherent advantages for stereocontrol.
-
The Ojima β-Lactam Method: This is a widely recognized and powerful strategy that proceeds through a chiral β-lactam intermediate.[6] The key step is a [2+2] cycloaddition between a chiral imine and a ketene. The rigid, cyclic nature of the β-lactam intermediate protects the stereocenters, and its subsequent hydrolysis under controlled conditions yields the desired side chain with high diastereoselectivity.[6]
-
Sharpless Asymmetric Dihydroxylation: This method utilizes the stereospecific dihydroxylation of an alkene, such as ethyl cinnamate, to establish the two chiral centers of the side chain in a predictable manner.[1][6] This approach is known for its high enantioselectivity and reliability.
The Critical Role of Protecting Groups
Protecting groups are essential for masking reactive functional groups and preventing unwanted side reactions.[8] In the context of paclitaxel side chain synthesis, the choice of protecting group for the C2' hydroxyl group is crucial.
-
Bulky Silyl Ethers: Protecting the C2' hydroxyl group with a bulky silyl ether, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBS), can sterically hinder the approach of a base to the C2' α-proton, thereby reducing the rate of deprotonation and subsequent epimerization.
-
Oxazolidine Derivatives: Formation of an oxazolidine ring by reacting the amino and hydroxyl groups with an aldehyde or ketone can lock the stereochemistry at both C2' and C3'. This is a very effective strategy for preventing epimerization during subsequent transformations.[7]
Optimization of Reaction Conditions
Careful control of reaction parameters is paramount to minimizing epimerization.
-
Temperature: Whenever possible, reactions should be conducted at low temperatures (e.g., 0 °C to -78 °C) to decrease the rate of the epimerization process.[5]
-
Base Selection: When a base is required, opt for non-nucleophilic, sterically hindered bases. For saponification, LiOH is generally preferred over NaOH or KOH as it can be used under milder conditions.[6]
-
pH Control: Maintain a neutral or near-neutral pH throughout the synthesis, work-up, and purification steps.[5]
Visualizing the Workflow: Preventing Epimerization
The following diagram illustrates a generalized workflow for the synthesis of the paclitaxel side chain, highlighting the critical control points for preventing epimerization.
Caption: A workflow highlighting the Sharpless asymmetric dihydroxylation route and the critical saponification step where epimerization must be controlled.
Detailed Experimental Protocol: Stereoselective Saponification
This protocol is adapted from established methods for the hydrolysis of the ethyl ester of N-benzoyl-(2R,3S)-3-phenylisoserine.[6]
Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid with minimal epimerization at the C2' position.
Materials:
-
N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude ethyl ester (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (2.0 eq) to the solution while stirring.
-
Maintain the temperature at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Note: Avoid letting the reaction run for an unnecessarily long time.
-
Once the reaction is complete, carefully acidify the reaction mixture to a pH of ~2-3 with 1N HCl while keeping the solution cool in the ice bath.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The final product can be further purified by recrystallization.
By implementing these strategies and carefully controlling your experimental parameters, you can significantly minimize the risk of epimerization and ensure the stereochemical purity of your paclitaxel side chain.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Asymmetric Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine.
- BenchChem. (n.d.). A Deep Dive into the Stereochemistry of N-benzoyl-3-phenylisoserine: A Technical Guide.
- BenchChem. (n.d.). Spectroscopic and procedural insights into N-Benzoyl-(2R,3S)-3-phenylisoserine.
- Borah, C. J., Boruwa, J., & Barua, C. N. (2007). Synthesis of the C-13 Side-Chain of Taxol. Current Organic Synthesis, 4(2), 175–199.
- Georg, G. I., & Ali, S. M. (1993). Direct, stereoselective synthesis of the protected paclitaxel (taxol) side chain and high-yield transformation to paclitaxel.
- Tian, S., & Chen, Y. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. Journal of pharmaceutical sciences, 97(8), 3054-3064.
- BenchChem. (n.d.). Minimizing epimerization of (-)-Epiafzelechin during chemical synthesis.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Wahab, H., Ramli, N. A. N., & Yusof, M. S. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8235.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct, stereoselective synthesis of the protected paclitaxel (taxol) side chain and high-yield transformation to paclitaxel - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Stability of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid under Acidic Conditions
Welcome to the technical support center for (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chiral building block in their synthetic endeavors. As a key intermediate in the synthesis of paclitaxel and its analogues, understanding its stability, particularly under acidic conditions, is paramount to ensuring the integrity of your research and development processes.[1][2][3] This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound in acidic environments.
Core Concepts: Understanding the Chemistry of Oxazoline Stability
The 4,5-dihydrooxazole (oxazoline) ring is a five-membered heterocycle that, while generally stable, is susceptible to hydrolysis under certain conditions. The stability of the oxazoline ring in this compound is influenced by several factors, including pH, temperature, and the nature of the substituents on the ring.
The Mechanism of Acid-Catalyzed Hydrolysis
Under acidic conditions, the oxazoline ring can undergo hydrolysis, leading to the cleavage of the ring. The generally accepted mechanism involves the protonation of the nitrogen atom, which activates the ring for nucleophilic attack by water. The presence of two phenyl groups and a carboxylic acid moiety on the target molecule influences the electron density and steric accessibility of the oxazoline ring, thereby affecting its susceptibility to hydrolysis.
The expected hydrolysis of this compound under acidic conditions would lead to the formation of a β-amino ester or a β-hydroxy amide. Specifically, for this molecule, the likely degradation product is (2R,3S)-3-phenylisoserine, a key precursor in its synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound in acidic media.
Q1: What is the expected stability of this compound in acidic solutions?
A1: The oxazoline ring is generally susceptible to acid-catalyzed hydrolysis. Studies on the closely related paclitaxel, which contains a similar side chain, have shown that degradation occurs under acidic conditions, with maximum stability observed around pH 4.[1][3] At lower pH values, the rate of hydrolysis is expected to increase. The compound is relatively stable in weakly acidic to neutral conditions.
Q2: What are the primary degradation products of this compound in acid?
A2: The primary degradation pathway under acidic conditions is the hydrolysis of the oxazoline ring. This cleavage is expected to yield (2R,3S)-N-benzoyl-3-phenylisoserine. Further hydrolysis of the benzoyl group could potentially occur under more stringent conditions.
Q3: How do the phenyl groups at positions 2 and 4 influence the stability of the oxazoline ring?
A3: The electron-withdrawing nature of the phenyl groups can influence the basicity of the nitrogen atom in the oxazoline ring. This can affect the ease of protonation, which is the initial step in acid-catalyzed hydrolysis. Steric hindrance from the bulky phenyl groups might also play a role in the rate of nucleophilic attack by water on the protonated oxazoline.
Q4: Can the carboxylic acid group at position 5 participate in the degradation process?
A4: The carboxylic acid group can influence the overall electronic environment of the molecule. Under certain conditions, it could potentially participate in intramolecular catalysis, although the primary degradation pathway is expected to be the acid-catalyzed hydrolysis of the oxazoline ring itself.
Q5: What are the recommended storage conditions for this compound to ensure its stability?
A5: To ensure long-term stability, the compound should be stored as a solid in a cool, dry place, protected from light. If solutions are required, it is advisable to prepare them fresh. For short-term storage in solution, a buffered system at a pH of around 4-5 is recommended based on stability studies of related taxanes.[2]
Troubleshooting Guide
Encountering unexpected results during your experiments? This troubleshooting guide addresses common issues related to the stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low yield in a reaction involving an acidic step. | The oxazoline ring may be undergoing acid-catalyzed hydrolysis. | Monitor the pH of the reaction mixture carefully. If possible, use milder acidic conditions or reduce the reaction time. Consider performing a small-scale time-course study to assess the stability of the starting material under the reaction conditions. |
| Appearance of unexpected peaks in HPLC analysis after acidic workup. | These peaks could correspond to degradation products such as (2R,3S)-N-benzoyl-3-phenylisoserine. | Characterize the unexpected peaks using techniques like LC-MS to confirm their identity. Optimize the workup procedure to minimize exposure to strong acids. A rapid quench with a mild base followed by extraction might be beneficial. |
| Inconsistent reaction outcomes. | The stability of the starting material may be compromised due to improper storage or handling of acidic reagents. | Ensure the solid compound is stored under appropriate conditions. Use freshly prepared and accurately measured acidic solutions. |
| Difficulty in isolating the pure product. | The presence of degradation products can complicate purification. | Employ chromatographic techniques with sufficient resolving power. Consider using a buffered mobile phase for HPLC purification to maintain a stable pH. |
Experimental Protocols
To assist researchers in evaluating the stability of this compound, we provide a detailed protocol for a forced acid degradation study and a validated HPLC-UV method for monitoring its degradation.
Protocol for Forced Acid Degradation Study
This protocol is based on the principles outlined in the ICH guidelines for forced degradation studies.[4][5][6]
Objective: To assess the stability of this compound under acidic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
HPLC-UV system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a series of vials, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl to one set of vials and 1 M HCl to another set.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C, or 80°C).
-
-
Time Points: Withdraw aliquots from the reaction vials at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by HPLC-UV.
HPLC-UV Method for Stability Monitoring
Objective: To quantify the remaining parent compound and monitor the formation of degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to maintain a low pH for good peak shape). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (based on the UV absorbance of the phenyl groups)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]
Visualizing Degradation Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed degradation pathway and the experimental workflow for the forced degradation study.
Caption: Proposed mechanism of acid-catalyzed hydrolysis.
Caption: Workflow for the forced acid degradation study.
Conclusion
The stability of this compound under acidic conditions is a critical consideration for its successful application in organic synthesis and drug development. While susceptible to acid-catalyzed hydrolysis, a thorough understanding of the degradation pathway and the implementation of appropriate handling and analytical monitoring procedures can ensure the integrity of this valuable chiral intermediate. This guide provides a comprehensive resource to aid researchers in navigating the challenges associated with the use of this compound in acidic environments. For further inquiries, please do not hesitate to contact our technical support team.
References
- Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(11), 4473-4483.
- Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions I: Epimerization. Journal of Pharmaceutical Sciences, 97(3), 1235-1246.
- Tian, J., & Stella, V. J. (2008). Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. Journal of Pharmaceutical Sciences, 97(3), 1247-1258.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Ichhpurani, R., & Reed, R. A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Rao, R. N., & Kumar, A. (2011). Forced degradation studies: A tool for the development of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1145-1153.
- ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. | Semantic Scholar [semanticscholar.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Welcome to the technical support center for the purification of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical intermediate in high purity. As a key building block in the synthesis of complex pharmaceuticals like Paclitaxel derivatives, ensuring the removal of unreacted reagents and byproducts is paramount for downstream success.[1]
This document will address common purification challenges encountered during the synthesis of this compound, offering step-by-step protocols and the scientific rationale behind them.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My crude product contains residual benzaldehyde. What is the most effective method for its removal?
Answer: The presence of unreacted benzaldehyde is a common issue, particularly in syntheses involving its use as a reagent or its formation as a byproduct. The most effective and widely used method for selectively removing benzaldehyde is a sodium bisulfite wash.[2][3] This technique relies on the nucleophilic addition of bisulfite to the aldehyde, forming a water-soluble adduct that can be easily separated from the organic phase containing your desired product.
Here is a detailed protocol for a sodium bisulfite wash:
Experimental Protocol: Sodium Bisulfite Wash for Benzaldehyde Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel.
-
Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The volume should be approximately one-third to one-half of the organic layer's volume.
-
Mixing: Stopper the separatory funnel and shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate the formation of the bisulfite adduct. Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer, now containing the benzaldehyde-bisulfite adduct, can be drained off.
-
Washing: Wash the organic layer with deionized water and then with brine (saturated aqueous NaCl) to remove any remaining water-soluble impurities and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Causality Behind the Choice: This method is highly selective for aldehydes and some reactive ketones.[2][3] The formation of the charged bisulfite adduct dramatically increases the water solubility of the aldehyde, allowing for its efficient removal from the organic phase where your less polar product remains.
FAQ 2: I've noticed the formation of a white precipitate during my workup, which I suspect is benzoic acid. How can I remove it?
Answer: Benzaldehyde is readily oxidized to benzoic acid, especially when exposed to air.[2] Benzoic acid, being a carboxylic acid, can be effectively removed by performing a basic aqueous wash. This procedure deprotonates the benzoic acid, forming a water-soluble carboxylate salt.
Experimental Protocol: Basic Aqueous Wash for Benzoic Acid Removal
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash: Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Using a weaker base like sodium bicarbonate is often preferred to avoid potential hydrolysis of ester functionalities if present in the desired product.
-
Extraction: Shake the separatory funnel, venting frequently as carbon dioxide may be evolved. Allow the layers to separate. The aqueous layer will contain the sodium benzoate salt.
-
Separation and Washing: Drain the aqueous layer. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Trustworthiness of the Protocol: This is a standard and highly reliable method for separating acidic impurities from neutral or basic organic compounds. The significant difference in pKa between benzoic acid and the target molecule ensures a clean separation.
FAQ 3: My final product shows impurities with similar polarity to the desired compound. What chromatographic method is recommended for purification?
Answer: When dealing with impurities of similar polarity, column chromatography is the preferred method for purification. For chiral compounds like this compound, chiral High-Performance Liquid Chromatography (HPLC) can also be employed to ensure enantiomeric purity.[4][5][6][7][8]
General Column Chromatography Protocol:
-
Stationary Phase: Silica gel is a common choice. For compounds that may be sensitive to acidic conditions, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.
-
Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation. Thin-Layer Chromatography (TLC) should be used to determine the ideal solvent ratio before running the column.
-
Column Packing and Loading: The silica gel should be packed as a slurry in the initial, least polar eluent to ensure a homogenous column bed. The crude product should be adsorbed onto a small amount of silica gel and dry-loaded onto the column for better resolution.
-
Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected. TLC is used to analyze the fractions and identify those containing the pure product.
Data Presentation: Eluent System Optimization for Column Chromatography
| Hexane:Ethyl Acetate Ratio | Retention Factor (Rf) of Product | Separation from Impurity |
| 9:1 | 0.1 | Poor |
| 7:3 | 0.3 | Good |
| 1:1 | 0.6 | Co-elution |
Authoritative Grounding: The principles of chromatography are well-established for the separation of organic compounds based on their differential partitioning between a stationary and a mobile phase. For chiral separations, polysaccharide-based chiral stationary phases are often effective for oxazoline derivatives.[5][6][7]
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and workflow for the purification of this compound.
Caption: Liquid-liquid extraction workflow.
References
- Enantioseparation of Isoxazolines With Functionalized Perphenylcarbamate Cyclodextrin Clicked Chiral St
- Enantioselective high‐performance liquid chromatography of aryl‐substituted oxazolines as an efficient tool for determination of chiral purity of serine medicinal components.
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Benchchem.
- Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ScienceDirect.
- Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. PubMed.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- (4S,5R)-2,4-Diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid. ChemBK.
- Workup: Aldehydes. University of Rochester Department of Chemistry.
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. Enantioseparation of isoxazolines with functionalized perphenylcarbamate cyclodextrin clicked chiral stationary phases in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Production of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this critical pharmaceutical intermediate. As a key precursor to the side chain of paclitaxel and its analogues, ensuring a robust and scalable synthesis with high purity is paramount.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific understanding and practical solutions to optimize your experimental outcomes.
Synthesis Overview
The industrial synthesis of this compound is primarily achieved through the cyclocondensation of (2R,3S)-3-Phenylisoserine with trimethyl orthobenzoate. This reaction forms the oxazoline ring with the desired stereochemistry.
Caption: Synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up, offering potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
(2R,3S)-3-Phenylisoserine Purity: The purity of your starting amino acid is critical. Impurities can interfere with the reaction. Ensure it is of high purity and free from other stereoisomers.
-
Trimethyl Orthobenzoate Quality: This reagent is sensitive to moisture. Hydrolysis of trimethyl orthobenzoate to methyl benzoate and methanol will not only consume the reagent but the water generated can also inhibit the reaction. Use a freshly opened bottle or distill it before use.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess of trimethyl orthobenzoate may be beneficial to drive the reaction to completion, especially if some hydrolysis is unavoidable.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The cyclocondensation reaction is a dehydration process. The presence of water will hinder the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature and Reaction Time: The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to the formation of by-products and degradation of the product. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Solvent: The choice of solvent can influence solubility and reaction kinetics. A non-polar, aprotic solvent that allows for azeotropic removal of methanol (a by-product of the reaction) is often preferred for larger-scale operations.
-
Caption: General troubleshooting workflow.
Issue 2: Formation of Impurities and By-products
Question: I am observing significant impurities in my crude product. What are the common by-products and how can I minimize their formation?
Answer: By-product formation is a common challenge, especially during scale-up. The primary suspects in this synthesis are:
-
Diastereomer Formation: The desired product has two chiral centers. If the starting (2R,3S)-3-Phenylisoserine is not enantiomerically pure, you will form other diastereomers of the oxazoline.
-
Solution: Use starting material with the highest possible chiral purity. The diastereomers can be difficult to separate, so preventing their formation is the best strategy.
-
-
Hydrolysis Products:
-
Unreacted (2R,3S)-3-Phenylisoserine: Incomplete reaction will leave unreacted starting material.
-
Methyl Benzoate: As mentioned, hydrolysis of trimethyl orthobenzoate produces methyl benzoate.
-
Solution: Ensure anhydrous conditions and consider a slight excess of trimethyl orthobenzoate. Monitor the reaction to ensure it goes to completion.
-
-
Esterification of the Carboxylic Acid: The methanol generated during the reaction can potentially esterify the carboxylic acid of the product, especially under acidic conditions (if any are present).
-
Solution: Control the reaction temperature and time. Removing methanol as it forms via a Dean-Stark trap or by running the reaction under vacuum can minimize this side reaction.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity/By-product | Potential Cause | Mitigation Strategy |
| Diastereomers | Impure starting material | Use highly enantiopure (2R,3S)-3-Phenylisoserine. |
| Unreacted Starting Material | Incomplete reaction | Optimize reaction time and temperature; use a slight excess of trimethyl orthobenzoate. |
| Methyl Benzoate | Hydrolysis of trimethyl orthobenzoate | Use anhydrous reagents and solvents; store trimethyl orthobenzoate properly. |
| Methyl Ester of Product | Reaction with methanol by-product | Remove methanol as it forms (e.g., Dean-Stark trap); avoid acidic conditions during reaction. |
Issue 3: Challenges in Product Isolation and Purification
Question: I am having difficulty isolating a pure, solid product. What are the best practices for purification and crystallization?
Answer: Isolating a high-purity, crystalline solid on a large scale requires careful optimization.
-
Initial Work-up: After the reaction is complete, the method of quenching and initial isolation is important. A simple filtration to remove any solid by-products followed by concentration of the filtrate is a common starting point. An aqueous wash may be necessary to remove any water-soluble impurities.
-
Crystallization:
-
Solvent Selection: Finding the right solvent system is key. You are looking for a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A combination of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexanes, heptane) is often effective.
-
Cooling Profile: On a larger scale, rapid cooling can lead to the formation of small crystals or an oil, which can trap impurities. A slow, controlled cooling profile is recommended to allow for the growth of large, pure crystals.
-
Seeding: If you have a small amount of pure product, seeding the supersaturated solution can help induce crystallization and ensure the correct polymorphic form is obtained.
-
-
Chromatography: If crystallization does not provide the desired purity, column chromatography may be necessary.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point for method development.
-
Scale-up Chromatography: Be aware that direct scale-up of a lab-scale chromatography method can be challenging. Techniques like flash chromatography or preparative HPLC are options for larger quantities. For industrial-scale purification, simulated moving bed (SMB) chromatography can be a cost-effective solution for chiral separations.
-
-
Drying: The final product must be thoroughly dried to remove residual solvents. Vacuum drying at a moderate temperature is a common method. Ensure the temperature is not too high to cause degradation.
Validation & Comparative
A Comparative Guide to Enantiomeric Purity Determination of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Introduction: The Criticality of Enantiomeric Purity in Chiral Drug Development
(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a chiral building block of significant interest in pharmaceutical synthesis. Its stereospecific arrangement is paramount, as the biological activity and toxicological profile of its enantiomers can differ dramatically. Consequently, the precise determination of its enantiomeric purity is a non-negotiable aspect of quality control in the drug development pipeline. This guide provides an in-depth comparison of the primary analytical techniques for ascertaining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Capillary Electrophoresis (Chiral CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. Each method is presented with a detailed protocol, a discussion of its underlying principles, and a comparative analysis of its performance.
Method 1: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations due to its high resolution, robustness, and scalability. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, thus, separation.
Principle of Separation
The enantioseparation of this compound on a polysaccharide-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate), is governed by a combination of intermolecular interactions. These include π-π stacking between the phenyl groups of the analyte and the CSP, hydrogen bonding with the carbamate and carboxyl groups, and dipole-dipole interactions. The specific stereochemistry of the CSP creates a chiral environment where one enantiomer forms a more stable transient complex than the other, resulting in a longer retention time.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity of this compound using a normal-phase chiral HPLC method.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV Detector
-
Autosampler
-
Column Thermostat
Materials:
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)[4]
-
Sample Diluent: Mobile Phase
-
Analyte: this compound (and its enantiomer, if available, for peak identification)
Procedure:
-
Mobile Phase Preparation: Precisely mix 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of TFA. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in the mobile phase. Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.
-
System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. Maintain the column temperature at 25°C.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the eluent at a wavelength of 254 nm.
-
Data Analysis: Identify the peaks corresponding to the (4S,5R) and (4R,5S) enantiomers. Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Workflow Diagram: Chiral HPLC Analysis
Caption: Chiral CE workflow for enantiomeric purity determination.
Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct advantage in that it does not require physical separation of the enantiomers. Instead, a chiral solvating agent (CSA) is added to the NMR sample, which forms transient diastereomeric complexes with the enantiomers. These complexes have slightly different chemical environments, leading to separate signals in the NMR spectrum.
Principle of Enantiodiscrimination
For a chiral carboxylic acid, a chiral amine such as (R)-(-)-1-(1-Naphthyl)ethylamine can serve as an effective CSA. The acid-base interaction between the carboxylic acid of the analyte and the amine of the CSA leads to the formation of diastereomeric salts. The different spatial arrangements of the phenyl and naphthyl groups in these salts cause differential shielding/deshielding of nearby protons, resulting in chemical shift non-equivalence (Δδ) for specific protons of the analyte in the ¹H NMR spectrum.
Experimental Protocol: NMR with CSA
Objective: To determine the enantiomeric excess of this compound using ¹H NMR with a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Standard 5 mm NMR tubes
Materials:
-
Deuterated Solvent: Chloroform-d (CDCl₃)
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(1-Naphthyl)ethylamine
-
Analyte: this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the analyte into an NMR tube.
-
Add approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same tube, add 1.2 equivalents of (R)-(-)-1-(1-Naphthyl)ethylamine.
-
Gently shake the tube to ensure complete mixing.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte (e.g., the proton at the 5-position of the oxazole ring) that shows splitting into two distinct signals in the presence of the CSA.
-
Carefully integrate the two signals corresponding to the two diastereomeric complexes.
-
Calculate the enantiomeric excess from the integration values.
-
Workflow Diagram: NMR with CSA Analysis
Sources
A Senior Application Scientist's Guide to the Synthesis of the Paclitaxel Side Chain: A Comparative Analysis
For researchers and professionals in drug development, the synthesis of paclitaxel's C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is a critical step in the semi-synthesis of this blockbuster anticancer agent. The precise stereochemistry of this side chain is paramount to the drug's efficacy in promoting microtubule assembly and inducing mitotic arrest.[1] Over the years, numerous synthetic strategies have been developed, each with its own set of advantages and challenges. This guide provides an in-depth, objective comparison of the most prominent and field-proven synthetic routes, supported by experimental data and mechanistic insights to inform your research and development decisions.
The Bedrock of Paclitaxel Semi-Synthesis: The Ojima-Holton β-Lactam Route
The β-lactam synthon method, pioneered by Iwao Ojima and famously utilized in Robert A. Holton's first total synthesis of paclitaxel, remains a cornerstone in the field.[2][3] This approach is celebrated for its high stereocontrol and reliability, making it a frequently adopted strategy in both academic and industrial settings.
Mechanistic Rationale and Stereocontrol
The core of this methodology is a [2+2] cycloaddition between a chiral ester enolate and an imine to form a β-lactam ring.[4][5] The stereochemical outcome is meticulously controlled through the use of a chiral auxiliary, such as trans-2-phenyl-1-cyclohexanol, which is attached to the enolate precursor.[5] This auxiliary directs the facial attack of the enolate onto the imine, ensuring the formation of the desired cis-β-lactam with high diastereoselectivity (>98% de).[4] The subsequent ring-opening of this enantiomerically pure β-lactam by a protected baccatin III core yields the paclitaxel precursor with the correct (2R,3S) stereochemistry at the C-13 side chain.[2][4]
Experimental Workflow
The synthesis of the Ojima lactam is a multi-step process that requires careful execution to achieve high yields and stereopurity.
Caption: General workflow for the Ojima-Holton β-lactam synthesis.
Performance and Considerations
The Ojima-Holton route is renowned for its high fidelity in setting the two crucial stereocenters of the side chain. However, it is a multi-step synthesis that requires the use of stoichiometric chiral auxiliaries, which can be costly and generate significant waste. The use of strong bases like phenyllithium and cryogenic conditions also presents scalability challenges.
Catalytic Asymmetry: The Jacobsen Epoxidation Approach
A more atom-economical and scalable alternative to stoichiometric chiral auxiliaries is the use of asymmetric catalysis. The Jacobsen-Katsuki epoxidation offers a powerful method for establishing the stereochemistry of the paclitaxel side chain, starting from simple achiral precursors.[6][7]
Mechanistic Rationale and Stereocontrol
This method employs a chiral manganese-salen complex, known as Jacobsen's catalyst, to execute a highly enantioselective epoxidation of an alkene, typically a cinnamate ester.[6][8] The C₂-symmetric chiral ligand on the manganese catalyst creates a chiral environment that directs the oxygen atom transfer to one face of the double bond, leading to the formation of an epoxide with high enantiomeric excess. The mechanism is thought to involve a manganese(V)-oxo intermediate.[7] The subsequent regioselective opening of the epoxide with an amine nucleophile, followed by N-benzoylation, furnishes the desired phenylisoserine side chain.
Experimental Workflow
The Jacobsen epoxidation route offers a more convergent approach to the paclitaxel side chain.
Caption: Workflow for the Jacobsen epoxidation route to the paclitaxel side chain.
Performance and Considerations
The primary advantage of the Jacobsen epoxidation is its use of a catalyst in substoichiometric amounts, which is more cost-effective and sustainable for large-scale production. The reaction conditions are generally mild, and the catalyst is commercially available in both enantiomeric forms. However, the regioselectivity of the epoxide opening can sometimes be a challenge, and the overall yield may be lower than the β-lactam route depending on the specific substrate and conditions.
The Rise of Organocatalysis: The Proline-Catalyzed Approach
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. The use of the simple amino acid L-proline as a catalyst for the synthesis of the paclitaxel side chain represents a significant advancement in this area.
Mechanistic Rationale and Stereocontrol
This approach typically involves a Mannich-type reaction between an aldehyde, an amine, and a ketone or aldehyde enolate precursor, catalyzed by L-proline. The stereochemical control arises from the formation of a chiral enamine intermediate between the proline catalyst and one of the carbonyl compounds.[9] The carboxylic acid group of the proline then acts as a Brønsted acid, activating the imine for nucleophilic attack by the enamine through a well-organized, six-membered Zimmerman-Traxler-like transition state.[9] This dual activation model ensures high diastereo- and enantioselectivity.
Experimental Workflow
The proline-catalyzed synthesis offers a straightforward and environmentally benign route to the paclitaxel side chain.
Caption: General workflow for the proline-catalyzed synthesis of the paclitaxel side chain.
Performance and Considerations
The proline-catalyzed route is highly attractive due to the use of a cheap, readily available, and non-toxic catalyst. The reactions are often performed under mild conditions and can be highly enantioselective (often >95% ee). However, the catalyst loading can sometimes be high (up to 30 mol%), and the reaction times can be long. The substrate scope may also be more limited compared to the other methods.
Comparative Performance Data
| Feature | Ojima-Holton β-Lactam Route | Jacobsen Epoxidation Route | Proline-Catalyzed Route |
| Key Reagents | Chiral auxiliary, strong base | Chiral Mn-salen catalyst, oxidant | L-proline |
| Typical Overall Yield | High | Moderate to High | Moderate to High |
| Enantioselectivity (ee%) | >98% | >90% | >95% |
| Diastereoselectivity (dr) | >98:2 | Variable, dependent on epoxide opening | High (often >20:1) |
| Number of Steps | Longer, linear synthesis | Shorter, more convergent | Shorter, convergent |
| Scalability | Challenging due to cryogenics and strong bases | More readily scalable | Generally scalable, but may require higher catalyst loading |
| Cost-Effectiveness | Higher cost due to chiral auxiliary | More cost-effective due to catalysis | Potentially very cost-effective |
Experimental Protocols
Protocol 1: Ojima-Holton β-Lactam Synthesis (Illustrative Key Step)
[2+2] Cycloaddition:
-
To a solution of the chiral ester enolate (prepared from the corresponding ester with a strong base like lithium diisopropylamide) in THF at -78 °C, add a solution of the imine (formed from benzaldehyde and an appropriate amine) in THF.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral β-lactam.
Protocol 2: Jacobsen Epoxidation (Illustrative Key Step)
Asymmetric Epoxidation of Ethyl Cinnamate:
-
In a round-bottom flask, dissolve (R,R)-Jacobsen's catalyst (1-5 mol%) in a suitable solvent such as dichloromethane.
-
Add ethyl cinnamate (1.0 equivalent) to the solution.
-
Cool the mixture to 0 °C and add an oxidant (e.g., m-CPBA or a buffered bleach solution) dropwise over 30-60 minutes.
-
Stir the reaction at 0 °C for 4-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude epoxide by column chromatography.[10]
Protocol 3: Proline-Catalyzed Mannich Reaction (Illustrative Key Step)
Asymmetric Mannich Reaction:
-
To a mixture of the aldehyde (e.g., isobutyraldehyde, 1.2 equivalents) and the imine (formed from benzaldehyde and p-anisidine, 1.0 equivalent) in DMSO, add L-proline (20-30 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the β-amino aldehyde.
Conclusion and Future Outlook
The choice of synthetic route to the paclitaxel side chain is a critical decision that balances stereochemical precision, scalability, cost, and environmental impact.
-
The Ojima-Holton β-lactam route offers unparalleled stereocontrol and is a well-established, reliable method, making it ideal for applications where absolute stereochemical purity is the primary driver.
-
The Jacobsen epoxidation provides a more scalable and atom-economical catalytic alternative, well-suited for industrial production where cost and throughput are major considerations.
-
The proline-catalyzed organocatalytic approach represents a greener and often simpler alternative, with the potential for further development to improve catalyst efficiency and broaden its applicability.
As the demand for paclitaxel and its derivatives continues, research will undoubtedly focus on developing even more efficient, sustainable, and cost-effective syntheses. The principles of asymmetric catalysis, whether through organometallic complexes or small organic molecules, will continue to be at the forefront of these endeavors, pushing the boundaries of chemical synthesis and enabling the development of next-generation life-saving therapeutics.
References
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Ojima, I. (2026). Ojima lactam. Grokipedia. [Link]
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Ojima Research Group. (n.d.). Next Generation Taxoids. Stony Brook University. [Link]
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- Kingston, D. G. I., & Snyder, J. P. (2011). Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. ACS Medicinal Chemistry Letters, 2(4), 312-316.
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Holton, R. A. (2026). Holton Taxol total synthesis. Grokipedia. [Link]
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- Chi, Y., Telvekar, V. N., Guna, S., & Chida, N. (2005). Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI2-Mediated Cyclization. The Journal of Organic Chemistry, 70(12), 4746–4755.
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- Min, L., Han, J.-C., Zhang, W., Gu, C.-C., Zou, Y.-P., & Li, C.-C. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical Reviews, 123(8), 4934–4971.
- Ojima, I., & Delaloge, F. (1997). Asymmetric syntheis of non-proteinogenic amino acids via the β-lactam synthon method. Chemical Society Reviews, 26(5), 377-386.
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Wikipedia. (2023). Jacobsen epoxidation. [Link]
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OpenOChem Learn. (n.d.). Jacobsen epoxidation. [Link]
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Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]
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- Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677–2681.
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(4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid vs beta-lactam for paclitaxel synthesis
A Comparative Guide to Paclitaxel Side-Chain Synthesis: The β-Lactam vs. Oxazoline Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Paclitaxel Synthesis
Paclitaxel (marketed as Taxol®) remains a cornerstone of chemotherapy, a potent anti-cancer agent whose complex molecular architecture has captivated and challenged synthetic chemists for decades.[1][2] Originally isolated in minute quantities from the bark of the Pacific yew tree (Taxus brevifolia), the unsustainable supply spurred a global race to develop viable synthetic and semi-synthetic production methods.[1][2][3]
The paclitaxel molecule consists of a complex tetracyclic core, known as baccatin III, and a crucial C-13 ester-linked side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[1][4] This side chain is essential for its biological mechanism of stabilizing microtubules and arresting cell division.[5][6] Commercially, the most practical route to paclitaxel is semi-synthesis, which involves chemically attaching a synthetically produced side chain to the baccatin III core, a precursor that can be renewably harvested from yew tree needles.[2][3][7]
The success of any semi-synthetic strategy hinges on the efficient, stereocontrolled construction and attachment of this vital side chain. This guide provides an in-depth comparison of two prominent chemical precursors employed for this purpose: the four-membered β-lactam ring and the five-membered (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid. We will explore the underlying chemical logic, compare experimental workflows, and analyze the strategic advantages of each approach.
The β-Lactam Synthon Method: A Powerful and Convergent Strategy
The β-lactam approach, famously utilized in the Holton total synthesis and further developed by Iwao Ojima, is a highly efficient and widely adopted method for side-chain attachment.[5][8][9] This strategy is predicated on the reaction between the lithium alkoxide of a protected baccatin III derivative and a stereochemically pure β-lactam. The inherent ring strain of the four-membered lactam facilitates a clean, high-yielding ring-opening acylation at the C-13 hydroxyl group of the baccatin core.
Causality Behind the Experimental Choices
The selection of a β-lactam is a strategic choice rooted in reactivity and stereochemical control. The [2+2] Staudinger cycloaddition of a ketene and an imine is a classic method for forming the β-lactam core, though modern asymmetric variations are required to ensure the correct stereochemistry.[10][11] The Ojima-Holton coupling protocol leverages the C-13 hydroxyl of the baccatin core as a nucleophile.[9][10] Deprotonation with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) or n-butyllithium generates a potent alkoxide that readily attacks the electrophilic carbonyl carbon of the β-lactam, cleaving the amide bond and forging the desired ester linkage in a single, highly diastereoselective step.
Experimental Protocol: The Ojima-Holton β-Lactam Coupling
-
Preparation of the Baccatin III Core: 7-O-(triethylsilyl)baccatin III (7-TES-baccatin III) is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cooled to a low temperature (typically -45°C to -78°C).
-
Alkoxide Formation: A solution of a strong lithium base (e.g., LiHMDS) is added dropwise to the baccatin III solution. The reaction is stirred for approximately 30 minutes to ensure complete formation of the C-13 lithium alkoxide.
-
β-Lactam Addition: A solution of the enantiopure N-benzoyl-β-lactam in anhydrous THF is added to the alkoxide solution. The reaction mixture is allowed to slowly warm to 0°C or room temperature and stirred until completion (monitored by TLC).
-
Workup and Deprotection: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, purified, and then subjected to deprotection conditions (e.g., hydrofluoric acid) to remove the silyl protecting group(s) and yield paclitaxel.[8]
Caption: Workflow for the Ojima-Holton β-lactam coupling method.
The this compound Approach
An alternative strategy employs an oxazoline-based precursor. The this compound serves as a stable, protected equivalent of the desired N-benzoyl-phenylisoserine side chain.[12][13] This method avoids the synthesis of the strained β-lactam ring, instead relying on the formation and subsequent hydrolysis of a five-membered heterocyclic ring.
Causality Behind the Experimental Choices
This approach leverages the robust chemistry of oxazolines, which can be readily synthesized from chiral amino acid precursors like (2R,3S)-3-phenylisoserine.[12] The oxazoline ring cleverly serves a dual purpose: it protects both the C-2' hydroxyl and the C-3' amino groups during the esterification step. The coupling of the oxazoline's carboxylic acid group with the C-13 hydroxyl of baccatin III is a standard esterification, often mediated by carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[6] After the side chain is attached, the oxazoline ring is hydrolyzed under acidic conditions to unmask the hydroxyl and amino functionalities, which are then N-benzoylated to complete the synthesis.[14]
Experimental Protocol: The Oxazoline Coupling and Deprotection
-
Esterification: this compound, 7-TES-baccatin III, and a coupling agent (e.g., EDCI) with an acylation catalyst (e.g., 4-dimethylaminopyridine, DMAP) are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM). The reaction is stirred at room temperature until the ester is formed.
-
Purification: The coupled product is purified via column chromatography to remove excess reagents and byproducts.
-
Oxazoline Hydrolysis: The purified intermediate is treated with an acid (e.g., aqueous HCl in THF) to hydrolyze the oxazoline ring, yielding the free C-2' hydroxyl and C-3' amino groups.
-
N-Benzoylation: The resulting amino alcohol is acylated with benzoyl chloride in the presence of a base (e.g., pyridine) to install the final N-benzoyl group.
-
Final Deprotection: The silyl protecting group at C-7 is removed as in the β-lactam protocol to afford paclitaxel.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (4S,5R) and (4R,5S) Diastereomers of 2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the precise characterization of stereoisomers is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. Diastereomers, being stereoisomers that are not mirror images of each other, possess distinct physical and chemical properties. This guide provides an in-depth spectroscopic comparison of the (4S,5R) and (4R,5S) diastereomers of 2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid, a key intermediate in the synthesis of taxane-based anticancer agents. A thorough understanding of their spectroscopic signatures is paramount for ensuring stereochemical purity and, consequently, the therapeutic success of the final active pharmaceutical ingredient.
The synthesis of these diastereomers often proceeds from stereochemically defined precursors, such as phenylisoserine derivatives. The relative stereochemistry of the final dihydrooxazole ring is a direct consequence of the stereochemistry of the starting material and the reaction mechanism. Therefore, robust analytical methods are essential to verify the stereochemical integrity of the product.
This guide will navigate through a suite of spectroscopic techniques, elucidating the theoretical underpinnings of how the distinct spatial arrangements of the phenyl and carboxyl groups in the (4S,5R) and (4R,5S) diastereomers give rise to unique spectral fingerprints. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and the quintessential technique for chiral discrimination, Circular Dichroism (CD).
Workflow for Diastereomer Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of the target diastereomers.
Caption: Workflow for the synthesis and spectroscopic analysis of the target diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For diastereomers, the differing spatial arrangement of atoms leads to distinct chemical environments for the nuclei, resulting in unique chemical shifts and coupling constants.
The Causality Behind Spectral Differences
In the (4S,5R) and (4R,5S) diastereomers of 2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid, the protons on the dihydrooxazole ring (H4 and H5) are in a cis and trans relationship, respectively, to the bulky phenyl and carboxyl groups. This results in different through-space magnetic shielding and deshielding effects from the aromatic rings. Consequently, the chemical shifts of H4 and H5 are expected to be different for each diastereomer. Furthermore, the dihedral angle between H4 and H5 will differ, leading to a variation in the ³J(H4,H5) coupling constant, as predicted by the Karplus equation.
Comparative ¹H NMR Data (Hypothetical)
| Proton | (4S,5R)-Diastereomer (δ, ppm) | (4R,5S)-Diastereomer (δ, ppm) | Expected Multiplicity & Coupling (J, Hz) |
| H4 | ~ 5.3 | ~ 5.1 | d, J ≈ 4-6 Hz |
| H5 | ~ 4.8 | ~ 5.0 | d, J ≈ 8-10 Hz |
| Aromatic-H | 7.2 - 7.9 | 7.2 - 7.9 | m |
| COOH | > 10 | > 10 | br s |
Note: These are predicted values based on related structures. Actual values may vary.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
To confirm assignments and stereochemistry, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons.
-
-
Data Analysis: Integrate the signals corresponding to each diastereomer in a mixture to determine the diastereomeric ratio (d.r.).[1]
Chiroptical Spectroscopy: Unveiling Chirality
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the analysis of chiral molecules.[2][3] These methods measure the differential interaction of the molecule with left and right circularly polarized light.[4]
The Basis of Diastereomeric Distinction
Enantiomers, being mirror images, exhibit equal and opposite CD spectra. Diastereomers, however, are not mirror images and therefore will display distinct CD spectra that are not mirror images of each other.[5] The Cotton effects (the characteristic peaks in a CD spectrum) are highly sensitive to the spatial arrangement of chromophores and auxochromes within the molecule. The different relative orientations of the phenyl rings and the carboxyl group in the (4S,5R) and (4R,5S) diastereomers will lead to unique electronic transitions and, consequently, different CD spectra.
Expected Circular Dichroism Spectra
The (4S,5R) and (4R,5S) diastereomers are expected to show CD spectra that are not mirror images. The sign and magnitude of the Cotton effects associated with the electronic transitions of the phenyl chromophores will differ, providing a clear method of distinction.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of each diastereomer in a suitable transparent solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Acquisition Parameters:
-
Scan a wavelength range that covers the electronic transitions of the phenyl chromophores (typically 200-350 nm).
-
Record the spectrum at a controlled temperature.
-
-
Data Analysis: Compare the obtained CD spectra. The unique spectral fingerprint of each diastereomer can be used for identification and purity assessment.
FT-IR Spectroscopy: Probing Vibrational Modes
While enantiomers have identical IR spectra, diastereomers can exhibit subtle but measurable differences in their vibrational frequencies.[6][7] These differences arise from the distinct bond angles and steric interactions in each molecule, which affect the vibrational modes of the chemical bonds.
Distinguishing Features in IR Spectra
The most significant differences between the IR spectra of the (4S,5R) and (4R,5S) diastereomers are expected in the "fingerprint region" (below 1500 cm⁻¹). This region is rich in complex vibrational modes that are highly sensitive to the overall molecular geometry. Variations in the stretching and bending vibrations of the C-O, C-N, and C-C bonds of the dihydrooxazole ring and its substituents can be observed.
Comparative FT-IR Data (Hypothetical)
| Functional Group | Wavenumber (cm⁻¹) for (4S,5R) | Wavenumber (cm⁻¹) for (4R,5S) |
| O-H (Carboxylic Acid) | ~3300-2500 (broad) | ~3300-2500 (broad) |
| C=O (Carboxylic Acid) | ~1720 | ~1725 |
| C=N (Oxazoline) | ~1650 | ~1655 |
| Fingerprint Region | Multiple unique peaks | Multiple unique peaks |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or a thin film of the solid sample. Alternatively, a solution in a suitable IR-transparent solvent can be used.
-
Instrumentation: Employ a Fourier-Transform Infrared (FT-IR) spectrometer.[8][9]
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Carefully compare the spectra of the two diastereomers, paying close attention to the fingerprint region for reproducible differences.
Mass Spectrometry: A Look at Fragmentation Patterns
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. While diastereomers have the same molecular mass, their fragmentation patterns under certain ionization conditions can differ.[10][11]
Stereochemical Influence on Fragmentation
The stereochemistry of a molecule can influence the stability of the transition states leading to various fragment ions. The different spatial arrangements in the (4S,5R) and (4R,5S) diastereomers can favor or disfavor certain fragmentation pathways, leading to variations in the relative abundances of the resulting fragment ions in the mass spectrum.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Analysis: Acquire the full scan mass spectrum and, if necessary, perform tandem mass spectrometry (MS/MS) to study the fragmentation of the molecular ion.
-
Data Analysis: Compare the relative intensities of the fragment ions in the spectra of the two diastereomers.
Conclusion
The robust and unambiguous characterization of the (4S,5R) and (4R,5S) diastereomers of 2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a non-negotiable step in quality control for the synthesis of advanced pharmaceutical intermediates. This guide has outlined a multi-faceted spectroscopic approach that leverages the distinct physical properties of these diastereomers. While NMR spectroscopy provides the most detailed structural information, chiroptical methods like Circular Dichroism offer unparalleled sensitivity to stereochemistry. FT-IR and Mass Spectrometry serve as valuable complementary techniques. By judiciously applying this suite of analytical tools, researchers can confidently ascertain the stereochemical purity of their compounds, ensuring the integrity of their synthetic endeavors and the quality of the final therapeutic products.
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- 7. A note on the infrared spectra of diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral separation of diastereomers of the cyclic nonapeptides vasopressin and desmopressin by uniform field ion mobility mass spectrometry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Paclitaxel Side Chain Precursors: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of paclitaxel is a topic of perennial interest. The critical C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is essential for its potent anti-cancer activity, and its efficient synthesis is a cornerstone of paclitaxel production.[1] The semi-synthesis of paclitaxel, which involves coupling the side chain to the baccatin III core, is the most commercially viable approach.[2][3] This guide provides an in-depth cost-benefit analysis of the three primary precursors for this vital side chain: β-lactams, phenylisoserine derivatives, and oxazolidines. We will delve into the synthetic pathways, experimental protocols, and economic considerations for each, offering a comprehensive resource to inform your selection of the optimal precursor for your research and development needs.
The Central Role of the C-13 Side Chain
The biological activity of paclitaxel is intrinsically linked to its complex molecular architecture, with the C-13 ester side chain playing a pivotal role in its interaction with β-tubulin. This interaction stabilizes microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Therefore, the stereochemically precise and efficient synthesis of this side chain is paramount. The primary challenge lies in establishing the correct (2'R, 3'S) stereochemistry, a feat accomplished through various elegant synthetic strategies.
Comparative Analysis of Precursor Synthesis
This section will dissect the synthesis of the three major classes of paclitaxel side chain precursors, providing a detailed examination of their respective strengths and weaknesses.
The β-Lactam Approach: The Ojima Lactam
The β-lactam synthon method, pioneered by Iwao Ojima, is a highly efficient and widely adopted strategy for the synthesis of the paclitaxel side chain.[1] The key intermediate, a cis-β-lactam, serves as a precursor to the desired phenylisoserine moiety.
The synthesis of the Ojima lactam typically proceeds via a stereocontrolled [2+2] cycloaddition between a chiral ester enolate and an imine. This reaction is known for its high diastereoselectivity, often exceeding 98% de.[4]
Diagram: Synthetic Workflow for the Ojima Lactam
Caption: A simplified workflow for the synthesis of Paclitaxel using the Ojima lactam precursor.
The following is a representative protocol for the synthesis of a protected Ojima lactam, (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone.
Materials:
-
(R)-(-)-Mandelic acid
-
Triethylsilyl chloride (TESCl)
-
Benzoyl chloride
-
Lithium diisopropylamide (LDA)
-
N-(benzylidene)aniline
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Protection of Mandelic Acid: To a solution of (R)-(-)-mandelic acid in anhydrous DCM, add triethylamine followed by the dropwise addition of TESCl at 0°C. Stir the reaction mixture at room temperature for 2 hours. After completion, quench the reaction with water and extract the product with DCM. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the TES-protected mandelic acid.
-
Amide Formation: Dissolve the protected mandelic acid in anhydrous THF and cool to -78°C. Add n-butyllithium dropwise, followed by the addition of benzoyl chloride. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Cycloaddition: In a separate flask, dissolve N-(benzylidene)aniline in anhydrous THF and cool to -78°C. In another flask, prepare a solution of LDA in THF. Add the amide solution from the previous step to the LDA solution at -78°C to form the lithium enolate. After 30 minutes, add the imine solution dropwise to the enolate solution. Stir the reaction mixture at -78°C for 3 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired (3R,4S)-β-lactam.
| Factor | Benefit | Cost |
| Yield | High yields are typically achieved for the cycloaddition step. | Multiple steps can lead to a lower overall yield. |
| Stereoselectivity | Excellent diastereoselectivity (>98% de) is a major advantage.[4] | Requires a chiral auxiliary or catalyst, which can be expensive. |
| Scalability | The process is generally scalable for industrial production. | The use of cryogenic temperatures (-78°C) can be energy-intensive on a large scale. |
| Reagent Cost | Readily available starting materials for the imine and enolate components. | Chiral auxiliaries and some organometallic reagents can be costly. |
| Coupling Efficiency | The "Ojima-Holton coupling protocol" for attaching the lactam to baccatin III is reported to be highly efficient. |
Phenylisoserine Derivatives
Directly synthesizing protected forms of (2R,3S)-N-benzoyl-3-phenylisoserine is another common strategy. These derivatives can then be coupled to the baccatin III core through esterification.
A variety of methods exist for the asymmetric synthesis of phenylisoserine derivatives, including Sharpless asymmetric dihydroxylation of cinnamate esters and asymmetric aminohydroxylation.
Diagram: Synthetic Workflow for Phenylisoserine Derivatives
Caption: A generalized workflow for the synthesis of Paclitaxel using a phenylisoserine derivative.
The following protocol outlines the synthesis of a protected phenylisoserine derivative via Sharpless asymmetric dihydroxylation.
Materials:
-
Methyl cinnamate
-
AD-mix-β
-
tert-Butyl carbamate (Boc-NH2)
-
Potassium osmate(VI) dihydrate
-
Methanesulfonamide
-
tert-Butanol
-
Water
Procedure:
-
Asymmetric Dihydroxylation: In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1). Add AD-mix-β and methanesulfonamide, and stir until both phases are clear. Cool the mixture to 0°C and add potassium osmate(VI) dihydrate. Add methyl cinnamate and stir vigorously at 0°C for 24 hours.
-
Work-up: Quench the reaction by adding solid sodium sulfite and stir for 1 hour. Extract the mixture with ethyl acetate. The combined organic layers are washed with 2 M sulfuric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Protection and Activation: The resulting diol can be further protected and activated for coupling. For example, the amino group can be protected with a Boc group, and the carboxylic acid can be activated as an acid chloride or with a coupling agent.
| Factor | Benefit | Cost |
| Yield | Good to excellent yields can be achieved for the dihydroxylation step. | The overall yield depends on the number of protection and activation steps required. |
| Stereoselectivity | High enantioselectivity is achievable with Sharpless asymmetric dihydroxylation. | The cost of the chiral ligands and osmium catalyst can be significant. |
| Scalability | The reaction is scalable, but the cost of reagents can be a limiting factor. | |
| Reagent Cost | Cinnamate esters are relatively inexpensive starting materials. | AD-mix reagents and osmium tetroxide are expensive. |
| Coupling Efficiency | Standard esterification procedures are used for coupling, with variable but generally good yields. |
The Oxazolidine Approach
The use of an oxazolidine precursor offers a method where the stereochemistry of the two adjacent chiral centers is controlled within a cyclic system. The oxazolidine ring is then opened during or after the coupling to baccatin III.
Oxazolidine precursors can be synthesized from amino alcohols, which in turn can be derived from amino acids. The cyclization with an aldehyde or ketone establishes the stereocenters.
Diagram: Synthetic Workflow for the Oxazolidine Precursor
Caption: A schematic representation of the synthesis of Paclitaxel via an oxazolidine precursor.
This protocol describes the synthesis of (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid.
Materials:
-
(1R,2S)-(-)-Norephedrine
-
Acetone
-
Potassium permanganate
-
Sodium hydroxide
Procedure:
-
Oxazolidine Formation: To a solution of (1R,2S)-(-)-norephedrine in acetone, add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture for 4 hours. After cooling, neutralize the reaction with sodium bicarbonate and remove the acetone under reduced pressure. The resulting crude oxazolidine can be used in the next step without further purification.
-
Oxidation: Dissolve the crude oxazolidine in a mixture of tert-butanol and water. Add sodium hydroxide, followed by the portion-wise addition of potassium permanganate at 0°C. Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: Quench the reaction with sodium bisulfite. Acidify the mixture with hydrochloric acid to pH 2-3. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization.
| Factor | Benefit | Cost |
| Yield | The cyclization and oxidation steps can proceed in good yields. | Multiple steps may reduce the overall yield. |
| Stereoselectivity | The stereochemistry is controlled by the starting amino alcohol. | The availability and cost of the enantiomerically pure amino alcohol are key factors. |
| Scalability | The reactions are generally amenable to scale-up. | |
| Reagent Cost | Starting materials like norephedrine are commercially available. | The cost of the chiral starting material can be a significant contributor to the overall cost. |
| Coupling Efficiency | The coupling and subsequent ring-opening can be efficient, but may require specific conditions. |
Quantitative Comparison of Precursor Performance
| Precursor Type | Typical Overall Yield | Key Stereocontrol Step | Coupling Efficiency to Baccatin III | Estimated Relative Cost |
| β-Lactam (Ojima) | Good to Excellent | [2+2] Cycloaddition | High | Moderate to High |
| Phenylisoserine | Good | Asymmetric Dihydroxylation/Aminohydroxylation | Moderate to High | High (due to catalyst) |
| Oxazolidine | Moderate to Good | Chiral Amino Alcohol | Moderate to High | Moderate |
Note: Yields and costs are estimates and can vary significantly based on the specific reagents, reaction conditions, and scale of synthesis.
Conclusion and Recommendations
The choice of a paclitaxel side chain precursor is a critical decision that balances synthetic efficiency, stereochemical control, and economic viability.
-
The β-Lactam (Ojima) approach stands out for its high stereoselectivity and efficient coupling to the baccatin core. While the use of cryogenic conditions and chiral auxiliaries can add to the cost, its reliability and high yields make it a very attractive option for both laboratory and industrial scale synthesis.
-
Phenylisoserine derivatives , synthesized via powerful asymmetric reactions, offer a direct route to the desired side chain. However, the high cost of catalysts like osmium tetroxide can be a significant drawback, particularly for large-scale production.
-
The Oxazolidine method provides a cost-effective alternative, especially if the chiral starting amino alcohol is readily available. The synthetic sequence is relatively straightforward, making it a practical choice for many research settings.
Ultimately, the optimal precursor will depend on the specific needs and resources of the research team. For those prioritizing stereochemical purity and high coupling efficiency, the Ojima lactam is often the preferred choice. For projects where cost is a primary concern and a slightly lower overall yield is acceptable, the oxazolidine approach presents a compelling alternative. The phenylisoserine route , while elegant, may be best suited for smaller-scale syntheses where the cost of the catalyst is less of a prohibitive factor.
As a final recommendation, researchers should carefully evaluate the commercial availability and cost of all starting materials and reagents for their chosen route before embarking on the synthesis. Furthermore, optimization of reaction conditions for each step is crucial to maximize yields and minimize costs, regardless of the precursor chosen.
References
- Ojima, I. (2008). The β-Lactam Synthon Method: An Efficient and Stereoselective Route to Taxol and Its Analogs. Accounts of Chemical Research, 41(2), 198–211.
- Holton, R. A., et al. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599–1600.
- Kingston, D. G. I. (2011). The shape of things to come: the continuing story of taxol.
- Nicolaou, K. C., et al. (1994). Total synthesis of taxol.
- Wani, M. C., et al. (1971). Plant antitumor agents. VI. The isolation and structure of taxol, a novel antileukemic and antitumor agent from Taxus brevifolia. Journal of the American Chemical Society, 93(9), 2325–2327.
- Zhang, H. (2020). Paclitaxel: new uses for an old drug. Drug Design, Development and Therapy, 14, 1477–1487.
- Appendino, G. (1995). The chemistry of taxol. Trends in Pharmacological Sciences, 16(11), 381-387.
- Guenard, D., Gueritte-Voegelein, F., & Potier, P. (1993). Taxol and taxotere: discovery, chemistry, and structure-activity relationships. Accounts of Chemical Research, 26(4), 160-167.
- Kingston, D. G. I., Samaranayake, G., & Ivey, C. A. (1990). The chemistry of taxol, a clinically useful anticancer agent.
- Miller, R. W. (1991). The chemistry of taxol. Pharmacology & Therapeutics, 52(2), 167-179.
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A Comparative Guide to the Biological Activity of Paclitaxel Derivatives from Modified Oxazoline Side Chains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activity of paclitaxel derivatives focusing on modifications originating from their oxazoline-based side chain synthesis. We will explore how alterations to this critical component of the paclitaxel molecule influence its anticancer properties, with supporting experimental data and detailed protocols.
The Crucial Role of the C-13 Side Chain in Paclitaxel's Mechanism of Action
Paclitaxel, a potent anti-cancer agent, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1] This binding stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic process of cell division.[2] The consequence is cell cycle arrest, primarily at the G2/M phase, leading to apoptosis.[3] The chemical structure of paclitaxel consists of a complex diterpenoid core, known as baccatin III, and an N-benzoyl-3-phenylisoserine side chain attached at the C-13 position.[2] Extensive structure-activity relationship (SAR) studies have demonstrated that this side chain is indispensable for its biological activity.[4]
The synthesis of this crucial side chain is a significant area of research, with methods often employing an oxazoline intermediate. This synthetic strategy not only provides an efficient route to the desired isoserine moiety but also presents an opportunity for chemical modifications that can lead to novel paclitaxel derivatives with potentially enhanced properties.
Caption: Paclitaxel's signaling pathway leading to apoptosis.
The Oxazoline Pathway to Paclitaxel's Side Chain: A Gateway to Novel Derivatives
A common and efficient method for the synthesis of the paclitaxel side chain involves the use of an oxazoline precursor. This approach typically starts with the formation of a β-lactam, which is then coupled with the baccatin III core. An alternative and versatile strategy involves the synthesis of an oxazoline-5-carboxylic acid, which can be modified before being coupled to the baccatin III core and subsequent ring-opening to yield the final side chain.
This oxazoline-based synthesis provides a strategic platform for introducing chemical diversity into the paclitaxel side chain. By modifying the oxazoline ring itself, researchers can explore new chemical space and investigate the impact of these changes on the biological activity of the resulting paclitaxel analogs.
Case Study: Paclitaxel Analogs with a Cyclopropanated Side-Chain from a Spirocyclopropanated Oxazoline Precursor
A notable example of modifying the paclitaxel side chain via an oxazoline intermediate is the synthesis of analogs with a cyclopropanated side chain.[5] These derivatives were synthesized by coupling a spirocyclopropanated oxazoline-5-carboxylic acid with 7-TES-baccatin III, followed by hydrolytic ring opening and rearrangement.[5]
The introduction of a cyclopropyl group was hypothesized to potentially enhance the metabolic stability of the side chain or alter its conformation to improve binding to β-tubulin. However, the biological evaluation of these novel analogs revealed a decrease in cytotoxic activity compared to paclitaxel.
Comparative Biological Activity Data
| Compound | C-2' Configuration | Cytotoxicity against A2780 cell line (IC50) | Reference |
| Paclitaxel | R | Highly Active | [5] |
| Cyclopropanated Analog 1 | R | Active, but less than paclitaxel | [5] |
| Cyclopropanated Analog 2 | R | Active, but less than paclitaxel | [5] |
This data suggests that while the cyclopropanated side chain is tolerated, the modification leads to a reduction in potency. This could be due to a number of factors, including a less optimal conformation for binding to β-tubulin or altered electronic properties of the side chain that are crucial for the interaction. This underscores the sensitive nature of the structure-activity relationship of the paclitaxel side chain.
Structure-Activity Relationship and Future Directions
The reduced activity of the cyclopropanated analogs highlights the stringent structural requirements for potent paclitaxel activity. The precise orientation of the phenyl groups and the hydroxyl and amide functionalities on the side chain are critical for optimal binding to the hydrophobic pocket on β-tubulin.[6]
Future modifications of the oxazoline precursor could explore:
-
Substitutions on the oxazoline ring: The introduction of small, electron-donating or electron-withdrawing groups at various positions on the oxazoline ring could fine-tune the electronic properties of the side chain and potentially enhance its interaction with β-tubulin.
-
Alterations in ring size: Exploring five-membered or seven-membered heterocyclic precursors could lead to side chains with different conformational flexibility, which may or may not be beneficial for activity.
-
Bioisosteric replacements: Replacing the oxazoline oxygen with other heteroatoms, such as sulfur (to form a thiazoline), could lead to analogs with altered hydrogen bonding capabilities and metabolic stability.
Any new derivative would require rigorous biological evaluation, including cytotoxicity assays against a panel of cancer cell lines and in vitro tubulin polymerization assays, to determine its potential as a next-generation paclitaxel analog.
Experimental Protocols
Synthesis of a Spirocyclopropanated Oxazoline-5-Carboxylic Acid Precursor
This protocol is based on the synthesis of precursors for cyclopropanated paclitaxel analogs.[5]
-
Step 1: Synthesis of the Spirocyclopropanated Oxazoline: To a solution of the starting aldehyde in a suitable solvent (e.g., dichloromethane), add the appropriate amino alcohol and a dehydrating agent (e.g., magnesium sulfate). Stir the mixture at room temperature for 24 hours. Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude imine is then subjected to a cyclopropanation reaction, for example, using a Simmons-Smith type reagent, to yield the spirocyclopropanated oxazoline.
-
Step 2: Oxidation to the Carboxylic Acid: The spirocyclopropanated oxazoline is then oxidized to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate or Jones reagent, under appropriate reaction conditions.
-
Step 3: Purification: The final spirocyclopropanated oxazoline-5-carboxylic acid is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). The structure and purity of the product should be confirmed by NMR and mass spectrometry.
Caption: A typical workflow for synthesizing and evaluating new paclitaxel derivatives.
In Vitro Tubulin Polymerization Assay
This assay is a standard method to determine the effect of a compound on microtubule assembly.[7]
-
Reagent Preparation:
-
Tubulin stock solution: Reconstitute lyophilized bovine brain tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 10 mg/mL.
-
Test compound solutions: Prepare stock solutions of paclitaxel and the test derivatives in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add G-PEM buffer and the test compound at various concentrations.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization by adding the tubulin stock solution to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for at least 60 minutes at 37°C using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the test compounds to that of paclitaxel (positive control) and a vehicle control (DMSO).
-
The extent and rate of polymerization can be quantified to determine the relative activity of the derivatives.
-
Conclusion
The oxazoline-based synthesis of the paclitaxel side chain offers a versatile platform for the development of novel derivatives. While the example of cyclopropanated analogs demonstrates that modifications can sometimes lead to reduced activity, it also underscores the importance of continued exploration in this area. By systematically modifying the oxazoline precursor and conducting rigorous biological evaluations, there remains the potential to discover new paclitaxel derivatives with improved therapeutic profiles, such as enhanced potency, better solubility, or activity against drug-resistant cancer cell lines. This guide serves as a foundational resource for researchers embarking on this challenging yet rewarding endeavor in cancer drug discovery.
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Fang, W. S., & Liang, X. T. (2005). Recent progress in structure activity relationship and mechanistic studies of taxol analogues. Mini reviews in medicinal chemistry, 5(1), 1–12. [Link]
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Ganesh, T., Guza, R. C., Bane, S., Ravindra, R., Shanker, N., Lakdawala, A. S., ... & Kingston, D. G. (2007). Evaluation of the tubulin-bound paclitaxel conformation: synthesis, biology and SAR studies of C-4 to C-3' bridged paclitaxel analogs. Journal of medicinal chemistry, 50(4), 713–725. [Link]
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Hidaka, M., Koga, T., Sato, Y., Shima, T., & Uchida, T. (2012). Relationship between the structures of taxane derivatives and their microtubule polymerization activity. Bioscience, biotechnology, and biochemistry, 76(7), 1297–1302. [Link]
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Kingston, D. G. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. Trends in biotechnology, 12(6), 222–227. [Link]
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Sati, P., Sharma, E., Dhyani, P., Attri, D. C., Rana, R., Kiyekbayeva, L., ... & Sharifi-Rad, J. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. Journal of Applied Biomedicine, 22(1), 1-20. [Link]
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Tinet, D., et al. (2011). Synthesis and biological evaluation of novel anti-tumour (E)-styrylsulfonyl methylpyridines. European Journal of Medicinal Chemistry, 46(9), 4173-4181. [Link]
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Kingston, D. G. I., et al. (2008). Synthesis and Bioactivities of Paclitaxel Analogues with a Cyclopropanated Side-Chain. Bioorganic & Medicinal Chemistry Letters, 18(24), 6534-6537. [Link]
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Kingston, D. G. I. (2007). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. Journal of Natural Products, 70(5), 784-790. [Link]
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Nicolaou, K. C., et al. (1999). Synthesis and Biological Evaluation of Novel Paclitaxel (Taxol) D-Ring Modified Analogues. The Journal of Organic Chemistry, 64(8), 2694-2703. [Link]
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Gao, F., et al. (2014). Design, Synthesis and Biological Evaluation of Paclitaxel-Mimics Possessing Only the Oxetane D-ring and Side Chain Structures. Fitoterapia, 92, 111-115. [Link]
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Hamel, E., et al. (2000). A Steroid Derivative with Paclitaxel-Like Effects on Tubulin Polymerization. Molecular Pharmacology, 57(3), 568-575. [Link]
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Wan, X., et al. (2019). Co-delivery of Paclitaxel and Cisplatin in Poly(2-oxazoline) Polymeric Micelles: Implications for Drug Loading, Release, Pharmacokinetics and Outcome of Ovarian and Breast Cancer Treatments. Biomaterials, 192, 1-14. [Link]
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Liu, Y., et al. (2020). SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. Theranostics, 10(1), 329-343. [Link]
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Borah, J. C. (2007). Synthesis of the C-13 Side-Chain of Taxol. Request PDF. [Link]
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El-Damasy, D. A., et al. (2023). The detailed interactions between paclitaxel and tubulin. Download Scientific Diagram. [Link]
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Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8961. [Link]
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Luxenhofer, R., et al. (2015). Poly(2-oxazoline) based Micelles with High Capacity for 3rd Generation Taxoids: preparation, in vitro and in vivo evaluation. PMC. [Link]
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Organic Syntheses. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses. [Link]
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The Tkatchenko Group. (2021). Synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond. Polymer Chemistry (RSC Publishing). [Link]
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Hoogenboom, R. (2009). SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS. Ghent University. [Link]
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He, Z., et al. (2019). Novel poly(2-oxazoline) block copolymer with aromatic heterocyclic side chains as a drug delivery platform. PMC. [Link]
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A Senior Scientist's Guide to Method Validation for (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
An Objective Comparison of Analytical Methodologies for Chiral Purity and Quantification
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. For active pharmaceutical ingredients (APIs) with chiral centers, such as (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid, the ability to precisely and accurately quantify the desired stereoisomer and its enantiomeric or diastereomeric impurities is not merely an analytical task—it is a foundational requirement for ensuring safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of methods targeting this specific chiral compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Strategic Selection of the Primary Analytical Technique
The structure of this compound, featuring two stereocenters and strong UV-absorbing phenyl groups, points directly towards High-Performance Liquid Chromatography (HPLC) as the technique of choice. The critical challenge is the separation of stereoisomers. This necessitates a chiral stationary phase (CSP) capable of forming transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[4]
Why Chiral HPLC is the Gold Standard:
-
Direct Analysis: Unlike indirect methods that require derivatization, chiral HPLC allows for the direct measurement of enantiomers, eliminating complex sample preparation steps and potential sources of error.[5]
-
High Resolution: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are exceptionally effective at resolving a wide array of chiral molecules, including those with structures similar to the target analyte.[6] Published studies on similar oxazoline derivatives confirm the success of these phases.[6][7]
-
Robustness and Reproducibility: Modern HPLC systems and columns provide highly reproducible results, a cornerstone of any validated analytical method for quality control (QC) environments.
The Primary Alternative: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations.[8][9] It utilizes supercritical CO2 as the primary mobile phase, offering distinct advantages.[]
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analyses.[9][11]
-
"Green" Chemistry: SFC significantly reduces the consumption of organic solvents, making it an environmentally friendlier option.[9][]
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders or better resolution compared to HPLC, making it a valuable tool for method development.
For this guide, we will focus on the comprehensive validation of a Chiral HPLC-UV method as the primary approach due to its widespread adoption and proven reliability. A comparative summary with SFC will be provided.
The Validation Workflow: A Self-Validating System
The validation of an analytical procedure is the documented proof that the method is suitable for its intended purpose. The workflow must be logical and each step must meet predefined acceptance criteria, creating a self-validating system.
Caption: Overall workflow for analytical method validation.
Experimental Protocol: Chiral HPLC-UV Method
This section details a robust, field-proven protocol for the analysis of this compound.
Instrumentation and Conditions:
-
System: HPLC or UPLC with a UV/PDA Detector.
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Scientist's Note: This phase is chosen for its proven success in separating aromatic chiral compounds. The carbamate groups provide π-π stacking, hydrogen bonding, and dipole-dipole interactions necessary for chiral recognition.
-
-
Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Scientist's Note: A normal-phase mode is selected. The small amount of TFA is critical for protonating the carboxylic acid group, preventing peak tailing and ensuring consistent interaction with the CSP.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 240 nm (based on the strong absorbance of the phenyl rings).
-
Injection Volume: 10 µL.
-
Standard/Sample Diluent: Mobile Phase.
Standard & Sample Preparation:
-
Primary Standard Stock (1000 µg/mL): Accurately weigh 25 mg of the (4S,5R) reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Unwanted Enantiomer Stock (if available): Prepare a separate stock solution of the (4R,5S) enantiomer or a racemic mixture.
-
Working Standard (100 µg/mL): Dilute 1 mL of the Primary Standard Stock to 10 mL with the diluent.
-
Sample Preparation: Accurately weigh an amount of the test sample equivalent to 10 mg of the active substance, transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the diluent.
Validation Parameters: Protocols and Acceptance Criteria
The following validation tests must be performed in accordance with the ICH Q2(R1) guideline.[2][3][12]
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[3]
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Inject a solution of the (4S,5R) standard.
-
Inject a solution of the unwanted (4R,5S) enantiomer (if available).
-
Inject a resolution solution containing both enantiomers (e.g., a 1:1 mixture or a spiked sample) to demonstrate separation.
-
Subject the sample to forced degradation (acid, base, peroxide, heat, light) and analyze the stressed samples to ensure peak purity of the main peak.
Acceptance Criteria:
-
No interference from the blank at the retention time of the analytes.
-
Baseline resolution (Rs > 1.5) between the (4S,5R) and (4R,5S) enantiomers.[13]
-
The analyte peak must be spectrally pure when assessed by a PDA detector (purity angle < purity threshold).
Caption: Logic for demonstrating method specificity.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
-
Prepare a series of at least five concentrations of the (4S,5R) standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999.
-
Y-intercept: Should be close to zero.
-
Visual inspection of the plot should show a linear relationship.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the (4S,5R) standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare nine determinations in total (three concentrations, three replicates each).
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
The Relative Standard Deviation (RSD) for each level should be ≤ 2.0%.
Repeatability (Intra-assay precision):
-
Protocol: Prepare six individual samples of the same lot at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument.
-
Acceptance Criteria: RSD of the results ≤ 2.0%.
Intermediate Precision (Inter-assay ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: RSD of the combined 12 results (from repeatability and intermediate precision) should be ≤ 2.0%.
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting six replicates at this concentration and assessing its precision (RSD ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ≥ 3.
-
LOQ: S/N ≥ 10, with acceptable precision (RSD ≤ 10%).
Data Summary and Method Comparison
The following tables summarize expected validation results for the proposed Chiral HPLC method and provide a high-level comparison with a potential Chiral SFC method.
Table 1: Summary of Validation Parameters for Chiral HPLC Method
| Validation Parameter | Acceptance Criterion | Typical Result |
| Specificity | Rs > 1.5, No interference | Rs = 2.5, Peak Purity > 99.9% |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 0.5 - 150 µg/mL | Meets requirements |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (Repeatability RSD) | ≤ 2.0% | 0.8% |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.1% |
| LOQ | S/N ≥ 10, RSD ≤ 10% | 0.5 µg/mL (S/N=11, RSD=4.5%) |
| LOD | S/N ≥ 3 | 0.15 µg/mL (S/N=3.5) |
Table 2: Performance Comparison: Chiral HPLC vs. Chiral SFC
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC | Rationale & Justification |
| Analysis Time | 15 - 25 min | 3 - 10 min | SFC's low viscosity mobile phase allows for higher flow rates and faster separations.[][11] |
| Resolution (Rs) | Typically High | Often Higher | SFC can offer different selectivity, sometimes leading to superior resolution.[9] |
| Solvent Consumption | High (Hexane, IPA) | Low (Mainly CO2) | SFC is a "greener" technique, significantly reducing organic solvent waste.[9][] |
| Method Development | Well-established | Can be more complex | HPLC is a more conventional and widely understood technique in many labs. |
| Cost (Operational) | Higher (Solvent purchase/disposal) | Lower (CO2 is cheaper) | The economic aspect favors SFC for high-throughput screening.[8] |
| Compatibility | Broadly compatible | Best for non-polar to moderately polar compounds | The target analyte is well-suited for both techniques. |
Conclusion
The validation of an analytical method for a chiral compound like this compound is a rigorous process that underpins drug quality and safety. The Chiral HPLC-UV method presented here, utilizing a polysaccharide-based stationary phase, represents a robust, reliable, and scientifically sound approach that meets the stringent requirements of the pharmaceutical industry. Its validation, executed according to the ICH Q2(R1) framework, provides a high degree of assurance in its performance. While Chiral SFC presents compelling advantages in speed and sustainability, Chiral HPLC remains the benchmark for routine QC analysis due to its established history and widespread expertise. The choice between them may ultimately depend on specific laboratory goals, such as throughput needs and green chemistry initiatives.
References
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Vertex Pharmaceuticals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNJynDuZl5SS-gYV7S9RQZrojw-vbG-nEK6RZysYxCqdI1RfzK2_ydBROVkhn3DsjsOH3rc7krRdFK1kQ265g51k9xoO8PJV9tgMbrf5IQo8vNq8E1OIIQrv6HntMPu_O-TPpJCweensPIG50FiwXIQwn2]
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. (2021-09-21). [URL: https://www.tandfonline.com/doi/full/10.1080/10826076.2021.1972099]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. (2021-09-17). [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry]
- Enantiomeric Purification (HPLC/SFC). BOC Sciences. [URL: https://www.bocsci.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography | Request PDF. ResearchGate. [URL: https://www.researchgate.
- Quality Guidelines. International Council for Harmonisation (ICH). [URL: https://www.ich.org/page/quality-guidelines]
- Enantioseparation of Isoxazolines With Functionalized Perphenylcarbamate Cyclodextrin Clicked Chiral Stationary Phases in HPLC. PubMed. (2017-08-01). [URL: https://pubmed.ncbi.nlm.nih.gov/28176345/]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. (2024-04-24). [URL: https://starodub.
- Should I use SFC or HPLC for my Analysis? Chromatography Today. [URL: https://www.chromatographytoday.com/news/sfc-instrumentation/55/breaking-news/should-i-use-sfc-or-hplc-for-my-analysis/58589]
- Validation of a Chiral HPLC Method for 3-Hydroxy-3-methylhexanoic acid enantiomers. Benchchem. [URL: https://www.benchchem.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). (2005-11-01). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf]
- Oxazoline derivatives exhibiting chiral liquid crystalline mesophases. Taylor & Francis Online. (2023-09-03). [URL: https://www.tandfonline.com/doi/full/10.1080/21594596.2023.2253013]
- Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S002196732100418X]
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (2021-01-04). [URL: https://www.mdpi.com/1420-3049/26/1/220]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC. [URL: https://www.chromatographyonline.com/view/system-suitability-and-validation-chiral-purity-assays-drug-substances]
- Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF. ResearchGate. [URL: https://www.researchgate.
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A Comparative Guide to Coupling Agents for Paclitaxel Side Chain Attachment
Introduction: The Critical Ester Linkage in Paclitaxel's Potency
Paclitaxel (Taxol®), a cornerstone of modern chemotherapy, owes its potent anticancer activity to its unique molecular architecture.[1] This complex diterpenoid, originally isolated from the Pacific yew tree (Taxus brevifolia), functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] The semi-synthesis of paclitaxel, which involves the attachment of the N-benzoyl-β-phenylisoserine side chain to the C-13 hydroxyl group of the baccatin III core, is a critical process for the sustainable production of this life-saving drug.[2][3] However, the esterification of the sterically hindered C-13 hydroxyl group presents a significant synthetic challenge, necessitating the use of highly efficient and selective coupling agents.
This guide provides a comparative analysis of the most prominent coupling agents and methodologies employed for the attachment of the paclitaxel side chain. We will delve into the mechanistic intricacies, compare their performance based on available experimental data, and provide detailed protocols to assist researchers in selecting the optimal strategy for their synthetic endeavors.
The Challenge: Steric Hindrance at C-13
The tertiary hydroxyl group at the C-13 position of the baccatin III core is located in a sterically congested environment, making it poorly reactive towards standard esterification conditions. This steric hindrance necessitates the use of powerful activating agents to facilitate the formation of the crucial ester bond with the bulky N-benzoyl-β-phenylisoserine side chain. The choice of coupling agent not only influences the reaction yield but also the diastereoselectivity of the esterification, which is paramount for the biological activity of the final paclitaxel molecule.
Comparative Analysis of Key Coupling Methodologies
The two most established and widely employed methods for the semi-synthesis of paclitaxel are the use of carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC), in conjunction with an activating agent like 4-(dimethylamino)pyridine (DMAP), and the highly efficient Ojima-Holton β-lactam method. More recently, uronium/aminium-based reagents, commonly used in peptide synthesis, have emerged as potential alternatives.
Carbodiimide-Mediated Coupling (Steglich Esterification)
The use of DCC as a coupling agent, often in the presence of DMAP as a catalyst, is a well-established method for ester formation, known as the Steglich esterification.[4] In the context of paclitaxel synthesis, this method involves the activation of the carboxylic acid of the protected N-benzoyl-β-phenylisoserine side chain by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the sterically hindered C-13 hydroxyl group of baccatin III. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate.
Mechanism of DCC/DMAP Coupling:
Caption: The Ojima-Holton β-lactam coupling workflow.
Performance and Considerations:
The Ojima-Holton method is generally considered superior to the DCC/DMAP approach in terms of yield and stereocontrol for paclitaxel synthesis. [5]The use of a strong base to generate the C-13 alkoxide is a key step in this protocol. The synthesis of the chiral β-lactam precursor is an additional synthetic step to consider in the overall process.
Uronium/Aminium-Based Coupling Reagents
Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used in peptide synthesis due to their high efficiency, particularly for coupling sterically hindered amino acids. [6][7]These reagents activate the carboxylic acid to form a highly reactive OBt or OAt ester, respectively. While less commonly reported for paclitaxel synthesis compared to the first two methods, their proven efficacy in challenging couplings makes them viable alternatives worth considering.
Mechanism of HBTU/HATU Coupling:
Caption: General mechanism of uronium-based coupling agents.
Performance and Considerations:
HATU is generally considered more reactive than HBTU due to the electronic properties of the 7-azabenzotriazole moiety, leading to faster reaction times and potentially higher yields, especially for difficult couplings. [6]A key advantage of these reagents is that the byproducts are generally water-soluble, simplifying purification.
Quantitative Data Summary
While a direct head-to-head comparison of all coupling agents for paclitaxel synthesis under identical conditions is scarce in the literature, a compilation of reported yields provides valuable insights into their relative performance.
| Coupling Agent/Method | Baccatin III Derivative | Side Chain Derivative | Reported Yield | Reference(s) |
| DCC/DMAP | 7-TES-Baccatin III | N-Boc-(2R,3S)-3-phenylisoserine | Good to Excellent | [8] |
| Ojima-Holton | 7-TES-Baccatin III | Ojima β-Lactam | ~85% | [9] |
| HBTU/Base | N/A | N/A | High (in peptide synthesis) | [7][10] |
| HATU/Base | N/A | N/A | Very High (in peptide synthesis) | [6][10] |
Note: "N/A" indicates that specific yield data for the paclitaxel C-13 coupling was not found in the initial search, but the reagents are known for high efficiency in analogous sterically hindered couplings.
Experimental Protocols
Protocol 1: DCC/DMAP Mediated Coupling of N-Boc-Phenylisoserine to 7-TES-Baccatin III
Materials:
-
7-TES-Baccatin III
-
N-Boc-(2R,3S)-3-phenylisoserine
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a solution of N-Boc-(2R,3S)-3-phenylisoserine (1.5 equiv.) and 7-TES-Baccatin III (1.0 equiv.) in anhydrous DCM at room temperature, add DMAP (0.2 equiv.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.5 equiv.) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected paclitaxel.
Protocol 2: The Ojima-Holton β-Lactam Coupling
Materials:
-
7-TES-Baccatin III
-
Ojima β-Lactam
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve 7-TES-Baccatin III (1.0 equiv.) in anhydrous THF and cool the solution to -40 °C.
-
Slowly add a solution of LiHMDS (1.1 equiv.) or n-BuLi to the reaction mixture and stir for 30 minutes at -40 °C to form the C-13 alkoxide.
-
Add a solution of the Ojima β-lactam (1.2 equiv.) in anhydrous THF dropwise to the alkoxide solution.
-
Allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [9]
Conclusion and Recommendations
The choice of coupling agent for the attachment of the paclitaxel side chain is a critical decision that significantly impacts the overall efficiency of the semi-synthesis.
-
The Ojima-Holton β-lactam method stands out as the most efficient and stereoselective approach, consistently providing high yields of the desired product. For large-scale production or when maximizing yield is the primary concern, this method is highly recommended.
-
Uronium/aminium-based reagents like HATU and HBTU represent a promising area for further investigation in the context of paclitaxel synthesis. Their high reactivity and the water-solubility of their byproducts could offer significant advantages in terms of reaction time and ease of purification. Researchers facing challenges with the more established methods are encouraged to explore these modern coupling agents.
Ultimately, the optimal choice will depend on the specific research goals, scale of the synthesis, and the availability of starting materials. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision and successfully navigating this challenging yet crucial step in the synthesis of paclitaxel.
References
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Sati, P., Sharma, E., Dhyani, P., Attri, D. C., Rana, R., Kiyekbayeva, L., ... & Sharifi-Rad, J. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. Journal of Translational Medicine, 22(1), 1-26. [Link]
-
Ojima Research Group. (n.d.). Next Generation Taxoids. Stony Brook University. [Link]
-
Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Kim, Y. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599-1600. [Link]
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Sati, P., et al. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. European Journal of Medical Research, 29(1), 90. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Zhang, S., Ye, T., Liu, Y., Hou, G., Wang, Q., Zhao, F., ... & Meng, Q. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7517. [Link]
-
Wikipedia. (2023, October 27). Paclitaxel total synthesis. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
-
ResearchGate. (n.d.). Synthetic transformations. a) N-Boc-(l)-phenylalanine, DCC, DMAP, DCM, rt. [Link]
-
Wikipedia. (2023, April 20). Holton Taxol total synthesis. [Link]
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Zhang, S., Ye, T., Liu, Y., Hou, G., Wang, Q., Zhao, F., ... & Meng, Q. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules (Basel, Switzerland), 28(22), 7517. [Link]
-
Kingston, D. G. I. (1998). A New Synthesis of Taxol from Baccatin III. VTechWorks. [Link]
-
Sati, P., Sharma, E., Dhyani, P., Attri, D. C., Rana, R., Kiyekbayeva, L., ... & Sharifi-Rad, J. (2024). Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. ResearchGate. [Link]
-
Kingston, D. G. (2014). The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent. Accounts of Chemical Research, 47(9), 2634-2643. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Lee, S. K., Ng, Y. K., Wong, P. F., & Cheah, S. C. (2017). SYNTHESIS AND CHARACTERISATION OF N-ANALINEFERROCENYLAMIDE VIA CARBODIIMIDE COUPLING. Malaysian Journal of Analytical Sciences, 21(1). [Link]
-
ResearchGate. (n.d.). Synthesis of the C-13 Side-Chain of Taxol. [Link]
-
Chen, S. H., Farina, V., Vyas, D. M., Doyle, T. W., Long, B. H., & Fairchild, C. (1996). Synthesis and Biological Evaluation of C-13 Amide-Linked Paclitaxel (Taxol) Analogs. The Journal of Organic Chemistry, 61(6), 2065-2070. [Link]
-
Taber, D. F. (2023, January 23). Reactions of Alkenes: The Chida Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. [Link]
-
Taber, D. F. (2022, April 4). The Li Synthesis of Paclitaxel (Taxol®). Organic Chemistry Portal. [Link]
-
G. I. Kingston, D., & Ganesh, T. (2009). Synthesis and bioactivity of a side chain bridged paclitaxel: A test of the T-Taxol conformation. Bioorganic & medicinal chemistry, 17(10), 3585-3590. [Link]
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Safety Operating Guide
A-Scientist's Guide to the Safe Disposal of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
This document provides comprehensive, step-by-step guidance for the proper disposal of (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid (CAS No. 158722-22-6). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safety, regulatory compliance, and environmental protection. This guide moves beyond mere instruction to explain the scientific reasoning behind each critical step.
Compound Profile and Hazard Identification
Structural Analogue Hazard Assessment:
-
Oxazoline Derivatives: The oxazoline moiety can be associated with several hazards. Similar compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[4][5] They can cause skin and serious eye irritation, as well as respiratory irritation.[4][5]
-
Carboxylic Acids: The carboxylic acid group imparts acidic properties. Carboxylic acids are often corrosive and can cause severe skin burns and eye damage.[6][7] They are also incompatible with bases, oxidizing agents, and certain metals.[6]
Given these characteristics, this compound must be treated as a hazardous substance requiring meticulous disposal protocols.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment must be conducted. The primary guiding principle is to minimize exposure through all routes—inhalation, ingestion, and dermal contact.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes and potential irritants.[8][9] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against dermal contact with the acidic and potentially irritating compound.[6][9] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[9] |
| Respiratory | Use in a certified chemical fume hood | Ensures adequate ventilation to prevent inhalation of any potential vapors or dusts.[6][10][11] |
Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling the chemical, even when gloves are worn.[11]
Waste Segregation and Container Management: The First Line of Defense
Proper segregation is the most critical step in the disposal process to prevent dangerous chemical reactions.
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: This compound must be disposed of as hazardous chemical waste . Do not mix it with non-hazardous trash or pour it down the drain.[9][12]
-
Select a Compatible Container: Use a dedicated, leak-proof container made of high-density polyethylene (HDPE) or glass.[6][7] Ensure the container is in good condition with a secure, screw-top lid.
-
Avoid Incompatibilities: Never mix this carboxylic acid waste with the following:
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[7]
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Irritant")
-
The date accumulation started.
-
-
Storage: Keep the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from incompatible materials.[6][13]
Spill Management and Emergency Procedures
Accidents can happen, and preparedness is key to mitigating risks.
For Minor Spills (Solid):
-
Ensure Proper PPE: Wear the full PPE detailed in Section 2.
-
Containment: Prevent the powder from becoming airborne.
-
Cleanup: Gently sweep up the material using a brush and dustpan. Avoid creating dust.[14][15]
-
Collection: Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[6]
Final Disposal Protocol
The final disposal of this compound must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[7][14] In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[16][17]
Disposal Workflow Diagram:
Caption: Decision workflow for the safe disposal of this compound.
The "Cradle-to-Grave" Responsibility:
Under EPA regulations, the generator of the hazardous waste is responsible for its safe management from the point of generation until its ultimate disposal.[18] This "cradle-to-grave" system necessitates proper documentation and tracking of the waste through a manifest system when it is transported off-site.[19]
Regulatory Framework
The disposal of this chemical is governed by a multi-tiered regulatory system:
-
Federal: The EPA's RCRA provides the primary legal framework for hazardous waste management in the U.S.[16][17] The regulations in Title 40 of the Code of Federal Regulations (CFR), parts 260-273, detail the requirements for identification, generation, and disposal.[16]
-
State: Many states are authorized by the EPA to implement their own hazardous waste programs, which may be more stringent than federal law.[16]
-
Institutional: Your specific research institution or company will have its own EHS guidelines that must be followed. These are designed to ensure compliance with all higher-level regulations.
It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable rules.[6]
References
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Personal protective equipment for handling (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
Comprehensive Safety & Handling Guide: (4S,5R)-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid
This document provides essential safety protocols and operational guidance for the handling of this compound (CAS No. 158722-22-6). As a crucial intermediate in pharmaceutical research, particularly in the synthesis of paclitaxel side chains, its safe management is paramount to ensuring both personnel safety and experimental integrity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond basic data sheets.
Hazard Analysis: Understanding the Risks
A thorough understanding of the specific hazards associated with this compound is the foundation of a robust safety plan. Based on its Safety Data Sheet (SDS), this compound is a solid substance presenting multiple health risks.[3][4]
GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation.[4]
The Causality of Risk: These classifications dictate our procedural controls. The compound is a fine powder, increasing the risk of aerosolization and subsequent inhalation or eye contact.[4] Its carboxylic acid and oxazoline functionalities contribute to its irritant properties. Therefore, all operational plans must be engineered to minimize dust formation and prevent any direct contact with personnel.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and scale of operation. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our baseline.[4]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Weighing (<1g) | Chemical Splash Goggles | Disposable Nitrile Gloves | Standard Lab Coat | Required: Work within a certified chemical fume hood. |
| Large Quantity Transfer (>1g) | Chemical Splash Goggles & Full-Face Shield | Double-layered Nitrile Gloves or Neoprene Gloves | Chemical-resistant Lab Coat or Apron | Required: Work within a certified chemical fume hood. |
| Emergency Spill Response | Chemical Splash Goggles & Full-Face Shield | Heavy-duty Neoprene or Butyl Rubber Gloves | Chemical-resistant Suit or Apron | N95 Respirator (for dust) or higher, as dictated by spill size. |
Expert Rationale:
-
Eye Protection: The H319 warning necessitates the use of chemical splash goggles that form a seal around the eyes.[4] Safety glasses are insufficient as they do not protect against fine dust or splashes.[5][6] A face shield is added during large-volume transfers to protect the entire face from splash hazards.[5][7]
-
Hand Protection: Disposable nitrile gloves provide adequate protection for incidental contact.[5] For prolonged handling or during spill cleanup, more robust gloves like neoprene are recommended.[7] Always remove gloves immediately after contact and wash hands thoroughly.[5]
-
Respiratory Protection: The H335 classification (may cause respiratory irritation) makes it critical to control airborne dust.[4] All handling of the solid powder must be performed in a chemical fume hood to prevent inhalation.[8] This engineering control is superior to relying solely on respiratory masks during routine operations.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on task-specific hazards.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol minimizes exposure and ensures procedural consistency.
A. Preparation and Weighing:
-
Designate Area: Cordon off a specific area within a certified chemical fume hood for handling the compound.
-
Pre-weigh Equipment: Place a clean, tared weigh boat or glassine paper on an analytical balance inside the fume hood.
-
Don PPE: Put on the appropriate PPE as specified in the table above.
-
Retrieve Compound: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Recommended storage is refrigerated (2-8°C).[3][9]
-
Transfer: Open the container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust.
-
Seal and Store: Immediately and tightly close the main container.[8] Wipe the exterior with a damp cloth to remove any residual powder before returning it to its designated storage location.
-
Proceed with Experiment: Use the weighed material directly in the fume hood.
B. Storage Requirements:
-
Store in a tightly closed, properly labeled container.[8]
-
Keep in a dry, cool, and well-ventilated area away from incompatible materials.[8]
-
Follow supplier recommendations for refrigerated storage (2-8°C).[3][9]
Emergency Response Plan
Immediate and correct action during an emergency is critical.
A. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Take off contaminated clothing immediately.[8] Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[4]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][8]
B. Spill Management: The response protocol depends entirely on the scale of the spill.
-
Minor Spill (Solid, <5g, contained in fume hood):
-
Alert personnel in the immediate area.
-
Ensure appropriate PPE is worn (including respiratory protection if dust is present).
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.
-
Carefully sweep the mixture into a designated, labeled hazardous waste container. Do not create dust.[4]
-
Decontaminate the area with a mild detergent and water, wiping with paper towels.[10]
-
Place all cleanup materials into the hazardous waste container.
-
-
Major Spill (Any quantity outside a fume hood, or >5g):
-
Evacuate: Immediately alert all personnel and evacuate the laboratory.[11]
-
Isolate: Close the laboratory doors to contain the spill. Prevent re-entry.
-
Report: Contact your institution's Environmental Health and Safety (EHS) office and emergency services. Provide the chemical name, location, and estimated quantity of the spill.[12]
-
Await Response: Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.[10][11]
-
Minor Spill Response Workflow
Caption: Step-by-step procedure for managing a minor chemical spill.
Disposal Plan
Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste contaminated with this compound, including spill cleanup materials, contaminated gloves, and empty containers, must be collected in a dedicated hazardous waste container.
-
Containerization: Use a suitable, sealable, and clearly labeled container for disposal.[8] Label the container as "Hazardous Waste" and list the full chemical name.
-
Professional Disposal: The material must be disposed of by a licensed chemical destruction plant or professional waste disposal service.[4][8] Do not discharge to sewer systems or mix with general laboratory waste.[8]
-
Packaging: Contaminated packaging, such as the original bottle, should be triple-rinsed (with the rinsate collected as hazardous waste) or punctured to prevent reuse before being disposed of as hazardous waste.[8]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
